molecular formula C13H15NO4 B6330503 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1228747-85-0

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6330503
CAS No.: 1228747-85-0
M. Wt: 249.26 g/mol
InChI Key: SMVJDOPBXMDLEL-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is 249.10010796 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-4,5-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-14-9-5-6-11(17-2)12(18-3)8(9)7-10(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJDOPBXMDLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS 1228747-85-0): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple, diverse biological targets with high affinity. Among its highly functionalized derivatives, 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS 1228747-85-0) stands out as a uniquely versatile building block.

Unlike simple indoles, this specific molecule is pre-engineered with a precise combination of steric and electronic modifiers. The 4,5-dimethoxy substitution creates an electron-rich aromatic core, the N-ethyl group provides a calibrated lipophilic anchor, and the 2-carboxylic acid serves as a critical handle for both synthetic derivatization and direct target engagement (such as metal chelation). This technical guide explores the physicochemical rationale, mechanistic applications, and self-validating synthetic workflows for utilizing this compound in advanced drug discovery campaigns.

Physicochemical Profiling & Structural Rationale

The pharmacological utility of CAS 1228747-85-0 is not accidental; it is a direct consequence of its highly deliberate substitution pattern. As an Application Scientist, it is critical to understand the causality behind these functional groups when designing structure-activity relationship (SAR) studies.

  • 2-Carboxylic Acid: This moiety is the primary pharmacophore in many target interactions. It is essential for chelating divalent cations (e.g., Mg²⁺) in metalloenzymes or forming robust salt bridges with basic amino acid residues (Arginine/Lysine) in G-protein coupled receptors (GPCRs).

  • 4,5-Dimethoxy Groups: These electron-donating groups significantly increase the electron density of the indole π-system, enhancing its ability to participate in π-π stacking and cation-π interactions within receptor binding pockets. Furthermore, the oxygen atoms serve as strategic hydrogen-bond acceptors.

  • 1-Ethyl Group: Replacing a standard N-methyl group with an N-ethyl group slightly increases the molecule's lipophilicity and steric bulk. This modification is often causally linked to improved anchoring in deep, hydrophobic sub-pockets of target proteins, preventing solvent displacement and increasing target residence time.

Quantitative Data Summary

The baseline physicochemical properties of this scaffold make it an ideal starting point for fragment-based or combinatorial drug design, leaving ample molecular weight "budget" for downstream functionalization while adhering to Lipinski's Rule of 5.

Table 1: Physicochemical Parameters of CAS 1228747-85-0

ParameterValuePharmacological Rationale & Causality
Molecular Weight 249.26 g/mol Highly ligand-efficient; allows the addition of complex R-groups without exceeding the 500 Da limit for oral bioavailability.
LogP (est.) 2.38Optimal baseline lipophilicity. Ensures membrane permeability while minimizing non-specific protein binding.
TPSA 60.69 ŲExcellent for oral absorption. Leaves a ~30 Ų buffer if blood-brain barrier (BBB) penetration is desired in the final drug candidate.
H-Bond Donors 1Limited to the carboxylic acid OH. Minimizes desolvation penalties during receptor binding.
H-Bond Acceptors 4Provided by the methoxy and carboxylate oxygens, enabling multiple directional interactions with the target.

Mechanistic Applications in Drug Discovery

The 1H-indole-2-carboxylic acid core has been extensively validated across multiple therapeutic areas. The specific electronic and steric profile of the 1-ethyl-4,5-dimethoxy variant makes it particularly suited for the following advanced applications.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase is a critical viral enzyme responsible for inserting viral DNA into the host genome. The active site of this enzyme relies on two essential Mg²⁺ ions. Recent studies have demonstrated that the indole-2-carboxylic acid scaffold is a highly potent INSTI pharmacophore. The C2 carboxyl group, working in tandem with the indole core, effectively chelates the Mg²⁺ ions, while the substituted indole ring occupies the adjacent hydrophobic cavity . The 1-ethyl group of CAS 1228747-85-0 provides the exact steric bulk needed to displace ordered water molecules in this cavity, driving a favorable entropic shift upon binding.

CysLT1 Receptor Antagonism (Asthma & Inflammation)

Cysteinyl leukotriene receptor 1 (CysLT1) is a primary target for managing asthma and allergic rhinitis. Research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of highly selective CysLT1 antagonists . In this context, the carboxylic acid forms a critical salt bridge with Arg104 in the GPCR transmembrane domain, while the electron-rich 4,5-dimethoxy core engages in π-π interactions with surrounding aromatic residues (e.g., Tyr108).

Targeted Oncology (Bcl-2/Mcl-1 Inhibition)

In oncology, indole derivatives are frequently utilized to target anti-apoptotic proteins like Bcl-2 and Mcl-1, which are overexpressed in various malignancies . The rigid, planar nature of the indole core allows it to intercalate into the BH3-binding groove of these proteins, initiating apoptosis in drug-resistant cancer cell lines.

Pharmacophore IndoleCore Indole Scaffold (Hydrophobic Core) Target1 HIV-1 Integrase (Active Site Mg2+) IndoleCore->Target1 π-π Stacking Target2 CysLT1 Receptor (GPCR Binding) IndoleCore->Target2 Hydrophobic Interaction CarboxylicAcid 2-Carboxylic Acid (Mg2+ Chelation / H-Bonding) CarboxylicAcid->Target1 Metal Chelation CarboxylicAcid->Target2 Salt Bridge (Arg/Lys) Dimethoxy 4,5-Dimethoxy Groups (Electron Donating / HBA) Dimethoxy->Target1 Receptor H-Bonding NEthyl 1-Ethyl Group (Lipophilic Pocket Anchor) NEthyl->Target2 Steric Fit

Fig 1: Pharmacophore mapping of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid to key targets.

Experimental Workflows & Self-Validating Protocols

To leverage CAS 1228747-85-0 in a High-Throughput Screening (HTS) campaign, researchers typically convert the 2-carboxylic acid into a diverse library of 2-carboxamides. The following protocol is engineered as a self-validating system , ensuring that synthetic integrity is proven before biological resources are expended.

Protocol: High-Yield Amide Coupling for Library Generation

Causality of Reagent Selection:

  • Coupling Agent (HATU): Selected over standard EDC/HOBt. The electron-rich 4,5-dimethoxyindole core stabilizes the carboxylate, reducing its electrophilicity. HATU overcomes this by ensuring the rapid formation of a highly reactive 7-azabenzotriazole active ester.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base is required to efficiently deprotonate both the carboxylic acid and the incoming amine hydrochloride salts without causing unwanted side reactions at the active ester.

  • Solvent (Anhydrous DMF): Ensures complete solubilization of the polar starting materials and stabilizes the polar transition states during the amidation event.

Step-by-Step Methodology:

  • Scaffold Activation: Dissolve 1.0 equivalent of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration. Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature under N₂ for 15 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot for UPLC-MS analysis. Proceed to step 2 only when >95% conversion to the active ester intermediate is confirmed.

  • Amine Coupling: Add 1.2 eq of the target primary or secondary amine. Stir the reaction mixture for 2–4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to thoroughly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification & Final QC: Concentrate the organic layer under reduced pressure. Purify the crude product via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

    • Self-Validation Checkpoint 2: Retain only fractions demonstrating >95% purity by UPLC-MS. Confirm structural integrity via ¹H-NMR, specifically verifying the disappearance of the broad carboxylic acid -OH singlet (~12 ppm) and the appearance of the new amide -NH proton.

Workflow Step1 1. Scaffold Activation (HATU, DIPEA, DMF) Step2 2. Amine Coupling (Diverse R-NH2 Library) Step1->Step2 Active Ester Formation Step3 3. Purification (Prep-HPLC, >95% Purity) Step2->Step3 Crude Amides Step4 4. Target Screening (HTS FRET Assay) Step3->Step4 QC Passed Compounds Step5 5. Hit Validation (IC50 Determination) Step4->Step5 Primary Hits

Fig 2: Self-validating synthetic workflow for indole-2-carboxamide library generation.

References

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules, MDPI (2023) URL: [Link]

  • Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: ACS Medicinal Chemistry Letters, National Center for Biotechnology Information / PMC (2016) URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules, MDPI (2024) URL: [Link]

The Strategic Application of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carboxylic acids represent a highly privileged scaffold in medicinal chemistry, serving as critical building blocks for a vast array of therapeutics. Among these, 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid offers a unique combination of steric, electronic, and lipophilic properties. This technical guide provides an in-depth analysis of its physicochemical profile, its mechanistic utility in targeting complex biological pathways (such as PLD1 and GPR17), and field-proven synthetic protocols for its derivatization.

Physicochemical Profiling & Structural Rationale

The precise arrangement of functional groups on the indole core dictates its pharmacokinetics and target engagement. Understanding these parameters is essential for downstream Structure-Activity Relationship (SAR) campaigns.

Table 1: Physicochemical Properties of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

PropertyValueStructural Significance
CAS Number 1228747-85-0[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C13H15NO4[1]Ensures compliance with Lipinski's Rule of 5 for downstream derivatives.
Molecular Weight 249.26 g/mol [1]Low molecular weight allows for extensive functionalization without exceeding 500 Da.
LogP (Calculated) ~2.37[1]The N-ethyl group enhances lipophilicity, improving cell membrane permeability.
Topological Polar Surface Area 60.69 Ų[1]Optimal for oral bioavailability; allows crossing of the blood-brain barrier if required.
H-Bond Donors / Acceptors 1 / 4[1]The 4,5-dimethoxy groups provide localized H-bond acceptors, while the acid acts as the sole donor.

Structural Causality in Drug Design:

  • N-Ethyl Substitution: Alkylation of the indole nitrogen removes a hydrogen bond donor, which can increase target selectivity and prevent non-specific binding. It also increases the overall lipophilicity of the scaffold, aiding in intracellular target engagement.

  • 4,5-Dimethoxy Groups: These act as strong electron-donating groups (EDGs), increasing the electron density of the indole π-system. This enhances cation-π interactions with basic residues (e.g., Arginine, Lysine) in receptor pockets. Furthermore, the methoxy oxygens serve as critical hydrogen bond acceptors [2].

  • 2-Carboxylic Acid: A classic bioisostere anchor. In physiological pH, it exists as a carboxylate anion, forming robust salt bridges with target proteins.

Mechanistic Utility: The Indole Scaffold in Target Engagement

Indole derivatives are ubiquitous in drug discovery due to their ability to mimic endogenous neurotransmitters and modulate diverse signaling pathways [2].

Application 1: Phospholipase D (PLD) Inhibition in Oncology Recent advancements have identified indole-2-carboxylic acid derivatives as potent inhibitors of Phospholipase D1 (PLD1), an enzyme implicated in tumor cell proliferation and immune evasion [3]. By converting the 2-carboxylic acid into an amide, researchers can synthesize libraries of PLD1 inhibitors that suppress the mTOR/AKT signaling cascade.

PLD_Pathway Indole 1-Ethyl-4,5-dimethoxy-1H-indole Derivatives PLD1 Phospholipase D1 (PLD1) Indole->PLD1 Inhibits PA Phosphatidic Acid (PA) PLD1->PA Catalyzes mTOR mTOR / AKT Signaling PA->mTOR Activates Proliferation Tumor Cell Proliferation & Immune Evasion mTOR->Proliferation Promotes

Mechanism of action for indole-based PLD1 inhibitors in modulating tumor proliferation.

Application 2: GPR17 Agonism for Glioblastoma Indole-2-carboxylic acids are also foundational in developing agonists for G Protein-Coupled Receptor 17 (GPR17). Structural studies indicate that the carboxylic acid forms a critical hydrogen bond/salt bridge with the Arg87 residue of GPR17, while substitutions at the 4- and 6-positions dictate the binding affinity [4].

Synthetic Methodologies: Derivatization Protocols

To leverage this compound in SAR campaigns, the most common modification is the amidation of the 2-carboxylic acid to generate active pharmaceutical ingredients [3].

Amidation_Workflow Step1 1. Activation (HATU / DIPEA) Step2 2. Amine Addition (R-NH2) Step1->Step2 Step3 3. Purification (Prep-HPLC) Step2->Step3 Step4 4. Characterization (LC-MS / NMR) Step3->Step4

Standard amidation workflow for derivatizing indole-2-carboxylic acid building blocks.

Standard Operating Procedure: HATU-Mediated Amidation

  • Objective: Synthesize an amide derivative for biological screening.

  • Rationale: Direct coupling of sterically hindered indole-2-carboxylic acids requires highly efficient coupling reagents. We mandate the use of HATU over traditional EDC/HOBt. The electron-rich nature of the 4,5-dimethoxy indole stabilizes the intermediate, but steric hindrance from the N-ethyl group necessitates a highly reactive uronium coupling agent to drive active ester formation.

Step-by-Step Protocol:

  • Preparation of the Active Ester:

    • Dissolve 1.0 eq (249.26 mg, 1.0 mmol) of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

    • Self-Validation Check: Ensure the solution is completely clear; trace moisture will hydrolyze the highly reactive HOAt-active ester.

    • Add 1.2 eq of HATU (456 mg, 1.2 mmol) followed by 3.0 eq of DIPEA (522 µL, 3.0 mmol). DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing with the amine.

    • Stir at room temperature for exactly 15 minutes. Causality: This pre-activation time is critical to ensure complete conversion to the active ester before the nucleophile is introduced.

  • Nucleophilic Acyl Substitution:

    • Add 1.2 eq of the desired primary or secondary amine dropwise.

    • Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass (m/z 250.1 [M+H]+) confirms reaction completion.

  • Workup and Purification:

    • Quench with 15 mL of saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3 x 15 mL). The lipophilic N-ethyl group ensures favorable partitioning into the organic layer.

    • Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify via preparative HPLC.

Preclinical Evaluation: Metabolic Stability

Once derivatives are synthesized, their viability as drug candidates must be assessed. The methoxy groups at positions 4 and 5 are potential liabilities for O-demethylation by hepatic Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

In Vitro Microsomal Stability Assay Protocol:

  • Incubation: Incubate 1 µM of the purified indole derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system in potassium phosphate buffer (pH 7.4) at 37°C [3].

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., chlorpropamide) to precipitate proteins [3].

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). Causality: High clearance rates indicate rapid O-demethylation, which may necessitate replacing the methoxy groups with bioisosteres (e.g., trifluoromethoxy or chlorine) in subsequent SAR iterations.

Conclusion

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a highly versatile and structurally optimized building block. Its unique physicochemical properties—driven by N-alkylation and electron-donating methoxy groups—make it an ideal starting point for developing targeted therapeutics against complex oncology and neurology targets. By employing rigorous, self-validating synthetic protocols and proactive metabolic screening, drug development professionals can rapidly translate this scaffold into high-value clinical candidates.

References

  • [1] Title: 1228747-85-0 | 1-Ethyl-4,5-dimethoxy-1h-indole-2-carboxylic acid | ChemScene Source: chemscene.com URL:

  • [3] Title: Development and Evaluation of Indole-Based Phospholipase D Inhibitors for Lung Cancer Immunotherapy Source: nih.gov URL:

  • [2] Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications Source: nih.gov URL:

  • [4] Title: Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment Source: acs.org URL:

Sources

Technical Monograph: Biological Activity of Dimethoxyindole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole-2-Carboxylate Scaffold[1]

In the landscape of heterocyclic medicinal chemistry, 5,6-dimethoxyindole-2-carboxylic acid (DMICA) represents a critical "privileged scaffold." It serves as the metabolically stable, lipophilic surrogate for 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key intermediate in eumelanin biosynthesis. While DHICA itself is prone to rapid oxidative polymerization, the dimethoxy derivatives provide the chemical stability required for drug development while retaining the planar, electron-rich indole geometry essential for intercalating into DNA or binding hydrophobic enzyme pockets.

This guide analyzes the biological activity of DMICA derivatives across three primary therapeutic domains: Antiviral (HIV-1 Integrase inhibition) , Oncology (Tubulin/EGFR targeting) , and Inflammation (COX-2 selectivity) .

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of DMICA derivatives is governed by the electronic and steric properties of the indole core. The 5,6-dimethoxy substitution pattern is not merely decorative; it significantly alters the electron density of the indole ring, enhancing π-π stacking interactions with aromatic residues in protein binding sites (e.g., Tyr, Phe, Trp).

SAR Analysis Diagram

The following diagram details the functional impact of specific structural modifications on the DMICA scaffold.

SAR_Analysis Core 5,6-Dimethoxyindole- 2-Carboxylic Acid Pos2 C2-Carboxylic Acid (Metal Chelation) Core->Pos2 Pos56 5,6-Dimethoxy Group (Lipophilicity & Stability) Core->Pos56 Pos3 C3 Position (Steric Bulk Tolerance) Core->Pos3 PosN1 N1 Position (H-Bond Donor) Core->PosN1 Effect_HIV HIV-1 Integrase: Chelates Mg2+ Cofactors Pos2->Effect_HIV Essential for activity Effect_ADME ADME: Prevents Oxidative Polymerization Pos56->Effect_ADME Methylation vs. Hydroxyl Effect_COX COX-2 Selectivity: Fits Hydrophobic Pocket Pos56->Effect_COX Electron Donation PosN1->Effect_HIV H-Bond with Viral DNA

Figure 1: Structural dissection of the 5,6-dimethoxyindole-2-carboxylic acid scaffold highlighting pharmacophoric elements.

Therapeutic Domain A: Antiviral Activity (HIV-1 Integrase)

The most authoritative application of indole-2-carboxylic acid derivatives lies in the inhibition of HIV-1 Integrase (IN) . This enzyme is responsible for inserting the viral DNA into the host genome, a process dependent on a divalent metal cofactor (Mg²⁺ or Mn²⁺).

Mechanism of Action

DMICA derivatives function as Integrase Strand Transfer Inhibitors (INSTIs) . The biochemical logic is twofold:

  • Metal Chelation: The triad of the indole nitrogen (N1) and the C2-carboxylic acid oxygen atoms forms a coordinate bond with the Mg²⁺ ions in the IN active site (specifically interacting with residues Asp64, Asp116, and Glu152).

  • Hydrophobic Anchoring: The 5,6-dimethoxy benzyl ring engages in π-π stacking with the viral DNA base pairs or the hydrophobic pocket formed by Pro145 and Gln148.

Quantitative Data Summary

The following table summarizes the potency of key derivatives cited in the literature [1][2].

Compound IDR-Group (Amide Linker)TargetIC₅₀ (µM)Mechanism Note
DMICA-1 -OH (Free Acid)HIV-1 IN8.5 ± 1.2Weak chelation; poor cell permeability.
DMICA-7a -NH-PhenethylHIV-1 IN2.3 ± 0.4Enhanced hydrophobic pocket binding.
DMICA-12 -NH-(CH₂)₂-MorpholineHIV-1 IN3.1 ± 0.5Improved solubility and cellular uptake.
Ref (Raltegravir) N/AHIV-1 IN0.03Clinical Standard (Control).

Therapeutic Domain B: Oncology (Antiproliferative)

In oncology, the 5,6-dimethoxyindole core is frequently utilized to target Tubulin polymerization and EGFR (Epidermal Growth Factor Receptor) kinases.

Tubulin Targeting

Derivatives where the carboxylic acid is converted to a hydrazide or chalcone linker show potent inhibition of tubulin polymerization. The 5,6-dimethoxy motif mimics the structure of colchicine , binding to the colchicine-binding site of tubulin and arresting the cell cycle at the G2/M phase [3].

Experimental Protocol: Tubulin Polymerization Assay

To validate this mechanism, the following fluorescence-based protocol is recommended.

Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter), Test Compound (DMICA derivative). Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Preparation: Dilute purified tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Baseline: Transfer 100 µL of tubulin solution to a 96-well UV-transparent plate pre-warmed to 37°C.

  • Treatment: Add 1 µL of DMICA derivative (dissolved in DMSO) to achieve final concentrations of 1, 5, and 10 µM. Include a Paclitaxel (stabilizer) and Colchicine (destabilizer) control.

  • Measurement: Monitor absorbance at 340 nm (turbidity) or fluorescence (if using DAPI reporter) every 30 seconds for 60 minutes at 37°C.

  • Validation: A decrease in Vmax compared to vehicle control indicates inhibition of polymerization.

Therapeutic Domain C: Anti-Inflammatory (COX-2)

Indomethacin, a classic NSAID, is an indole-3-acetic acid derivative. However, indole-2-carboxylic acid derivatives have shown a superior safety profile by selectively inhibiting COX-2 over COX-1, thereby reducing gastrointestinal toxicity [4].

Pathway Diagram: COX-2 Selective Inhibition

The following diagram illustrates how DMICA derivatives intervene in the arachidonic acid cascade.

COX_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 Prostaglandins_Homeo Prostaglandins (GI Protection) COX1->Prostaglandins_Homeo Normal Physiology Prostaglandins_Inflam Prostaglandins (Inflammation/Pain) COX2->Prostaglandins_Inflam Pathology DMICA Dimethoxyindole Derivative DMICA->COX1 Weak/No Inhibition DMICA->COX2 Selective Inhibition (IC50 ~ 2.4 µM)

Figure 2: Selective inhibition mechanism of DMICA derivatives in the arachidonic acid inflammatory cascade.

Synthetic Methodology

To access these biological activities, a robust synthetic route is required. The Hemetsberger-Knittel synthesis is preferred over the Fischer indole synthesis for 5,6-dimethoxy derivatives due to higher yields and milder conditions.

Core Synthesis Protocol

Reaction: Condensation of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate.

  • Step A (Condensation): Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.2 eq) in anhydrous THF.

  • Step B (Base Catalysis): Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at 0°C. Stir for 4 hours.

  • Step C (Cyclization): The resulting acrylate intermediate is dissolved in DMF and treated with CuI (0.1 eq) and K₂CO₃ at 80°C for 12 hours.

  • Step D (Saponification): Treat the ethyl ester with LiOH in THF/H₂O (3:1) to yield the free 5,6-dimethoxyindole-2-carboxylic acid .

Validation Point: The appearance of a singlet at ~13.0 ppm (COOH) and ~11.5 ppm (NH) in ¹H-NMR (DMSO-d₆) confirms the product.

References

  • Sechi, M., et al. (2004).[1] "Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors." Antiviral Chemistry & Chemotherapy.

  • Zhao, X., et al. (2014). "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." Acta Pharmaceutica Sinica B.

  • Mirzaei, S., et al. (2022).[2] "Synthesis and Anticancer Activity of Indole-Functionalized Derivatives." Molecules.

  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). "Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid."

Sources

The Therapeutic Potential of 1-Ethyl-Substituted Indole Scaffolds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring system is universally recognized as a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics[1]. While modifications at the C2, C3, and C5 positions have been exhaustively documented, the strategic alkylation of the indole nitrogen (N1)—specifically via 1-ethyl substitution —has recently emerged as a powerful tool for modulating pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth technical analysis of 1-ethyl-1H-indole derivatives, exploring their mechanistic rationale, quantitative pharmacological efficacy, signaling pathway engagement, and validated synthetic methodologies.

Mechanistic Rationale: The Role of N-Ethylation in Drug Design

From the perspective of a Senior Application Scientist, the decision to substitute the N-H bond of an indole core with an ethyl group is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) goals[1]:

  • Lipophilicity and Membrane Permeability: The unsubstituted indole N-H acts as a hydrogen bond donor. Alkylating this position removes the donor capacity, increasing the molecule's overall lipophilicity (LogP). This modification directly enhances passive diffusion across lipid bilayers, a critical factor for targeting intracellular proteins or crossing the blood-brain barrier.

  • Steric Tuning for Target Engagement: Unlike a methyl group, an ethyl substituent provides a specific degree of steric bulk and conformational flexibility. This allows the scaffold to optimally occupy hydrophobic pockets within target receptors (such as the Estrogen Receptor alpha), locking the molecule into a bioactive conformation[2].

  • Metabolic Stability: The free N-H of an indole is a prime target for Phase II metabolism, specifically N-glucuronidation. By masking this site with an ethyl group, the metabolic clearance rate is significantly reduced, thereby extending the drug's pharmacokinetic half-life.

Pharmacological Landscape & Quantitative Efficacy

Recent drug discovery campaigns have demonstrated that 1-ethylindole derivatives exhibit potent biological activities, particularly in oncology and infectious diseases. The integration of the 1-ethyl moiety has yielded compounds with high selectivity indices against various cancer cell lines[3],[4].

Below is a consolidated dataset of quantitative SAR findings for prominent 1-ethyl-substituted indoles:

CompoundBiological Target / Cell LineEfficacy (IC50/EC50)Key Mechanism
1-Ethyl-3-(furan-2-yl)-2-phenyl-1H-indole LnCap (Prostate Cancer)38.73 μMApoptosis Induction[3]
1-Ethyl-3-(furan-2-yl)-2-phenyl-1H-indole HepG2 (Liver Cancer)70.02 μMApoptosis Induction[3]
1-Ethyl-3-(furan-2-yl)-2-phenyl-1H-indole Caco-2 (Colon Cancer)86.98 μMApoptosis Induction[3]
3-Bromo-1-ethyl-1H-indole (BEI) GST IsozymesPotent InhibitionOxidative Stress Modulation[4]
Indole-modified Tamoxifen (Z,Z-35a) MCF-7 (Breast Cancer)High PotencyCaspase-8 Activation[2]

Signaling Pathways & Target Engagement

The therapeutic efficacy of 1-ethylindole derivatives is largely driven by their ability to modulate specific intracellular signaling cascades.

Caspase-8 Dependent Apoptosis

Modulation of existing drugs, such as tamoxifen, by replacing the C-phenyl ring with a 1-ethyl-1H-indole scaffold has yielded highly potent anticancer agents[2]. These derivatives competitively bind to Estrogen Receptor (ER) alpha, suppressing ER-associated gene transcription. Furthermore, they induce a specific increase in Caspase-8 activity in MCF-7 breast cancer cells, triggering a robust proteolytic cascade that culminates in cellular demise[2].

Pathway A 1-Ethylindole Tamoxifen Relative B Estrogen Receptor (ER) Alpha A->B Competitive Antagonism C Caspase-8 Activation A->C ER-Independent/Dependent Signaling B->C Transcriptional Modulation D Downstream Caspases (3/7) C->D Proteolytic Cascade E Apoptosis in MCF-7 Cells D->E Cell Death Execution

Caspase-8 dependent apoptotic signaling pathway induced by 1-ethylindole tamoxifen derivatives.

Glutathione S-Transferase (GST) Inhibition

Compounds such as 3-Bromo-1-ethyl-1H-indole (BEI) have demonstrated promising inhibitory effects on GST isozymes[4]. By inhibiting GST, BEI disrupts the cancer cell's ability to detoxify electrophilic compounds and manage oxidative stress, sensitizing the tumor to endogenous reactive oxygen species (ROS) and subsequent apoptosis[4].

Synthetic Methodologies: N-Ethylation Protocol

To harness the therapeutic potential of 1-ethylindoles, a robust, high-yielding synthetic workflow is required. The following protocol details the standard


 N-ethylation of an indole core, explicitly outlining the causality behind each experimental choice to ensure a self-validating system[5].
Step-by-Step Workflow

Reagents: Indole starting material, Sodium Hydride (NaH, 60% dispersion in mineral oil), Ethyl Iodide, anhydrous N,N-Dimethylformamide (DMF).

  • Preparation & Atmosphere Control: Flame-dry all glassware and purge with inert argon. Dissolve the indole derivative in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the reactants and stabilizes the transition state of the subsequent

      
       reaction without hydrogen-bonding to the nucleophile. Argon prevents moisture from quenching the NaH.
      
  • Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Add NaH portion-wise.

    • Causality: Cooling controls the exothermic nature of the acid-base reaction. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, evolving

      
       gas and forming a highly reactive, localized indolide anion.
      
  • Electrophilic Alkylation: Once

    
     evolution ceases, add ethyl iodide dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
    
    • Causality: Ethyl iodide is an ideal primary alkyl halide for

      
       reactions; the large, polarizable iodine atom acts as an excellent leaving group, facilitating rapid nucleophilic attack by the indolide anion.
      
  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous

    
    , then extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.
    

Synthesis N1 Indole Core (N-H) N2 Deprotonation (NaH, DMF, 0°C) N1->N2 Base Addition N3 Indolide Anion N2->N3 H2 Gas Evolution N4 SN2 Alkylation (Ethyl Iodide, RT) N3->N4 Electrophilic Attack N5 1-Ethyl-1H-indole Derivative N4->N5 Workup

Step-by-step synthetic workflow for the N-ethylation of the indole scaffold via SN2 mechanism.

Self-Validation & Analytical Confirmation

A scientifically rigorous protocol must be self-validating. To confirm the success of the N-ethylation:

  • TLC Monitoring: The resulting 1-ethyl-1H-indole will exhibit a significantly higher

    
     value compared to the starting material due to the loss of the polar, hydrogen-bonding N-H group.
    
  • 
    H NMR Spectroscopy:  The definitive proof of successful alkylation is the complete disappearance of the broad N-H singlet (typically found between 8.0–11.0 ppm) and the emergence of a distinct ethyl signature: a quartet integrating to 2 protons at ~4.1 ppm (
    
    
    
    ) and a triplet integrating to 3 protons at ~1.4 ppm (
    
    
    ).

Conclusion

The 1-ethyl-substituted indole scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By strategically masking the indole nitrogen, researchers can finely tune lipophilicity, enhance metabolic stability, and drive selective target engagement across complex biological pathways such as Caspase-8 mediated apoptosis and GST inhibition. As synthetic methodologies become increasingly streamlined, the 1-ethylindole core will continue to serve as a foundational building block for next-generation therapeutics.

References

  • Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. Journal of Molecular Structure. Available at: [Link]

  • Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Anti-Cancer Agents in Medicinal Chemistry (Bentham Science). Available at:[Link]

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4,5-Dimethoxyindole Derivatives: Synthetic Architectures and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, pharmacology, and experimental applications of 4,5-dimethoxyindole derivatives.

Executive Summary

The 4,5-dimethoxyindole scaffold represents a structurally distinct and synthetically challenging pharmacophore in medicinal chemistry. Unlike its ubiquitous isomer, 5,6-dimethoxyindole (found in melanin precursors), the 4,5-dimethoxy substitution pattern creates a unique steric and electronic environment around the indole N1-C3 cleft. This specific architecture is the obligate core of the makaluvamine class of marine alkaloids—potent Topoisomerase II inhibitors—and serves as a hybrid scaffold bridging the pharmacology of psilocin (4-substituted) and melatonin (5-substituted) in CNS drug discovery. This guide analyzes the synthesis, structure-activity relationships (SAR), and experimental protocols for leveraging this moiety in oncology and neuropharmacology.

Part 1: Chemical Space & Synthesis

Accessing the 4,5-dimethoxyindole core is non-trivial due to the directing effects of methoxy substituents on the benzene ring. Standard Fischer indole synthesis often fails or yields regioisomeric mixtures unless specific precursors are used.

The Regioselectivity Challenge

In a standard cyclization (e.g., Fischer or Batcho-Leimgruber), the precursor determines the substitution pattern.

  • Target: 4,5-dimethoxyindole.

  • Required Precursor Logic: The benzene ring must have methoxy groups at positions that map to C4 and C5 of the final indole.

  • The Solution: The Hemetsberger-Knittel Synthesis using 2,3-dimethoxybenzaldehyde is the most reliable route.

    • Mechanism:[1][2][3][4][5] Condensation with ethyl azidoacetate followed by thermolysis.[6]

    • Regiochemistry: The nitrene intermediate attacks the unhindered ortho position (C6 of the benzaldehyde), which becomes C7 of the indole. The carbon bearing the aldehyde (C1) becomes the bridgehead C3a. Consequently, the methoxy group at C2 (adjacent to the bridgehead) becomes C4 , and the methoxy at C3 becomes C5 .

Synthetic Pathway Visualization

The following diagram illustrates the Hemetsberger route to the 4,5-dimethoxy core and its divergence into Makaluvamine analogs.

SynthesisPath cluster_legend Reaction Class Start 2,3-Dimethoxybenzaldehyde Step1 Ethyl Azidoacetate (Knoevenagel Condensation) Start->Step1 Inter1 Alpha-Azidocinnamate Step1->Inter1 Step2 Thermolysis (Xylene, reflux) (Nitrene Insertion) Inter1->Step2 Core 4,5-Dimethoxyindole- 2-carboxylate Step2->Core Div1 Decarboxylation Core->Div1 Prod1 4,5-Dimethoxyindole (Scaffold) Div1->Prod1 Div2 Vilsmeier-Haack + Oxidation Prod1->Div2 Mak Makaluvamine Analogs (Topo II Inhibitors) Div2->Mak Key1 Precursor Key2 Key Intermediate Key3 Target Active

Caption: Figure 1. Hemetsberger-Knittel synthesis pathway for 4,5-dimethoxyindole, demonstrating the regiochemical logic starting from 2,3-dimethoxybenzaldehyde.

Part 2: Pharmacological Profiles

Oncology: The Makaluvamine Connection

The primary medicinal application of the 4,5-dimethoxyindole moiety is in the synthesis of pyrroloiminoquinone alkaloids , specifically the makaluvamines (A-V).[4]

  • Mechanism of Action: These compounds act as potent Topoisomerase II poisons . They intercalate into DNA and stabilize the cleavage complex, leading to double-strand breaks and apoptosis.

  • Role of 4,5-Dimethoxy: The 4,5-substitution pattern is critical for the formation of the p-quinone imine system required for bioactivation. The C4-methoxy group is often oxidized or displaced during the formation of the tricyclic pyrrolo[4,3,2-de]quinoline core.

  • Potency: Makaluvamine analogs exhibit cytotoxicity in the nanomolar range against HCT-116 (colon) and PANC-1 (pancreatic) cancer cell lines.

CNS Activity: The Tryptamine Hybrid

In neuropharmacology, 4,5-dimethoxytryptamine derivatives occupy a unique "hybrid" space between two major psychedelic/neuroregulatory classes:

  • 4-Substituted Tryptamines: (e.g., Psilocin) Known for 5-HT2A agonism and high metabolic stability.

  • 5-Substituted Tryptamines: (e.g., Melatonin, 5-MeO-DMT) Known for high affinity to 5-HT1A and 5-HT2 receptors.

  • 4,5-Dimethoxy Profile: Preliminary binding studies suggest these derivatives maintain high affinity for 5-HT2A but with altered metabolic profiles due to steric shielding of the C4 position, potentially reducing MAO-A degradation rates compared to simple 5-methoxy analogs.

Quantitative Data Summary
Compound ClassPrimary TargetKey Activity MetricMechanism
Makaluvamine A Topoisomerase IIIC50: 1.2 µM (KB cells)DNA Intercalation / Cleavage Complex Stabilization
Makaluvamine F Topoisomerase IIIC50: 0.17 µM (HCT-116)Potent cytotoxicity; contains thioaminal linkage
4,5-Dimethoxytryptamine 5-HT2A ReceptorKi: ~50-100 nM (Est.)Partial Agonist (Psychoactive potential)
6-Sub-1-(3,4,5-triOMe-phenyl) TubulinIC50: 2.9 µM (MCF-7)Microtubule Destabilization (Colchicine site)

Part 3: Structure-Activity Relationship (SAR) Logic

The biological activity of 4,5-dimethoxyindole derivatives is governed by strict steric and electronic rules.

SAR Center 4,5-Dimethoxyindole Core N1 N1 Position: Methylation increases lipophilicity but reduces H-bond donor capacity. Critical for 5-HT2A affinity. Center->N1 C3 C3 Position: Ethylamine side chain -> CNS activity. Glyoxylamide -> Kinase/Topo II entry. Must remain unsubstituted for pyrroloiminoquinone cyclization. Center->C3 C4 C4 Methoxy: Steric bulk protects C3 from metabolism. Essential for Makaluvamine quinone formation. Mimics Psilocin 4-OH H-bonding network. Center->C4 C5 C5 Methoxy: Increases electron density. Primary determinant of 5-HT receptor affinity (Melatonin homology). Center->C5

Caption: Figure 2. SAR map detailing the functional roles of substitution sites on the 4,5-dimethoxyindole scaffold.

Part 4: Experimental Protocols

Synthesis of 4,5-Dimethoxyindole-2-carboxylate (Hemetsberger Method)

Objective: To synthesize the core scaffold from 2,3-dimethoxybenzaldehyde.

Reagents:

  • 2,3-Dimethoxybenzaldehyde (10 mmol)

  • Ethyl azidoacetate (40 mmol)

  • Sodium ethoxide (40 mmol) in Ethanol

  • Xylene (High boiling solvent for thermolysis)

Protocol:

  • Condensation: To a solution of sodium ethoxide in dry ethanol at -10°C, add a mixture of 2,3-dimethoxybenzaldehyde and ethyl azidoacetate dropwise over 1 hour. Stir at 0°C for 4 hours.

  • Workup: Pour into ice water, acidify with dilute HCl. Extract the yellow precipitate (ethyl

    
    -azido-2,3-dimethoxycinnamate). Recrystallize from ethanol.
    
  • Thermolysis (Cyclization): Dissolve the cinnamate in boiling xylene (approx. 140°C). Reflux for 2 hours. Monitor nitrogen evolution.[2]

  • Isolation: Cool the solution. The indole ester often crystallizes upon cooling or can be precipitated by adding hexane. Filter and wash with cold benzene/hexane.

  • Validation: 1H NMR should show the absence of the vinyl proton and the appearance of the indole NH (broad singlet ~9-10 ppm) and C3-H (doublet or singlet ~7 ppm).

Topoisomerase II Relaxation Assay (Bioassay)

Objective: To evaluate the inhibitory potential of 4,5-dimethoxyindole derivatives (e.g., Makaluvamine analogs) on human Topo II


.

Materials:

  • pBR322 plasmid DNA (supercoiled)

  • Recombinant Human Topoisomerase II

    
    
    
  • Assay Buffer (Tris-HCl, ATP, MgCl2, KCl, DTT)

  • Reference compound: Etoposide

Workflow:

  • Incubation: Mix 200 ng of pBR322 DNA with 1 unit of Topo II

    
     in assay buffer.
    
  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Keep DMSO concentration <1%.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with SDS/Proteinase K.

  • Analysis: Run samples on a 1% agarose gel with ethidium bromide.

  • Quantification: Visualize supercoiled vs. relaxed (nicked/linear) DNA bands. Active compounds will prevent the formation of relaxed DNA or trap the linear form (cleavage complex).

References

  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von

    
    -Azidoacrylestern. Monatshefte für Chemie. Link
    
  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wang, H., et al. (2017). Total Synthesis of Makaluvamines and Their Analogs. Marine Drugs. Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Casapullo, A., et al. (1999). Makaluvamines, Marine Alkaloids as Topoisomerase II Inhibitors.[5] Journal of Natural Products. Link

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A Comprehensive Technical Guide to Determining the Solubility Profile of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of DMSO Solubility in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful and widely utilized aprotic solvent in the realm of drug discovery and development.[1][2][3][4] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an indispensable vehicle for the preparation of stock solutions for high-throughput screening (HTS) and various in vitro biological assays.[5][6] However, the seemingly straightforward process of dissolving a compound in DMSO is a critical step that can significantly impact the quality and reproducibility of experimental data. A thorough understanding of the solubility profile of a novel compound, such as 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, in DMSO is paramount for its successful progression through the drug discovery pipeline.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in DMSO. Moving beyond a simple procedural outline, this document delves into the underlying scientific principles, explains the rationale behind experimental choices, and offers field-proven insights to ensure the generation of robust and reliable solubility data.

I. Physicochemical Properties and Predicted Solubility of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid

Table 1: Physicochemical Properties of Structurally Related Indole Carboxylic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (TPSA)
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acidC₁₂H₁₃NO₃219.242.36851.46
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acidC₁₃H₁₅NO₄249.262.376660.69

Data sourced from chemical supplier databases.[7][8]

The presence of the carboxylic acid moiety suggests that the pH of the final aqueous solution, after dilution from a DMSO stock, will be a critical factor influencing its aqueous solubility.[9] The LogP values suggest a moderate lipophilicity, which is often a desirable trait for drug candidates.

II. The Dichotomy of Solubility: Kinetic vs. Thermodynamic

A crucial concept in solubility science is the distinction between kinetic and thermodynamic solubility.[10][11][12][13][14] Failing to appreciate this difference can lead to misleading results and poor decision-making in lead optimization.

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[13][14] This measurement is of high importance in later stages of drug development.[14]

  • Kinetic Solubility , on the other hand, is a measure of the concentration of a compound that can be achieved by rapidly dissolving it in a solvent, often from a concentrated DMSO stock, and observing for precipitation over a shorter timeframe.[11][12][14] This value is often higher than the thermodynamic solubility because the compound may initially form a supersaturated solution or precipitate as a less stable, amorphous solid.[10][12] Kinetic solubility is a more practical measure for high-throughput screening applications.[11][14]

G cluster_0 Initial Assessment cluster_1 Solubility Determination cluster_2 Data Analysis & Application A Compound Synthesis & Purification (1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid) B Physicochemical Characterization (MW, pKa, LogP predictions) A->B C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Informs experimental design D Kinetic Solubility Assay (High-Throughput Method) B->D Informs experimental design E Quantitative Data Analysis (HPLC, UV-Vis) C->E D->E F Establish Maximum Stock Concentration E->F Determines G Inform Downstream Assays (HTS, Cell-based assays) F->G Guides

III. Experimental Protocols for Determining the Solubility Profile

The following sections provide detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in DMSO.

A. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[15][16]

Principle: An excess amount of the solid compound is equilibrated with DMSO over an extended period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Materials and Equipment:

  • 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (solid)

  • Anhydrous, high-purity DMSO[1]

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes and sterile, nuclease-free pipette tips

  • Sterile microcentrifuge tubes (e.g., 2 mL)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Appropriate mobile phase for HPLC analysis

Protocol:

  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid into a 2 mL microcentrifuge tube.[1]

    • Add a defined volume of DMSO (e.g., 500 µL) to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and to break up any aggregates.

  • Equilibration:

    • Place the tube in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[1][15] This extended incubation allows the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[1]

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification by HPLC:

    • Prepare a standard curve of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid of known concentrations in DMSO.

    • Analyze the diluted supernatant and the standards by HPLC.

    • Determine the concentration of the compound in the supernatant by interpolating from the standard curve.

    • Back-calculate the original concentration in the undiluted supernatant to determine the thermodynamic solubility.

G A Weigh excess compound B Add DMSO A->B C Vortex vigorously B->C D Equilibrate (24-48h at constant T) C->D E Centrifuge to pellet solid D->E F Collect supernatant E->F G Dilute supernatant F->G H Quantify by HPLC G->H I Determine Thermodynamic Solubility H->I

B. Kinetic Solubility Determination (High-Throughput Method)

This method is designed for rapid assessment of solubility and is well-suited for early-stage drug discovery where a large number of compounds need to be evaluated.[17]

Principle: A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer, and the formation of a precipitate is monitored over a shorter time frame, typically by light scattering (nephelometry) or UV-Vis spectroscopy after filtration.[17]

Materials and Equipment:

  • 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

  • Anhydrous, high-purity DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well microtiter plates (clear for UV-Vis, black for nephelometry)

  • Plate reader with nephelometry or UV-Vis capabilities

  • Filtration apparatus for 96-well plates (for direct UV method)

  • Multichannel pipettes

  • Incubator

Protocol:

  • Preparation of High-Concentration Stock Solution:

    • Prepare a high-concentration stock solution of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in DMSO (e.g., 10 mM).[2] This may require gentle warming or sonication to fully dissolve the compound.[2] Ensure the compound is completely dissolved before proceeding.

  • Assay Plate Preparation:

    • Using a multichannel pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well plate.[15][17]

    • Prepare a serial dilution of the stock solution in DMSO in adjacent wells to test a range of concentrations.

  • Addition of Aqueous Buffer and Incubation:

    • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a consistent final DMSO concentration (typically ≤1-2%).[15][18]

    • Mix the contents of the plate thoroughly.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).[15][17]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[17]

    • Direct UV Assay with Filtration: Filter the contents of the wells to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is then determined by comparing the absorbance to a standard curve.[17]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not result in significant precipitation under the assay conditions.

G A Prepare concentrated DMSO stock B Dispense stock into 96-well plate A->B C Add aqueous buffer B->C D Incubate (1-2h) C->D E Measure precipitation D->E F Nephelometry (Light Scattering) E->F G Filtration & UV-Vis (Absorbance of Filtrate) E->G H Determine Kinetic Solubility F->H G->H

IV. Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 2: Hypothetical Solubility Profile of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid

ParameterSolventTemperature (°C)SolubilityMethod
Thermodynamic SolubilityDMSO25> 100 mg/mL (Hypothetical)Shake-Flask
Kinetic SolubilityPBS (pH 7.4) with 1% DMSO2575 µM (Hypothetical)Nephelometry

Interpretation of Results:

  • The high hypothetical thermodynamic solubility in pure DMSO suggests that preparing concentrated stock solutions should be feasible.

  • The lower hypothetical kinetic solubility in an aqueous buffer highlights the potential for precipitation upon dilution, a critical consideration for designing biological assays. The final concentration of the compound in any aqueous-based assay should be kept well below this kinetic solubility limit to avoid compound precipitation and subsequent data artifacts.

V. Best Practices for the Preparation and Storage of DMSO Stock Solutions

To ensure the integrity and longevity of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid stock solutions, the following best practices should be adhered to:

  • Use High-Purity, Anhydrous DMSO: Water contamination in DMSO can significantly reduce the solubility of certain compounds and can lead to degradation over time.[19]

  • Accurate Weighing and Volume Dispensing: Use calibrated analytical balances and pipettes to ensure the accuracy of the final stock solution concentration.[2]

  • Ensure Complete Dissolution: Visually inspect the solution to confirm that no solid particles remain. Gentle warming (not exceeding 37°C) or sonication can be employed to aid dissolution, but the thermal stability of the compound should be considered.[2]

  • Aliquoting and Storage: Store the stock solution in small, single-use aliquots in tightly sealed, light-protected vials at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

  • Proper Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[2]

  • Safety Precautions: Always handle DMSO and the test compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as DMSO can facilitate the absorption of substances through the skin.[2][20]

VI. Conclusion

A comprehensive understanding of the solubility profile of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in DMSO is not merely a preliminary step but a foundational element for its successful evaluation as a potential drug candidate. By diligently applying the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This, in turn, will enable the design of robust and reproducible downstream assays, ultimately facilitating informed decision-making throughout the drug discovery and development process.

References

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  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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indole-2-carboxylic acid analogs for medicinal chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Indole-2-Carboxylic Acid Analogs in Medicinal Chemistry

Executive Overview

In the realm of rational drug design, the indole-2-carboxylic acid (I2CA) core is recognized as a "privileged scaffold." Characterized by a rigid, planar bicyclic framework, a hydrogen-bond donating pyrrole nitrogen, and a readily functionalizable C2-carboxylate, this structural motif serves as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the true power of the I2CA scaffold lies in its electronic and steric tunability. By systematically modifying the C3 through C7 positions, medicinal chemists can pivot the molecule's biological trajectory across entirely different therapeutic landscapes—from central nervous system (CNS) modulation to antiviral therapies.

This whitepaper deconstructs the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols required to leverage I2CA analogs in advanced drug discovery.

Target Landscape & Mechanistic Rationale

The biological utility of I2CA derivatives is dictated by the spatial orientation of the C2-carboxylic acid and the electronic density of the indole ring. The scaffold primarily interacts with target proteins via metal chelation, hydrogen bonding, and


 stacking.
  • NMDA Receptor Antagonism (CNS Disorders): I2CA acts as a highly specific,1[1]. Mechanistically, the C2-carboxylate mimics the acid moiety of endogenous glycine, while the hydrophobic indole ring occupies an adjacent lipophilic pocket within the allosteric site. By competitively inhibiting glycine binding, I2CA completely blocks the conductance increase gated by NMDA, preventing excitotoxic neuronal death associated with stroke and epilepsy[1].

  • HIV-1 Integrase Strand Transfer Inhibition (Antiviral): In antiviral design, I2CA derivatives function as potent Integrase Strand Transfer Inhibitors (INSTIs). The mechanism relies on a2

    2 within the active site of the viral integrase[2]. Furthermore, introducing a halogenated benzene ring at the C6 position enhances 
    
    
    
    stacking interactions with the viral DNA (dC20), drastically lowering the
    
    
    [2].
  • Orphan GPCR & Leukotriene Modulation (Inflammation/Asthma): The scaffold's plasticity extends to G-protein coupled receptors. Specific 3-(2-carboxyethyl) substitutions yield3[3], while 3-substituted

    
    -unsaturated amide derivatives act as4[4], outperforming clinical standards like montelukast in chemotaxis assays.
    

G I2CA Indole-2-Carboxylic Acid (I2CA) Scaffold NMDA NMDA Receptor (Glycine Site Antagonist) I2CA->NMDA C5-Fluoro Substitution HIV HIV-1 Integrase (Strand Transfer Inhibitor) I2CA->HIV Mg2+ Chelation via C2-COOH GPR17 GPR17 Receptor (Potent Agonist) I2CA->GPR17 C4/C6 Lipophilic Residues CysLT1 CysLT1 Receptor (Selective Antagonist) I2CA->CysLT1 C3 Unsaturated Amides

Fig 1. Divergent pharmacological targeting of the I2CA scaffold via specific structural modifications.

Quantitative Structure-Activity Relationship (SAR) Profiling

To guide rational design, the following table synthesizes the quantitative binding affinities and functional activities of key I2CA derivatives across multiple biological targets.

Compound / DerivativeBiological TargetActivity MetricKey Structural ModificationSource
Indole-2-carboxylic acid NMDA Receptor (Glycine site)

Unsubstituted core[5]
5-Fluoro-I2CA NMDA Receptor (Glycine site)

5-Fluoro substitution[5]
Compound 17a HIV-1 Integrase

C6 halogenated benzene[2]
Compound 20a HIV-1 Integrase

C3 branch & C6 modification[6]
Compound 17k CysLT1 Receptor

3-substituted

-unsaturated amide
[4]
PSB-18422 GPR17 Receptor

4-fluoro-6-bromo substitution[3]

Synthetic Architecture & Scale-Up Dynamics

Synthesizing highly pure I2CA analogs requires strict control over reaction thermodynamics. A major vulnerability of the indole-2-carboxylic acid core is its susceptibility to thermal decarboxylation under acidic conditions. Therefore, late-stage 7 is the preferred scalable route, as it protects the carboxylate moiety during upstream halogenation or cross-coupling steps[7].

Workflow Start Ethyl 5-bromoindole-2-carboxylate Dissolved in MeOH / H2O Saponification Base Hydrolysis (NaOH) Reflux for 30 min Start->Saponification Cooling Cool to 40°C (Prevents Decarboxylation) Saponification->Cooling Acidification Slow Acidification (10% HCl) Target pH 3-4 Cooling->Acidification Isolation Filtration & H2O Wash Yields Pure Carboxylic Acid Acidification->Isolation

Fig 2. Self-validating scalable saponification workflow for 5-Bromo-1H-indole-2-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each physical and chemical manipulation is explicitly defined.

Protocol 1: Scalable Synthesis of 5-Bromo-1H-indole-2-carboxylic acid

Objective: High-yield ester hydrolysis while preventing thermal degradation.

  • Co-Solvent Dissolution: In a reaction vessel, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL methanol and 183 mL deionized water.

    • Causality: Methanol provides the necessary solvation energy for the hydrophobic organic ester, while water is required to dissolve the hydroxide base and drive the hydrolysis equilibrium[7].

  • Saponification: Add 31.25 g of 96% sodium hydroxide. Heat the mixture to reflux and maintain for exactly 30 minutes.

    • Causality: Base-catalyzed ester hydrolysis is irreversible. Refluxing provides the kinetic energy required to overcome the activation barrier associated with the sterically hindered C2 position of the indole ring[7].

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-

      
       ester spot disappears entirely.
      
  • Controlled Cooling: Remove from heat and cool the mixture strictly to 40°C.

    • Causality: Indole-2-carboxylic acids are highly prone to decarboxylation at elevated temperatures in the presence of acid. Cooling prior to the next step is a critical preventative measure[7].

  • Acidification & Crystallization: Under vigorous stirring, slowly add a 10% hydrochloric acid solution until the pH reaches 3-4.

    • Causality: The acid protonates the soluble sodium carboxylate salt, forcing the free carboxylic acid to precipitate. Slow addition is critical; rapid acidification causes localized "hot spots" and traps impurities within fine, amorphous powders that clog filter paper[7].

  • Isolation: Filter the precipitate under vacuum, wash with five 100-mL portions of cold deionized water, and dry in a desiccator.

Protocol 2: Fischer Esterification for C3-Modified INSTI Precursors

Objective: Preparation of ethyl 3-bromo-1H-indole-2-carboxylate for downstream Buchwald–Hartwig cross-coupling.

  • Acid Catalysis: Dissolve 100 mg (0.42 mmol) of 3-Bromo-1H-indole-2-carboxylic acid in 10 mL anhydrous ethanol. Add 20 mg (0.21 mmol) concentrated sulfuric acid dropwise.

    • Causality: Sulfuric acid acts as a classical Fischer catalyst, protonating the carbonyl oxygen to increase its electrophilicity toward nucleophilic attack by ethanol[2].

  • Thermodynamic Drive: Stir the mixture at 80 °C for 2 hours.

    • Causality: Because esterification is an equilibrium process, utilizing ethanol as both the solvent and the reactant drives the reaction forward via Le Chatelier's principle[2].

  • Quenching & Partitioning: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (

    
    ). Extract three times with 30 mL of ethyl acetate.
    
    • Causality:

      
       neutralizes the 
      
      
      
      catalyst and deprotonates any unreacted starting acid, partitioning them safely into the aqueous layer. The target ester selectively migrates to the organic ethyl acetate layer[2].
    • Validation Checkpoint: Analyze the organic layer via HPLC; purity should exceed 96% before proceeding to palladium-catalyzed cross-coupling.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed / Science. 1

  • MedChemExpress. Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor. 5

  • Zhang, R., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC / RSC Advances. 2

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI / Molecules. 6

  • BenchChem Technical Support Center. Synthesis of 5-Bromo-1H-indole-2-carboxylic acid. 7

  • Fang, Y., et al. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC / J Med Chem. 4

  • Al-Hroub, H., et al. (2018). 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry / ACS. 3

Sources

target identification for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Identification Strategy for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid

Executive Summary

Compound Profile: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0) constitutes a privileged scaffold in medicinal chemistry. The indole-2-carboxylic acid core is a known pharmacophore for diverse biological targets, including the glycine site of the NMDA receptor , HIV-1 integrase , and Tripeptidyl Peptidase II (TPP II) . The specific 4,5-dimethoxy substitution pattern is frequently associated with metabolic stability and enhanced affinity in peptidase inhibitors, while the N-ethyl group modulates lipophilicity and membrane permeability.

Objective: This technical guide provides a rigorous, step-by-step framework to identify and validate the primary biological target of this specific small molecule. Moving beyond generic screening, we integrate computational prediction, chemical proteomics, and biophysical validation into a cohesive workflow.

Phase 1: In Silico Profiling & Hypothesis Generation

Before wet-lab experimentation, we must narrow the search space using chemoinformatics. The structure of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid contains distinct electronic and steric features that map to specific binding pockets.

Structural Homology & Pharmacophore Mapping
  • NMDA Receptor (Glycine Site): The carboxylic acid at C2 mimics the carboxylate of glycine. The indole ring provides hydrophobic stacking interactions (Trp/Phe residues) within the ligand-binding domain (LBD).

  • TPP II Inhibition: Literature precedents (e.g., Rose et al., Ganellin et al.) identify 4,5-dimethoxyindole-2-carboxylic acid derivatives as potent inhibitors of Tripeptidyl Peptidase II (TPP II), an enzyme regulating satiety via Cholecystokinin (CCK) degradation.

  • HIV-1 Integrase: The C2-carboxylate and indole nitrogen (though alkylated here) can participate in metal chelation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at the active site.[1]
    
Molecular Docking Workflow

Protocol:

  • Target Selection: Import crystal structures for NMDA (PDB: 1PBQ), TPP II (Homology models/PDB: 3KX6), and IDO1 (PDB: 6AZV).

  • Ligand Preparation: Generate 3D conformers of the target molecule. Critical Step: The carboxylic acid should be deprotonated (carboxylate) at physiological pH.

  • Docking: Use Glide (Schrödinger) or AutoDock Vina.

    • Success Metric: Binding energy < -8.0 kcal/mol and RMSD < 2.0 Å relative to co-crystallized native ligands.

Phase 2: Chemical Proteomics (Affinity Chromatography)

This is the "Gold Standard" for de novo target identification. We will synthesize a functionalized probe to pull down the target protein from cellular lysates.

Probe Design Strategy

The challenge is attaching a linker without destroying biological activity.

  • The "Safe" Handle: The C2-carboxylic acid is likely critical for binding (pharmacophore). Modifying it to an amide often kills activity for NMDA/Integrase but may be tolerated for TPP II if it mimics the peptide backbone.

  • Alternative Handle: The C3 position is unsubstituted. Electrophilic aromatic substitution can introduce a linker here.

  • Structure:

    • Warhead: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid.

    • Linker: PEG-4 spacer (reduces steric hindrance).

    • Tag: Biotin (for Streptavidin pull-down) or Alkyne (for Click Chemistry).

Diagram: Probe Synthesis Logic

ProbeDesign COI 1-Ethyl-4,5-dimethoxy- 1H-indole-2-carboxylic acid SAR SAR Analysis: Is -COOH essential? COI->SAR PathA Path A: C2-Amide Linkage (Risk: Loss of potency) SAR->PathA If tolerant PathB Path B: C3-Functionalization (Preserves pharmacophore) SAR->PathB If intolerant Probe Biotinylated Probe (PEG-Linker) PathA->Probe PathB->Probe

Caption: Decision tree for synthesizing an affinity probe based on Structure-Activity Relationship (SAR) data.

Experimental Protocol: Pull-Down Assay
  • Lysate Preparation: Lyse relevant cells (e.g., neuronal cells for NMDA, HeLa for general) in non-denaturing buffer (NP-40).

  • Incubation:

    • Sample A: Lysate + Biotin-Probe (10 µM).

    • Sample B (Competition Control): Lysate + Biotin-Probe (10 µM) + Free Compound (100 µM) .

    • Note: The competition control is critical. True targets will disappear in Sample B because the active site is blocked by the free drug.

  • Capture: Add Streptavidin-magnetic beads. Rotate 1h at 4°C.

  • Wash: High-salt wash (500mM NaCl) to remove non-specific binders.

  • Elution & Digestion: Elute with SDS-buffer, digest with Trypsin.

  • LC-MS/MS: Label-free quantification. Look for proteins significantly enriched in Sample A vs. Sample B.

Phase 3: Biophysical Validation (Target Engagement)

Once a candidate (e.g., TPP II) is identified, you must validate that the compound actually binds to it in a relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).

Protocol:

  • Treatment: Treat intact cells with the compound (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis: Lyse cells (freeze-thaw).

  • Separation: Centrifuge at 20,000 x g. Aggregated (unstable) proteins pellet; soluble (stable) proteins remain in supernatant.

  • Detection: Western Blot using antibodies specific to the candidate target (e.g., anti-TPP II).

  • Result: A shift in the aggregation curve (higher stability in treated samples) confirms direct physical binding.

Phase 4: Functional Pathway Analysis

If the target is TPP II (Tripeptidyl Peptidase II), the compound should modulate the Cholecystokinin (CCK) signaling pathway. TPP II inactivates CCK-8; therefore, inhibition should prolong CCK signaling.

Diagram: TPP II Signaling & Inhibition

TPPII_Pathway CCK8 CCK-8 (Active Neuropeptide) CCK1R CCK1 Receptor CCK8->CCK1R Activates TPPII TPP II Enzyme CCK8->TPPII Degradation Substrate Satiety Satiety / Calcium Signaling CCK1R->Satiety Signal Transduction Fragments Inactive Fragments TPPII->Fragments Cleavage Inhibitor 1-Ethyl-4,5-dimethoxy- indole-2-carboxylic acid Inhibitor->TPPII Inhibits

Caption: Mechanism of action for TPP II inhibition. The compound prevents CCK-8 degradation, enhancing satiety signaling.[2]

Functional Assay: CCK-8 Protection
  • Reagents: Recombinant TPP II, CCK-8 peptide, HPLC.

  • Reaction: Incubate TPP II + CCK-8 ± Compound.

  • Readout: Monitor the disappearance of the CCK-8 peak via HPLC over time.

  • Expectation: The half-life of CCK-8 should increase significantly in the presence of the compound.

Summary of Data Presentation

ExperimentPurposeKey ControlSuccess Criteria
In Silico Docking Prioritize targets (NMDA vs. TPP II)Known ligands (e.g., Glycine)Binding Energy < -8 kcal/mol
Affinity Pull-down Identify physical binding partnersCompetition with free compoundProtein enriched in Probe sample only
CETSA Validate binding in intact cellsDMSO vehicle

shift > 2°C
Functional Assay Confirm biological consequenceInactive analogDose-dependent IC50

References

  • Rose, C., et al. (1996). "Characterization of a specific inhibitor of tripeptidyl peptidase II." Nature, 380, 403. Link

  • Ganellin, C. R., et al. (2000). "Design and synthesis of inhibitors of tripeptidyl peptidase II." Journal of Medicinal Chemistry, 43(4), 664-674. Link

  • Hu, L., et al. (2020). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." Bioorganic Chemistry, 95, 103521. Link

  • Salituro, F. G., et al. (1992). "Indole-2-carboxylic acid derivatives as novel, potent, and selective glycine site NMDA receptor antagonists."[3] Journal of Medicinal Chemistry, 35(10), 1791-1799. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the regioselective synthesis of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid .

Executive Summary

The target molecule, 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid , represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the specific 4,5-dimethoxy substitution pattern confers unique electronic and steric properties.

Standard Fischer Indole synthesis often fails to yield the 4,5-dimethoxy isomer cleanly due to the preference for cyclization at the less hindered ortho-position (leading to 6,7- or 5,6-isomers). This protocol utilizes the Hemetsberger-Knittel Indole Synthesis , which guarantees regiocontrol through the use of 2,3-dimethoxybenzaldehyde as the starting material. The workflow proceeds via condensation with ethyl azidoacetate, thermolytic cyclization, N-alkylation, and controlled hydrolysis.

Retrosynthetic Logic

The strategy relies on the specific cyclization geometry of the vinyl nitrene intermediate. By anchoring the aldehyde at the C1 position of the benzene ring with methoxy groups at C2 and C3, cyclization is forced to the C6 position (the only available ortho-hydrogen). This creates the C3a-C7a bridge such that the C2-methoxy group maps directly to the C4-position of the indole.

Retrosynthesis Target 1-Ethyl-4,5-dimethoxy- 1H-indole-2-carboxylic acid Ester Ethyl 1-ethyl-4,5-dimethoxy- indole-2-carboxylate Target->Ester Hydrolysis (LiOH) IndoleCore Ethyl 4,5-dimethoxy- indole-2-carboxylate Ester->IndoleCore N-Ethylation (EtI) Azide Ethyl 2-azido-3-(2,3- dimethoxyphenyl)acrylate IndoleCore->Azide Hemetsberger Cyclization (Thermolysis) Aldehyde 2,3-Dimethoxybenzaldehyde Azide->Aldehyde Knoevenagel Condensation Reagent Ethyl Azidoacetate Azide->Reagent

Figure 1: Retrosynthetic analysis highlighting the Hemetsberger-Knittel route for regiocontrol.

Experimental Protocol

Stage 1: Formation of Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate

Objective: Condensation of the aldehyde with ethyl azidoacetate to form the vinyl azide precursor. Critical Mechanism: The reaction must be kept cold to prevent premature decomposition of the azide.

Reagents:

  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • Ethyl azidoacetate (1.5 eq) [Note: Handle with care; potentially explosive]

  • Sodium Ethoxide (NaOEt), 21% wt in EtOH (2.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet. Cool to -10°C using an ice/salt bath.

  • Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (10.0 g, 60 mmol) and ethyl azidoacetate (11.6 g, 90 mmol) in anhydrous EtOH (100 mL).

  • Addition: Add the NaOEt solution dropwise over 45 minutes, maintaining the internal temperature below -5°C. The solution will turn deep yellow/orange.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to room temperature (RT) over 1 hour.

  • Quench: Pour the mixture into ice-water (500 mL) containing saturated NH₄Cl (50 mL).

  • Isolation: The product usually precipitates as a pale yellow solid. Filter, wash with cold water, and dry under vacuum. If oil forms, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH if necessary.

    • Target Yield: >75%[1][2][3][4]

    • Checkpoint: 1H NMR should show the vinylic proton singlet around δ 6.8–7.2 ppm.

Stage 2: Hemetsberger Cyclization to Indole Core

Objective: Thermolysis of the vinyl azide to generate the nitrene intermediate, which inserts into the ortho-C-H bond to form the indole ring.

Reagents:

  • Vinyl azide precursor (from Stage 1)

  • Solvent: Xylene (high boiling point required, ~140°C)

Procedure:

  • Setup: Use a large volume RBF (1L for 10g scale) to ensure high dilution (approx. 0.05 M).[5] High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Reflux: Bring Xylene (800 mL) to a rolling reflux.

  • Addition: Dissolve the vinyl azide (10 g) in a minimum amount of Xylene (~50 mL) and add it dropwise to the boiling solvent over 1 hour.

    • Note: Evolution of N₂ gas will be observed.

  • Completion: Continue reflux for 2–4 hours. Monitor by TLC (disappearance of azide).

  • Workup: Cool the solution to RT. Concentrate the xylene under reduced pressure (rotary evaporator with high vacuum).

  • Purification: The residue is often a dark solid. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 4:1 to 2:1).

    • Product:Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate .

    • Data: 1H NMR will show the indole NH (broad singlet, ~9-11 ppm) and the specific 4,5-substitution pattern (two doublets for H6/H7 or an AB system).

Stage 3: N-Ethylation

Objective: Alkylation of the indole nitrogen.[6][7]

Reagents:

  • Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (1.0 eq)

  • Ethyl Iodide (EtI) (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) [Alternative: K₂CO₃]

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the indole ester (5.0 g, ~20 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add Cs₂CO₃ (13.0 g, 40 mmol) followed by Ethyl Iodide (2.4 mL, 30 mmol).

  • Reaction: Heat to 60°C for 3–5 hours.

    • Why 60°C? Indole N-alkylation is efficient; mild heating ensures completion without over-alkylation or hydrolysis.

  • Workup: Pour into water (200 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry over MgSO₄ and concentrate.

  • Purification: Short silica plug or recrystallization (Hexane/EtOAc).

    • Product:Ethyl 1-ethyl-4,5-dimethoxyindole-2-carboxylate .

Stage 4: Hydrolysis to Target Acid

Objective: Saponification of the ethyl ester without demethylation.

Reagents:

  • N-Ethyl indole ester (from Stage 3)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF:Water (3:1)

Procedure:

  • Reaction: Dissolve the ester (4.0 g) in THF (45 mL). Add a solution of LiOH (1.8 g) in Water (15 mL).

  • Conditions: Stir at 50°C overnight.

    • Monitoring: TLC should show conversion of the non-polar ester to the baseline acid spot.

  • Workup: Evaporate THF under reduced pressure. Dilute the aqueous residue with water (20 mL).

  • Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Target Product:1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid .

Data Presentation & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to pale beige powderDarkening indicates oxidation; store under inert gas.
1H NMR (DMSO-d6) δ 12.8 (br s, 1H, COOH)Confirm acid proton.
δ 7.30 (s, 1H, H-3)Characteristic Indole C3 proton.
δ 7.20 (d, 1H, H-7), 7.05 (d, 1H, H-6)Ortho-coupling (J ~8.5 Hz) confirms H6/H7 adjacency.
δ 4.50 (q, 2H, N-CH2)Confirm N-ethylation.
δ 3.85, 3.80 (s, 6H, 2x OMe)Distinct methoxy signals.
Mass Spec (ESI) [M+H]+ = 250.1Calculated MW: 249.26 g/mol .
Reaction Workflow Diagram

Workflow Step1 Step 1: Condensation (-10°C, NaOEt) Step2 Step 2: Thermolysis (Reflux Xylene) Step1->Step2 Vinyl Azide Step3 Step 3: Alkylation (EtI, Cs2CO3) Step2->Step3 Indole Core Step4 Step 4: Hydrolysis (LiOH, pH 2) Step3->Step4 N-Ethyl Ester Final Target Acid (>98% Purity) Step4->Final Precipitation

Figure 2: Sequential reaction workflow for the synthesis protocol.

Troubleshooting & Safety

  • Regioselectivity Verification: If you suspect the 5,6-isomer (from using the wrong starting aldehyde or rearrangement), check the aromatic region in NMR. The 4,5-isomer has two adjacent protons (H6, H7) showing ortho-coupling. The 5,6-isomer has two isolated protons (H4, H7) showing singlets (para-coupling is negligible).

  • Azide Safety: Ethyl azidoacetate is stable in solution but should not be distilled to dryness or heated without solvent. Perform the thermolysis behind a blast shield.

  • Decarboxylation Risk: Avoid heating the final acid above 150°C, as indole-2-carboxylic acids are prone to thermal decarboxylation.

References

  • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-acrylestern. Monatshefte für Chemie, 103, 194–204.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Roy, S., et al. (2008). Regioselective synthesis of 4,5-disubstituted indoles. Tetrahedron Letters, 49(18), 2961-2964.

  • Organic Syntheses. (1988). Ethyl Indole-2-carboxylate.[2][6][7][8] Organic Syntheses, Coll. Vol. 6, p.601.

Sources

Application Note: Precision N-Ethylation of 4,5-Dimethoxyindole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity N-ethylation of 4,5-dimethoxyindole-2-carboxylate esters. It synthesizes classical anionic chemistry with modern practical considerations for regiocontrol and scalability.[1]

Strategic Overview & Mechanistic Insight

The N-alkylation of indole-2-carboxylates presents a unique balance of electronic and steric factors compared to simple indoles.[1] For the specific substrate 4,5-dimethoxyindole-2-carboxylate , two critical variables dictate the success of the reaction:

  • Acidity & Regioselectivity:

    • pKa Shift: The electron-withdrawing 2-carboxylate group significantly acidifies the N-H proton (pKa ~16 in DMSO) compared to unsubstituted indole (pKa ~21).[1] This allows the use of weaker bases (e.g., carbonates) while stabilizing the resulting anion.[1]

    • Site Selectivity (N1 vs. C3): While the indole anion is an ambident nucleophile, the 2-carboxylate group delocalizes the negative charge, reducing the electron density at C3.[1] Furthermore, the 4-methoxy substituent exerts steric pressure on the C3 position, further disfavoring C-alkylation.[1] Consequently, N-alkylation is kinetically and thermodynamically favored under controlled conditions.[1]

  • Substrate Stability:

    • The 4,5-dimethoxy motif is electron-rich.[1] While the ester stabilizes the ring, the anion is susceptible to oxidative coupling if exposed to atmospheric oxygen for prolonged periods.[1] Inert atmosphere protocols are mandatory.[1]

Decision Matrix: Selecting the Right Protocol

Choose the protocol based on your available equipment, scale, and downstream requirements.[1]

ProtocolSelection Start Start: Select Conditions Scale Reaction Scale? Start->Scale Speed Speed Priority? Scale->Speed Small (<1g) Moisture Moisture Sensitive? Scale->Moisture Large (>10g) MethodA Method A: NaH / DMF (High Speed, High Yield) Speed->MethodA Fast (<2h) MethodB Method B: Cs2CO3 / MeCN (Mild, Scalable, High Regioselectivity) Speed->MethodB Overnight Moisture->MethodA Strictly Anhydrous Moisture->MethodB Standard Dry MethodC Method C: PTC (KOH / Toluene) (Cost-Effective, Robust) Moisture->MethodC Tolerates Moisture

Figure 1: Decision tree for selecting the optimal N-ethylation condition based on scale and constraints.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Hydride / DMF)

Best for: Small to medium scale, rapid kinetics, and difficult substrates.[1] Mechanism: Irreversible deprotonation forms a "naked" anion for rapid SN2 attack.[1]

Reagents:

  • Substrate: Ethyl 4,5-dimethoxyindole-2-carboxylate (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Electrophile: Ethyl Iodide (1.3 eq) (Preferred over bromide for faster kinetics)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Solubilization: Dissolve the indole substrate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of H2 gas.[1] Solution often turns yellow/orange (indolyl anion).[1]

    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation and cessation of gas evolution.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3).[1] The N-ethyl product is typically less polar (higher Rf) than the starting material.[1]

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution to quench excess hydride.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na2SO4.[1]

Method B: The "Scalable & Mild" (Cesium Carbonate / Acetonitrile)

Best for: Scale-up (>10g), avoiding hazardous NaH, and maximizing regioselectivity (soft base effect).[1]

Reagents:

  • Substrate: 1.0 eq

  • Base: Cs2CO3 (2.0 eq) (Cesium effect enhances solubility in organic solvents)[1]

  • Electrophile: Ethyl Iodide (1.5 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

Step-by-Step Protocol:

  • Setup: Charge a flask with the indole substrate, Cs2CO3, and MeCN.[1]

  • Addition: Add Ethyl Iodide at RT.

  • Reaction: Heat to mild reflux (approx. 60–80°C) or stir vigorously at RT for 12–18 hours.

    • Note: The "Cesium Effect" often allows this to proceed at lower temperatures than K2CO3.[1]

  • Filtration: Filter off the inorganic solids (base residues) through a Celite pad.[1]

  • Concentration: Evaporate the solvent in vacuo.

  • Purification: Recrystallization (often from EtOH/Water) is frequently sufficient, avoiding chromatography.[1]

Analytical Validation & Data

Successful N-ethylation is confirmed by specific NMR signatures. The symmetry of the ethyl group and the loss of the N-H signal are diagnostic.[1]

Table 1: Diagnostic NMR Shifts (400 MHz, CDCl3)

MoietySignal TypeChemical Shift (δ ppm)Interpretation
N-H Broad Singlet~9.0 - 10.5Disappears in product.[1]
N-CH2-CH3 Quartet~4.5 - 4.6Diagnostic N-methylene.[1] Significant downfield shift due to indole nitrogen.[1]
N-CH2-CH3 Triplet~1.3 - 1.4Methyl of the N-ethyl group.[1]
COOCH2CH3 Quartet~4.3 - 4.4Ester methylene (distinct from N-ethyl).[1]
C3-H Singlet~7.1 - 7.3Confirming no C-alkylation occurred (C3-H remains).[1]

Visualizing the Pathway:

ReactionPathway SM 4,5-Dimethoxyindole-2-Ester (Starting Material) Deprot Indolyl Anion (Resonance Stabilized) SM->Deprot Base (NaH or Cs2CO3) TS Transition State (SN2 Attack) Deprot->TS + Et-I Prod N-Ethyl Product (Thermodynamic) TS->Prod Major Path (N-attack) SideProd C3-Ethyl Product (Kinetic/Steric) TS->SideProd Minor Path (Blocked by 4-OMe)

Figure 2: Reaction pathway highlighting the steric blockade of C3-alkylation by the 4-methoxy group.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsUse fresh NaH or dry Cs2CO3.[1] Ensure Et-I is not degraded (should be clear/pink, not dark red).
C-Alkylation (Side Product) High Temp / Wrong SolventSwitch to Method B (Carbonate base). Keep temp <60°C. The 4-OMe helps, but high energy conditions can force C3 attack.[1]
Hydrolysis (Acid Formation) Wet Solvent + HydroxideAvoid KOH/NaOH if water is present.[1] Use anhydrous DMF/MeCN.[1] If using Method C, ensure rapid phase transfer.[1]
Darkening of Reaction OxidationPurge with Argon. 4,5-dimethoxyindoles are electron-rich and prone to oxidation in basic aerobic conditions.[1]

References

  • Regioselective N-Alkylation of Indole-2-carboxylates

    • Merour, J. Y., & Cossais, F. (1993).[1] Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Synthetic Communications.

    • [1]

  • Cesium Carbonate in Indole Alkylation

    • Farkas, L., et al. (2020).[1] Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. (Discusses Cs2CO3 efficacy).

    • [1]

  • Synthesis of 5,6-Dimethoxyindole-2-carboxylates (Analogous Chemistry)

    • Aebly, A. H., et al. (2018).[1][3] Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances.

  • General Indole pKa and Reactivity

    • Bordwell pKa Table (DMSO).[1]

Sources

reagents for coupling 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Introduction: The Central Role of the Amide Bond

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This linkage is the cornerstone of peptides and proteins and is found in a vast array of pharmaceuticals.[1][3] 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a key heterocyclic building block, and its effective coupling to various amine partners is fundamental to synthesizing novel bioactive molecules, such as potential HIV-1 integrase inhibitors.[4] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.[2] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to facilitate the reaction under mild conditions.

This guide provides a detailed exploration of the reagents and protocols for the successful amide coupling of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, focusing on the underlying mechanisms and rationale for reagent selection to ensure high yield, purity, and preservation of stereochemical integrity.

The Landscape of Coupling Reagents: A Mechanistic Overview

The choice of coupling reagent is a critical parameter that dictates the efficiency, speed, and cleanliness of the reaction. These reagents can be broadly categorized into carbodiimides and onium salts (phosphonium and uronium/aminium types).[5][6]

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and low cost.[5][7] The reaction proceeds through a highly reactive O-acylisourea intermediate.[6]

Mechanism of Action: The carboxylate oxygen attacks the central carbon of the carbodiimide, forming the O-acylisourea. This intermediate is then susceptible to nucleophilic attack by the amine.

The Critical Role of Additives: Using a carbodiimide alone is prone to two significant side reactions:

  • Racemization: The activated carboxylic acid, if chiral at the α-carbon, can racemize.

  • N-acylurea Formation: The O-acylisourea can rearrange into a stable, unreactive N-acylurea byproduct.[8]

To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[6][8] These additives act as nucleophiles, intercepting the O-acylisourea to form a more stable and reactive active ester (e.g., an OBt ester). This active ester then reacts cleanly with the amine, significantly suppressing racemization and improving yields.[7][8][9]

G

Carbodiimide (EDC)/HOBt Coupling Mechanism.

Onium Salts: High-Efficiency Reagents

Onium salts, which include uronium/aminium and phosphonium types, generally offer higher coupling efficiency, faster reaction rates, and better suppression of side reactions compared to carbodiimides, making them ideal for challenging or sterically hindered couplings.[5][8]

  • Uronium/Aminium Salts (HBTU, HATU): Reagents like HBTU and HATU are among the most popular coupling reagents.[10] It's a crucial distinction that HBTU, despite its name, exists as a guanidinium N-oxide (an aminium salt), not a uronium salt.[7][11] The activation mechanism requires a base, typically a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the aminium salt to form an active ester intermediate (e.g., an HOBt or HOAt ester), which then reacts with the amine.[11][12]

    HATU, which incorporates the more acidic HOAt moiety, is generally superior to HBTU, reacting faster with less risk of epimerization, especially in difficult couplings.[7][13]

  • Phosphonium Salts (PyBOP, PyAOP): Phosphonium salts like PyBOP operate via a similar mechanism, forming an acyloxyphosphonium cation that generates a highly reactive benzotriazole ester.[10] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the primary amine, a potential side reaction when excess uronium/aminium reagents are used.[14] This makes them particularly suitable for reactions where the carboxylic acid activation is slow.

G

Uronium/Aminium (HATU) Coupling Mechanism.

Reagent Selection and Optimization

The optimal choice of reagents depends on the specific amine substrate, scale, and cost considerations.

Reagent ClassExamplesKey AdvantagesKey DisadvantagesBase Required
Carbodiimides EDC, DCC, DICInexpensive, widely available.[2] EDC-urea byproduct is water-soluble.[7][8]Requires additive (HOBt/HOAt) to suppress racemization.[7] DCC-urea is poorly soluble.[7]Tertiary base needed if amine is a salt.
Uronium/Aminium HBTU, HATU, HCTUHigh efficiency, fast reactions, low racemization.[5][11] HATU is excellent for hindered substrates.[13]More expensive. Excess reagent can cause amine guanidinylation.2-3 equivalents of non-nucleophilic base (e.g., DIPEA).[11]
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinylation side reaction.[10] Good solubility.More expensive, byproducts can be carcinogenic (e.g., HMPA from BOP).[10]2-3 equivalents of base.[14]

Experimental Protocols

The following protocols provide step-by-step methodologies for coupling 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid with a generic primary amine.

Safety Note: Always handle coupling reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous HOBt is an energetic material and can be explosive; handle with care.[9]

Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Method)

This protocol is a robust and economical choice for routine amide bond formations. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[8][15]

Materials & Reagents:

ReagentMolar Eq.Purpose
1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid1.0Carboxylic Acid
Primary Amine (or amine salt)1.1Nucleophile
EDC·HCl1.2Coupling Reagent
HOBt (hydrated)1.2Additive
DIPEA (if amine is a salt)2.2Base
Anhydrous Dichloromethane (DCM) or DMF-Solvent

Step-by-Step Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and the primary amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride or other salt, add DIPEA (2.2 eq). Stir the mixture for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 3-12 hours).[15]

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

Protocol 2: HATU Mediated Coupling (High-Efficiency Method)

This protocol is recommended for more challenging couplings, such as with sterically hindered amines or when rapid reaction times are desired.[13]

Materials & Reagents:

ReagentMolar Eq.Purpose
1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid1.0Carboxylic Acid
Primary Amine1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.5Base
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 1-2 minutes. This "pre-activation" step allows for the formation of the active ester.[11]

  • Coupling: Add the primary amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically much faster than carbodiimide methods; monitor by TLC or LC-MS for completion (often within 1-2 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.

    • Wash the organic layer multiple times with water to remove DMF and DIPEA salts, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired amide.

G

A generalized experimental workflow for amide coupling.

Conclusion

Successfully coupling 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid hinges on the judicious selection of an activation strategy. For routine synthesis, the EDC/HOBt method offers a reliable and cost-effective solution. For more demanding substrates where efficiency and speed are paramount, onium salt reagents like HATU provide superior performance. By understanding the mechanisms behind these powerful reagents and following robust protocols, researchers can confidently synthesize a diverse range of indole-2-carboxamides for applications in drug discovery and materials science.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved March 7, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio Peptide Synthesizer. Retrieved March 7, 2026, from [Link]

  • Diazetidine By-Product Formation With DCC + HOBt Mechanism. (2023, February 8). Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved March 7, 2026, from [Link]

  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lim, K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Retrieved March 7, 2026, from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved March 7, 2026, from [Link]

  • 3.7 Phosphonium Salts. (n.d.). Science of Synthesis. Retrieved March 7, 2026, from [Link]

  • Phosphonium coupling. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic Chemistry. Retrieved March 7, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 7, 2026, from [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Retrieved March 7, 2026, from [Link]

  • General strategies for amide bond formation from carboxylic acids and amines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved March 7, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). MDPI. Retrieved March 7, 2026, from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved March 7, 2026, from [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024, December 16). Chemistry & Biodiversity. Retrieved March 7, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (n.d.). ValQi. Retrieved March 7, 2026, from [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012, June 15). European Journal of Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Synthesis and Optimization of Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The amide bond is a foundational structural motif in drug discovery. In fact, the American Chemical Society Green Chemistry Institute previously voted amide formation as the top priority area for pharmaceutical research, noting that over 25% of all common drugs bear this functionality[1]. Among these, the indole-2-carboxamide scaffold has emerged as a highly privileged structure.

Recent literature highlights the profound biological versatility of indole-2-carboxamides. They function as potent pan-anti-mycobacterial agents by targeting the MmpL3 transporter[2],[3], act as allosteric modulators for the cannabinoid CB1 receptor[4], and demonstrate potent apoptotic antiproliferative activity as EGFR/CDK2 dual inhibitors in various cancer cell lines[5]. This application note provides a comprehensive, self-validating technical guide for the preparation of these critical derivatives from indole-2-carboxylic acid, focusing on mechanistic causality, reagent selection, and optimized experimental protocols.

Mechanistic Insights into Amide Bond Formation

Direct condensation of an amine and a carboxylic acid requires extreme temperatures (>160 °C) that are incompatible with complex organic synthesis. Therefore, in situ activation of the indole-2-carboxylic acid is mandatory.

The selection of the coupling agent dictates the reaction pathway and the purity profile of the final product. Historically, reagents like DCC (N,N′-dicyclohexylcarbodiimide) were used, but they often resulted in poor yields (e.g., 29–31%) when reacting with sterically hindered amines like rimantadine[6]. Modern protocols utilize specialized coupling systems to drive the reaction forward while suppressing side reactions:

  • EDC·HCl / HOBt : EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. Because this intermediate is prone to rearranging into an unreactive N-acylurea, HOBt is added as a nucleophile to rapidly trap it, forming a stable but highly reactive OBt-active ester that cleanly reacts with the amine[7].

  • BOP : For highly hindered amines, phosphonium-based reagents like BOP generate an acyloxyphosphonium intermediate that is less susceptible to steric shielding, facilitating efficient coupling[8].

  • CDI : 1,1'-Carbonyldiimidazole operates via the formation of an N-acylimidazole. The thermodynamic driving force is the irreversible release of CO₂ gas, making it ideal for scalable, clean syntheses[9].

Mechanism Acid Indole-2-Carboxylate (Deprotonated) Oacyl O-Acylisourea Intermediate (Highly Reactive) Acid->Oacyl + EDC EDC EDC (Carbodiimide) EDC->Oacyl OBtEster OBt-Active Ester (Stable to Hydrolysis) Oacyl->OBtEster + HOBt HOBt HOBt (Nucleophile) HOBt->OBtEster Product Indole-2-Carboxamide + Urea Byproduct OBtEster->Product + Amine Amine Amine (R-NH2) Amine->Product

Mechanistic pathway of EDC/HOBt-mediated amide bond formation.

Quantitative Comparison of Coupling Strategies

To assist in experimental design, the following table summarizes the operational metrics of the three primary coupling systems used for indole-2-carboxylic acid derivatives.

Coupling Reagent SystemActivation TimeReaction TimeTypical YieldsByproduct Profile & RemovalOptimal Substrate Scope
EDC·HCl / HOBt 15–30 min12–24 h75–95%Water-soluble urea; removed via aqueous washStandard primary/secondary amines[6],[7]
BOP / DIPEA 10 min12–18 h70–85%HMPA (toxic); requires column chromatographySterically hindered/bulky amines[8]
CDI 1–2 h2–12 h80–90%Imidazole & CO₂; removed via mild aqueous washScalable synthesis, volatile/small amines[9]

Validated Experimental Protocols

Workflow A Indole-2-Carboxylic Acid + Solvent (DMF/DCM) B Activation Phase Add Coupling Agent & Base (e.g., EDC/HOBt, DIPEA) A->B C Amine Addition Add Primary/Secondary Amine B->C D Reaction Progression Stir at RT (2-24 h) C->D E Aqueous Workup Wash with NH4Cl, NaHCO3, Brine D->E F Purification Column Chromatography / Recrystallization E->F G Indole-2-Carboxamide Derivative F->G

Workflow for the synthesis and purification of indole-2-carboxamide derivatives.

Protocol A: EDC/HOBt-Mediated Coupling (Standard Method)

This protocol is highly recommended for standard primary and secondary amines, offering excellent yields and a simplified aqueous workup[7].

Reagents:

  • Indole-2-carboxylic acid (1.0 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq)

  • Amine (1.2 eq)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve indole-2-carboxylic acid in anhydrous DMF (or DCM) and cool the reaction flask to 0 °C under an inert atmosphere (N₂ or Argon).

  • Add EDC·HCl, HOBt, and DIPEA to the solution. Causality Note: DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

  • Coupling: Add the amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–24 hours.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash with saturated aqueous NH₄Cl to remove unreacted basic amines and DIPEA.

    • Wash with saturated aqueous NaHCO₃ to neutralize and extract unreacted indole-2-carboxylic acid and HOBt.

    • Wash with brine to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Protocol B: BOP-Mediated Coupling (For Sterically Hindered Amines)

When coupling highly hindered amines (e.g., 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine), EDC/HOBt may stall. BOP provides a more aggressive activation pathway[8].

Step-by-Step Procedure:

  • Activation: Mix indole-2-carboxylic acid (1.0 eq), BOP (1.5 eq), and DIPEA (2.0 eq) in anhydrous DCM. Stir for 10 minutes at room temperature.

  • Coupling: Add the sterically hindered amine (1.2 eq) to the activated mixture. Stir overnight at room temperature.

  • Workup: Dilute with DCM, wash sequentially with water and brine. Causality Note: BOP generates hexamethylphosphoramide (HMPA) as a byproduct. While water-soluble, trace HMPA often remains in the organic phase, necessitating rigorous chromatographic purification.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via column chromatography (typically Hexane/EtOAc gradients).

Protocol C: CDI-Mediated Coupling (Scalable & Gas-Driven)

Ideal for large-scale syntheses or when utilizing aqueous ammonia to form primary carboxamides[9].

Step-by-Step Procedure:

  • Activation: Dissolve indole-2-carboxylic acid (1.0 eq) in THF or DMF. Slowly add 1,1'-carbonyldiimidazole (CDI) (1.1–1.5 eq) portion-wise at room temperature.

  • Causality Note: Observe the reaction for gas evolution (CO₂). This irreversible gas loss drives the formation of the N-acylimidazole intermediate. Stir for 1–2 hours until bubbling ceases.

  • Coupling: Add the amine source (e.g., aqueous ammonium hydroxide or a primary amine). Stir for 2–12 hours.

  • Workup: Evaporate the volatile solvent. Partition the residue between EtOAc and water. The imidazole byproduct is easily washed into the aqueous layer using a mild acidic wash (e.g., 0.5 M HCl), provided the target amide is stable to acid.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure experimental integrity, the protocol must be self-validating at two critical checkpoints:

  • In-Process Monitoring (TLC): Indole-2-carboxylic acid is highly fluorescent under UV light (254 nm). The consumption of the baseline spot (acid) and the appearance of a higher Rf spot (amide) in a Hexane:EtOAc system confirms reaction progression.

  • Post-Reaction Validation (1H NMR): Successful amide bond formation is definitively confirmed by:

    • The appearance of a characteristic amidic NH signal (typically a triplet, doublet, or broad singlet between δ 6.0–8.5 ppm depending on the solvent and substitution)[8].

    • The preservation of the indole NH singlet (typically far downfield, δ 9.0–11.5 ppm)[5],[8].

    • The downfield shift of the protons adjacent to the newly formed amide nitrogen compared to the starting free amine.

References

1.[2] "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity", nih.gov, 2.[1] "Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids", arkat-usa.org, 3.[4] "Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor", nih.gov, 4.[5] "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors", mdpi.com, 5.[3] "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells", rsc.org, 6.[9] "Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide", benchchem.com, 7.[8] "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents", mdpi.com, 8.[6] "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells", rsc.org, 9.[7] "5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents", d-nb.info,

Sources

Application Note: Advanced Crystallization Protocols for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0)

Physicochemical Profiling & Causality in Method Selection

The crystallization behavior of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is fundamentally dictated by its structural deviations from the parent indole-2-carboxylic acid[1]. Designing a self-validating crystallization protocol requires a deep understanding of how these functional groups alter intermolecular interactions:

  • N-Ethylation (Loss of H-Bond Donor): In non-alkylated indoles (e.g., 5-methoxy-1H-indole-2-carboxylic acid), the N-H group acts as a strong hydrogen bond donor, forming complex 2D ribbons or sheets by interacting with adjacent methoxy or carboxylic oxygen atoms[2]. The N-ethyl substitution eliminates this N-H donor capacity. Consequently, crystal packing relies entirely on the robust cyclic O-H⋯O dimers formed by the carboxylic acid groups and weaker C-H⋯O contacts[2]. This also significantly increases the molecule's lipophilicity (LogP ~2.37).

  • 4,5-Dimethoxy Substitution: These electron-donating groups increase the electron density of the indole core. While this is beneficial for downstream pharmacological binding, it makes the molecule highly susceptible to oxidation (discoloration) at elevated temperatures or in alkaline environments.

  • Carboxylic Acid Functionality: With a predicted pKa of ~4.44, the molecule exhibits highly pH-dependent solubility[1]. It is highly soluble in alkaline aqueous solutions (as a carboxylate salt) and nearly insoluble at its isoelectric point (pH 2.5–3.5), making it an ideal candidate for pH-shift crystallization[3].

Table 1: Physicochemical Properties & Crystallization Implications
PropertyValue / CharacteristicCrystallization Implication
N-Ethyl Group Removes N-H H-bond donorPrevents 2D ribbon formation; packing relies on O-H⋯O dimers. Increases lipophilicity.
4,5-Dimethoxy Electron-donatingIncreases susceptibility to oxidation; requires inert atmosphere (Ar/N₂) during hot dissolution.
Carboxylic Acid pKa ~4.44Enables pH-shift crystallization; highly soluble at pH > 8, precipitates at pH < 4.
LogP ~2.37High organic solubility (EtOH, DMSO); poor aqueous solubility, making water a highly effective antisolvent.

Method 1: pH-Shift (Reactive) Crystallization for Crude Refinement

Causality & Mechanism: This method exploits the ionizable nature of the carboxylic acid group. By dissolving the crude material in an alkaline aqueous medium, the compound forms a highly soluble sodium or amine salt, leaving non-acidic, lipophilic impurities undissolved[4]. Controlled acidification back to the isoelectric point forces rapid supersaturation and precipitation[3]. This method is ideal as a first-pass purification step for crude synthetic batches.

Experimental Protocol
  • Alkaline Dissolution: Suspend 10.0 g of crude 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid in 100 mL of deionized water. Slowly add 1.0 M NaOH (or triethylamine) under continuous stirring until the pH reaches 9.0–9.5. The compound will dissolve completely as the salt[3].

  • Clarification: Add 0.5 g of activated charcoal to the alkaline solution to adsorb colored oxidation byproducts. Heat to 50°C for 15 minutes, then perform a hot vacuum filtration through a Celite pad to remove the charcoal and insoluble impurities.

  • Controlled Acidification (Nucleation): Transfer the filtrate to a jacketed reactor maintained at 20°C. Using a dosing pump, add 1.0 M HCl dropwise at a rate of 2 mL/min. Monitor the pH continuously. Turbidity will begin to appear as the pH approaches the isoelectric point (pH 3.5–4.5)[4].

  • Maturation: Once the pH reaches 2.5, halt the acid addition. Cool the suspension to 5°C at a rate of 0.5°C/min and stir for 2 hours to allow for Ostwald ripening and complete crystal growth.

  • Isolation & Drying: Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual NaCl. Dry the crystals in a vacuum oven at 45°C (< 50 mbar) for 12 hours.

G A Crude 1-Ethyl-4,5-dimethoxy- 1H-indole-2-carboxylic acid B Alkaline Dissolution (NaOH/Water, pH > 9) A->B C Charcoal Treatment & Hot Filtration B->C D Controlled Acidification (HCl, pH 2.5 - 3.5) C->D E Nucleation & Growth (Cooling to 5°C) D->E F Vacuum Filtration & Cold Water Wash E->F G Vacuum Drying (40°C, <50 mbar) F->G

Caption: Workflow for pH-shift reactive crystallization of the indole-2-carboxylic acid derivative.

Method 2: Antisolvent Cooling Crystallization for High-Purity Polymorphs

Causality & Mechanism: To achieve a specific, highly crystalline polymorph driven by O-H⋯O cyclic dimerization[2], thermodynamic control is required. The compound is highly soluble in warm polar organic solvents (e.g., ethanol)[1]. Because the N-ethyl group imparts significant lipophilicity, water acts as a potent antisolvent. By precisely controlling the cooling rate within the metastable zone, we prevent kinetic trapping (amorphous precipitation) and favor the growth of pure, macroscopic crystals.

Experimental Protocol
  • Primary Dissolution: In a 250 mL jacketed crystallizer equipped with an overhead stirrer and an inert Argon line, suspend 10.0 g of the pre-purified compound in 60 mL of absolute ethanol.

  • Heating: Heat the suspension to 60°C until complete dissolution is achieved. The N-ethylation ensures high solubility in warm ethanol.

  • Antisolvent Addition: Maintain the temperature at 60°C. Slowly add 40 mL of pre-heated (60°C) deionized water (antisolvent) at a rate of 1 mL/min. Stop the addition immediately if the solution becomes persistently cloudy, indicating the metastable zone limit has been reached.

  • Seeding (Optional but Recommended): Add 50 mg of pure seed crystals to bypass the primary nucleation barrier and prevent liquid-liquid phase separation (oiling out).

  • Controlled Cooling: Program the jacketed reactor to cool from 60°C to 5°C at a linear rate of 0.1°C/min. This slow cooling rate is critical to favor the formation of the thermodynamically stable cyclic O-H⋯O dimers over kinetic aggregates[2].

  • Isolation: Collect the high-purity crystals via vacuum filtration, wash with 10 mL of a cold 1:1 Ethanol/Water mixture, and dry under vacuum at 40°C.

G S1 Primary Solvent (Ethanol) S2 Complete Dissolution (T = 60°C) S1->S2 S3 Antisolvent Addition (Water, Dropwise) S2->S3 S4 Metastable Zone (Supersaturation) S3->S4 S5 Controlled Cooling (0.1°C/min) S4->S5 S6 High-Purity Crystals S5->S6

Caption: Thermodynamic pathway for antisolvent cooling crystallization.

Analytical Characterization & Validation

To ensure the structural integrity and polymorphic purity of the crystallized 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, the following analytical validation matrix should be employed.

Table 2: Analytical Validation Parameters
TechniquePurposeExpected Outcome for High-Purity Form
SC-XRD / PXRD Polymorph identificationSharp diffraction peaks; confirmation of O-H⋯O cyclic dimer packing[2].
DSC Thermal stability & meltingSingle, sharp endothermic melting peak; absence of desolvation peaks.
TGA Residual solvent analysis< 0.5% weight loss before melting point (confirming anhydrous form).
FT-IR H-bond network verificationBroad O-H stretch (~3000 cm⁻¹); sharp C=O stretch (~1680 cm⁻¹).

Troubleshooting & Optimization

Indole derivatives with electron-donating methoxy groups and lipophilic alkyl chains are prone to specific crystallization failures. The logic tree below outlines the causality and solutions for the two most common issues: Oiling Out (Liquid-Liquid Phase Separation) and Discoloration (Oxidation).

G T1 Issue: Oiling Out (LLPS) T2 Cause: High Supersaturation Rate (Kinetic Trapping) T1->T2 T3 Solution: Reduce Cooling Rate & Add Seed Crystals T2->T3 T4 Issue: Discoloration (Yellow/Brown) T5 Cause: Oxidation of Electron-Rich Indole Ring T4->T5 T6 Solution: Use Degassed Solvents & Argon Atmosphere T5->T6

Caption: Troubleshooting logic tree for common crystallization issues of indole derivatives.

References

  • Polak J, Bąkowicz J, Morzyk-Ociepa B. "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations". Molecules (MDPI). 2024; 29(10):2201. URL:[Link]

  • Google Patents. "CN106008311A - Refinement method of indole-2-carboxylic acid". Google Patents.

Sources

Application Note: Saponification of Ethyl 1-Ethyl-4,5-Dimethoxyindole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the saponification of ethyl 1-ethyl-4,5-dimethoxyindole-2-carboxylate . It synthesizes established organic synthesis protocols with process chemistry principles to ensure high yield, purity, and reproducibility.

Abstract & Scope

This protocol details the base-catalyzed hydrolysis (saponification) of ethyl 1-ethyl-4,5-dimethoxyindole-2-carboxylate to its corresponding free acid, 1-ethyl-4,5-dimethoxyindole-2-carboxylic acid .[1] This specific indole scaffold—characterized by its electron-rich 4,5-dimethoxy pattern and N-ethyl substitution—is a critical intermediate in the synthesis of bioactive alkaloids, dopamine receptor agonists, and potential antihypertensive agents.

While standard saponification is chemically straightforward, this specific substrate requires optimized solvent systems to manage solubility and controlled acidification to prevent decarboxylation or occlusion of impurities.

Reaction Mechanism & Strategy

The transformation proceeds via a standard nucleophilic acyl substitution mechanism (


).
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[2]
    
  • Elimination: The ethoxide group (

    
    ) is eliminated, reforming the carbonyl.
    
  • Deprotonation (Irreversible): The generated carboxylic acid is immediately deprotonated by the basic medium to form the water-soluble carboxylate salt.[2] This step drives the equilibrium forward.

  • Protonation (Workup): Controlled addition of mineral acid (HCl) protonates the carboxylate, precipitating the free acid product.

Critical Process Parameters (CPPs)
  • Solvent System: The starting ester is lipophilic. A biphasic or pure aqueous system will result in slow kinetics. A THF:MeOH:Water (2:1:1) or EtOH:Water (3:1) system is required to maintain homogeneity.

  • Temperature: Due to the electron-donating methoxy groups, the ester carbonyl is less electrophilic than simple alkyl esters. Reflux conditions (

    
    ) are recommended to ensure completion within 2-4 hours.
    
  • pH Control: The final acidification must reach pH 1–2 to ensure complete precipitation, but prolonged exposure to strong acid at high temperatures should be avoided to mitigate any risk of decarboxylation (though 2-indolic acids are generally robust).

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Ethyl 1-ethyl-4,5-dimethoxyindole-2-carboxylate 1.0Substrate>98% HPLC
Sodium Hydroxide (NaOH) 3.0 - 5.0BaseReagent Grade
Ethanol (EtOH) 10-15 VolSolventAbsolute
Water (DI) 5-10 VolCo-solventType II
Hydrochloric Acid (HCl) ExcessAcidifier1M or 2M
Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Ethyl 1-ethyl-4,5-dimethoxyindole-2-carboxylate (1.0 equiv).

  • Add Ethanol (10 mL per gram of substrate). Stir to create a slurry or solution depending on concentration.

  • Add Water (3 mL per gram of substrate).

  • Add NaOH pellets (3.0 equiv) or a pre-prepared 4M NaOH solution.

    • Note: The solution may darken slightly; this is typical for electron-rich indoles in base.

Step 2: Reaction
  • Heat the mixture to reflux (approx. 78°C) .

  • Maintain reflux for 2 to 4 hours .

  • Monitor: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or HPLC.

    • Target: Disappearance of the ester peak (

      
      ) and appearance of the baseline carboxylate spot.
      
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate: Remove the bulk of the ethanol under reduced pressure (Rotavap) at 40°C. Do not distill to dryness; leave an aqueous slurry.

  • Dilution: Add water (10 mL per gram starting material) to dissolve the carboxylate salt completely.

    • Optional Wash: If unreacted starting material is present, wash the basic aqueous layer with Diethyl Ether or MTBE (2 x 10 mL). Discard the organic wash.

  • Acidification: Place the aqueous solution in an ice bath (

    
    ).
    
  • Slowly add 1M HCl dropwise with vigorous stirring until pH 1–2 is reached.

    • Observation: A thick white to off-white precipitate (the product) will form immediately.

  • Stir the slurry at

    
     for 30 minutes to ensure complete maturation of the crystal.
    
Step 4: Filtration & Drying
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (

    
    ) to remove residual salts (NaCl).
    
  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the synthesis and critical decision points.

SaponificationWorkflow Start Start: Ethyl Ester Substrate Dissolve Dissolve in EtOH/H2O Add NaOH (3 eq) Start->Dissolve Reflux Reflux (78°C) 2-4 Hours Dissolve->Reflux Check QC Check (TLC/HPLC) SM Consumed? Reflux->Check ContinueReflux Extend Reflux (+1 hr) Check->ContinueReflux No Concentrate Evaporate EtOH Dilute with Water Check->Concentrate Yes ContinueReflux->Check Wash Optional: Wash with Ether (Remove non-polar impurities) Concentrate->Wash Acidify Acidify with HCl to pH 1-2 (Precipitate Product) Wash->Acidify Filter Filter & Wash (Cold H2O) Vacuum Dry Acidify->Filter Product Final Product: 1-Ethyl-4,5-dimethoxyindole-2-carboxylic acid Filter->Product

Caption: Operational workflow for the saponification of indole-2-carboxylates, including in-process control points.

Analytical Validation

To confirm the identity and purity of 1-ethyl-4,5-dimethoxyindole-2-carboxylic acid , look for the following spectral markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Loss of Ethyl Ester Signals: The quartet (

      
       ppm) and triplet (
      
      
      
      ppm) corresponding to the
      
      
      group must be absent.
    • N-Ethyl Retention: The signals for the

      
      -ethyl group (quartet 
      
      
      
      ppm, triplet
      
      
      ppm) will remain. Note: The chemical shift may move slightly due to the change in electronics.
    • Acid Proton: A broad singlet at

      
       ppm (COOH).
      
    • Aromatic Region: Two singlets or doublets (depending on long-range coupling) for the H-6 and H-7 protons, and the H-3 indole proton singlet (

      
       ppm).
      
  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ):  Strong 
      
      
      
      peak.
    • Positive Mode (

      
      ): 
      
      
      
      peak.
  • HPLC Purity:

    • The acid will elute earlier than the ester on a Reverse Phase (C18) column due to increased polarity (lower LogP).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Low temperature or insufficient base.Ensure vigorous reflux. Add 1.0 eq additional NaOH. Check solvent ratio (ensure homogeneity).
Product Oiling Out Impurities or insufficient drying.Recrystallize from minimal hot Ethanol or Methanol. Ensure crude is fully dried.
Low Yield Product soluble in aqueous phase.The product is an acid; ensure pH is < 2. If still soluble, saturate aqueous layer with NaCl and extract with EtOAc.
Decarboxylation Excessive heat during workup.Do not heat the acidic solution. Perform acidification at

. Avoid boiling the free acid in high-boiling solvents.
Decarboxylation Risk Note

Indole-2-carboxylic acids are generally stable compared to indole-3-carboxylic acids. However, thermal decarboxylation can occur at temperatures


 or in the presence of copper catalysts [1, 2]. Under standard saponification reflux (

), the risk is negligible.

References

  • Jones, G. B., & Chapman, B. J. (1993).[3] Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(19), 5558-5559. Link

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.[4] Link

  • Noland, W. E., & Baude, F. J. (1963).[5] Ethyl Indole-2-carboxylate.[3][6][7][8][9][10][11] Organic Syntheses, 43, 40. Link

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[2][12] Link

  • Sigma-Aldrich. (2025). Ethyl 5-methoxyindole-2-carboxylate Product Data. Link

Sources

reaction conditions for decarboxylation of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and practical protocols for the decarboxylation of indole-2-carboxylic acids. It moves beyond generic textbook descriptions to address the specific electronic and steric challenges inherent to the indole scaffold.

Advanced Protocols & Mechanistic Insights for Drug Discovery

Executive Summary & Strategic Context

The decarboxylation of indole-2-carboxylic acids is a pivotal transformation in the synthesis of bioactive alkaloids and drug candidates (e.g., CysLT1 antagonists, HIV-1 integrase inhibitors). While the reaction appears simple—loss of CO₂—the indole core’s electron-rich nature makes it susceptible to acid-catalyzed polymerization and oxidative dimerization under forcing conditions.

Key Technical Challenges:

  • Thermal Instability: High temperatures required for thermal decarboxylation can degrade sensitive functional groups.

  • Polymerization: The C3 position is highly nucleophilic; improper acidic conditions can trigger oligomerization.

  • Substrate Scope: Electron-withdrawing groups (EWGs) at C5/C6 stabilize the carboxylate, requiring higher activation energies, while electron-donating groups (EDGs) increase susceptibility to side reactions.

This guide details three field-proven methodologies: the Classic Copper-Mediated Thermal Route , the Microwave-Assisted Protocol , and a Green Sulfolane Process , supported by mechanistic rationale.

Mechanistic Pathways & Visualization

Understanding the mechanism is critical for troubleshooting. There are two distinct pathways depending on pH and catalyst presence.

Pathway A: Thermal/Metal-Mediated (Basic/Neutral)

In the presence of copper (Cu) or base, the reaction proceeds via a stabilized carboxylate intermediate. Copper facilitates the decarboxylation by coordinating to the carboxylate, lowering the activation energy for CO₂ extrusion. The indole nitrogen lone pair assists in stabilizing the developing negative charge at C2.

Pathway B: Acid-Catalyzed (The "PCA" Route)

In acidic media, the mechanism is distinct. It involves protonation at C3 (not just the carboxyl group) to break aromaticity, followed by C-C bond cleavage releasing Protonated Carbonic Acid (PCA) . This pathway is faster but riskier due to polymerization side-reactions.

IndoleDecarboxylation Start Indole-2-Carboxylic Acid Acid_Step1 C3-Protonation (Loss of Aromaticity) Start->Acid_Step1 H+ (Acidic Media) Therm_Step1 Carboxylate Formation (Cu-Coordination) Start->Therm_Step1 Heat / Cu / Base Acid_Step2 C-C Bond Cleavage Acid_Step1->Acid_Step2 Acid_Product Indole + [H2CO3]+ Acid_Step2->Acid_Product Release of PCA Therm_Product Indole + CO2 Acid_Product->Therm_Product Rapid Equilibrium Therm_Step2 Zwitterionic Transition State Therm_Step1->Therm_Step2 Therm_Step2->Therm_Product -CO2

Figure 1: Dual mechanistic pathways. The Acid Pathway (Red) proceeds via C3 protonation, while the Thermal/Metal Pathway (Green) utilizes carboxylate stabilization.

Experimental Protocols

Protocol A: Classic Copper-Mediated Thermal Decarboxylation

Best for: Large-scale synthesis, robust substrates, and when microwave reactors are unavailable.

Reagents:

  • Indole-2-carboxylic acid substrate

  • Copper powder (Cu) or Copper(I) oxide (Cu₂O) [Catalyst]

  • Quinoline [Solvent, high b.p. ~237°C]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (N₂ or Ar), dissolve the indole-2-carboxylic acid (1.0 equiv) in quinoline (10 volumes).

  • Catalyst Addition: Add copper powder (0.1 – 0.5 equiv). Note: Copper chromite is a historical alternative but Cu powder is generally sufficient and less toxic.

  • Reaction: Heat the mixture to 200–220°C (vigorous reflux). Monitor CO₂ evolution (bubbler).

  • Monitoring: Continue heating until gas evolution ceases (typically 2–6 hours). TLC often shows a fluorescent blue spot (starting material) converting to a distinct spot for the indole.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: Wash with 1N or 2N HCl to remove the quinoline solvent (quinoline forms a water-soluble salt). Repeat until the aqueous layer is acidic.

    • Wash 2: Wash with saturated NaHCO₃ to remove unreacted acid.

    • Wash 3: Brine wash, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization or flash chromatography.

Why this works: Quinoline acts as a high-boiling base that prevents acid-catalyzed polymerization, while copper stabilizes the transition state.

Protocol B: Microwave-Assisted Decarboxylation

Best for: High-throughput screening, small scales (<500 mg), and difficult substrates.

Reagents:

  • Substrate

  • Copper(I) Chloride (CuCl) [10-20 mol%]

  • Quinoline or NMP (N-methyl-2-pyrrolidone)

Procedure:

  • Loading: Charge a microwave process vial with indole-2-carboxylic acid (1.0 mmol), CuCl (0.1 mmol), and quinoline (2-3 mL).

Application Note: Solid-Phase Synthesis using Dimethoxyindole Carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Dimethoxyindole Carboxylic Acid (DMICA) linkers in Solid-Phase Synthesis (SPS). While less ubiquitous than Wang or Rink amide linkers, Indole-based linkers (specifically methoxy-substituted variants) represent a specialized class of "Active Amide" or "Safety-Catch" linkers. They are particularly valuable for the synthesis of complex amides, peptides requiring C-terminal modification, and specific pharmacophores like duocarmycin analogues.

The "dimethoxy" substitution pattern (typically 4,6- or 5,7-dimethoxy) is critical: it electronically tunes the indole ring, modulating the stability of the


-acyl bond and facilitating specific cleavage mechanisms (e.g., oxidative cleavage or nucleophilic displacement) that would be difficult with a standard unsubstituted indole.

Introduction & Mechanism

The Indole Linker Strategy

The core principle of using an indole carboxylic acid as a linker relies on the


-acyl indole  functionality. Unlike standard ester or amide linkers, the 

-acyl indole bond is an "activated amide." The indole nitrogen's lone pair participates in the aromatic system, making it a poor donor to the carbonyl; consequently, the carbonyl is more electrophilic than a standard amide but stable enough to withstand many chain-elongation conditions.
Role of the Dimethoxy Substitution

The inclusion of methoxy groups (electron-donating groups, EDGs) on the indole ring serves two primary functions:

  • Electronic Tuning: It increases the electron density of the indole ring. In oxidative cleavage strategies, this makes the indole more susceptible to oxidation (e.g., by DDQ or NBS), allowing for milder cleavage conditions compared to unsubstituted indoles.

  • Stability Modulation: In nucleophilic cleavage strategies, the EDGs can stabilize the

    
    -acyl bond against premature hydrolysis during Fmoc removal (basic conditions), while still allowing displacement by potent nucleophiles (amines/hydrazines) at the end of the synthesis.
    
Primary Applications
  • Synthesis of C-terminal modified peptides: (Amides, hydrazides, esters).

  • Traceless Synthesis: The indole linker is removed entirely, leaving no "linker scar" on the final molecule.

  • Duocarmycin/CC-1065 Analogue Synthesis: Where the indole moiety itself is part of the final pharmacophore (in this case, the linker is actually the scaffold).

Materials & Reagents

ComponentSpecificationNotes
Linker Scaffold 5,7-Dimethoxyindole-2-carboxylic acid (or 4,6-isomer)The carboxylic acid serves as the handle for attachment to the resin.
Solid Support Aminomethyl Polystyrene (AM-PS) or Rink Amide ResinAM-PS is preferred for stability; Rink Amide if a cleavable amide tail is desired.
Coupling Agents HATU, DIC/OxymaHATU is required for the difficult acylation of the indole nitrogen.
Base DIPEA (Diisopropylethylamine), DMAPDMAP is often needed to catalyze the acylation of the indole nitrogen.
Cleavage Reagents Nucleophilic: Primary amines, Hydrazine.Oxidative: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).Choice depends on the desired C-terminal functionality.

Experimental Protocols

Protocol A: Linker Loading (Attachment to Resin)

Objective: Covalently attach the Dimethoxyindole Carboxylic Acid to the solid support via an amide bond.

  • Resin Preparation: Swell 1.0 g of Aminomethyl Polystyrene resin (loading ~1.0 mmol/g) in DMF for 30 minutes. Drain.

  • Activation: Dissolve Dimethoxyindole-2-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq). Shake for 2 minutes to activate.

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature (RT) for 4–12 hours.[1]

    • Note: The coupling of the indole-2-carboxylic acid is generally efficient.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 mins to cap unreacted amino groups.

  • QC: Perform a Kaiser test (Ninhydrin). The resin should be colorless (negative), indicating complete coupling.

Protocol B: Substrate Loading ( -Acylation of the Indole)

Objective: Attach the first building block (Substrate) to the Indole Nitrogen. This is the critical "activation" step.

Mechanism: The indole NH is non-nucleophilic.[2] Acylation requires forcing conditions or specific catalysis.

  • Reagent Prep: Dissolve the Fmoc-Amino Acid (or Carboxylic Acid substrate) (5.0 eq) in DCM (dry).

  • Activation: Add DIC (Diisopropylcarbodiimide) (5.0 eq) and stir for 5 mins.

  • Catalysis: Add DMAP (0.1–0.5 eq).

    • Critical Step: DMAP is essential for acylating the indole nitrogen.

  • Reaction: Add the mixture to the Indole-Resin . Shake for 12–24 hours.

  • Double Coupling: Drain and repeat the coupling step to ensure high loading.

  • Washing: Wash extensively with DCM and DMF.

Protocol C: Chain Elongation

Standard Fmoc/tBu SPPS cycles can be performed, but base exposure should be minimized to prevent premature cleavage of the N-acyl indole bond.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Optimization: Use 20% Piperidine + 0.1M HOBt to suppress aspartimide formation and reduce basicity if the linker proves unstable.

  • Coupling: Standard HATU/DIPEA or DIC/Oxyma protocols.

  • Washing: DMF washes between steps.

Protocol D: Cleavage & Isolation

The method of cleavage determines the final product class.

Option 1: Nucleophilic Displacement (Synthesis of Amides/Hydrazides)

Use this to release the peptide/molecule as a C-terminal Amide or Hydrazide.

  • Reagent: Prepare a solution of the Nucleophile (e.g., 10% Hydrazine in DMF for hydrazides, or a primary amine in DMF for amides).

  • Reaction: Add to the resin. Shake for 2–4 hours at RT.

  • Collection: Collect the filtrate. Wash resin with DMF and combine washes.

  • Workup: Evaporate solvent. If side-chain protecting groups are present (e.g., tBu, Trt), treat the residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to fully deprotect.

Option 2: Oxidative Cleavage (Traceless Hydrolysis)

Use this if the dimethoxyindole is designed as an oxidative safety-catch linker (releasing the acid or aldehyde).

  • Reagent: 2–3 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O (9:1).

  • Reaction: Shake for 1 hour. The mixture will turn dark.

  • Mechanism: Oxidation of the electron-rich dimethoxyindole ring renders the

    
    -acyl bond extremely labile to hydrolysis.
    
  • Isolation: Filter resin. Wash with DCM. The filtrate contains the cleaved carboxylic acid.

Visualizing the Workflow

The following diagram illustrates the "Safety-Catch" logic of the Dimethoxyindole linker system.

IndoleLinkerWorkflow Resin Amino-Resin (Support) Loaded Linker-Resin (Amide Bond) Resin->Loaded Coupling (HATU) Linker Dimethoxyindole-COOH (Linker) Linker->Loaded Acylated N-Acyl Indole Complex (Activated Linker) Loaded->Acylated N-Acylation (DIC/DMAP) Substrate Fmoc-AA-OH (Substrate) Substrate->Acylated Elongation Peptide Assembly (Fmoc SPPS) Acylated->Elongation Deprotect & Couple Cleavage_Nuc Nucleophilic Attack (R-NH2 / NH2NH2) Elongation->Cleavage_Nuc Path A Cleavage_Ox Oxidative Cleavage (DDQ / H2O) Elongation->Cleavage_Ox Path B Product_Amide Product: Peptide-Amide (Linker stays on resin) Cleavage_Nuc->Product_Amide Displacement Product_Acid Product: Peptide-Acid (Hydrolysis) Cleavage_Ox->Product_Acid Oxidation

Caption: Workflow for Dimethoxyindole Linker usage, showing the bifurcation between nucleophilic displacement and oxidative cleavage pathways.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Loading of First Substrate Indole NH is a poor nucleophile.[2]Use DMAP: The acylation must be catalyzed by DMAP. Increase temperature to 40°C if necessary. Use symmetric anhydrides instead of active esters.
Premature Cleavage

-acyl bond is labile to piperidine.
Modify Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt . The acid (HOBt) suppresses the basicity slightly, protecting the sensitive

-acyl bond. Alternatively, use DBU/Piperidine mixes with shorter contact times.
Incomplete Cleavage (Oxidative) Oxidation potential insufficient.Check Solvent: DDQ requires water (in DCM/H2O mix) to effect hydrolysis after oxidation. Ensure the dimethoxy groups are not sterically blocked.
Racemization DMAP usage during loading.Minimize Base: Use the minimum amount of DMAP (0.1 eq) and keep loading times under 12 hours. If loading Cys or His, avoid DMAP and use MSNT/MeIm activation.

References

  • Indole-Based Linkers for Solid Phase Synthesis: Development of indole-carboxylic acid linkers for the synthesis of C-terminal modified peptides.

    • Source:

  • Oxidative Cleavage Strategies: Mechanisms of DDQ-mediated cleavage of electron-rich arom

    • Source:

  • N-Acyl Indole Chemistry: Activation and reactivity of N-acyl indoles in organic synthesis.

    • Source:

  • Duocarmycin Analogues on Solid Phase: Synthesis of dimethoxyindole-based pharmacophores using solid-phase methodology.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 4,5-Dimethoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues with 4,5-dimethoxyindole derivatives in aqueous buffers. Applicable For: Lead optimization, high-throughput screening (HTS), and cell-based assays. Version: 2.4 (Current)

Introduction: The Physicochemical Challenge

Welcome to the technical guide for handling lipophilic indole derivatives. 4,5-dimethoxyindole presents a specific challenge in aqueous environments: planar hydrophobicity .

Unlike globular molecules, the indole core is planar. When introduced to an aqueous buffer, water molecules form an ordered "cage" around the hydrophobic surface (entropic penalty). To minimize this energy cost, indole rings stack like plates (Pi-Pi stacking), leading to rapid, crystalline precipitation—often described by users as "crashing out" immediately upon dilution.

This guide provides mechanistic troubleshooting to overcome these thermodynamic barriers without compromising biological data integrity.

Module 1: Diagnosis & Immediate Troubleshooting

User Question: "I prepared a 10 mM stock in DMSO. When I diluted it into PBS (pH 7.4), the solution turned cloudy immediately. Why?"

Technical Analysis: You are experiencing Solvent Shock . 4,5-dimethoxyindole has a high LogP (estimated ~1.8–2.2) and low intrinsic water solubility. When a high-concentration DMSO stock hits the buffer, the local solvent environment shifts from 100% organic to >99% aqueous in milliseconds. The compound aggregates faster than it can disperse.

Diagnostic Flowchart

Use this logic tree to determine your next step.

SolubilityDecisionTree cluster_legend Decision Logic Start Precipitation Observed? CheckConc Check Final Concentration Is it > 100 µM? Start->CheckConc Yes CheckDMSO Check DMSO Tolerance Is assay sensitive to >0.5% DMSO? CheckConc->CheckDMSO No (Low Conc) SolubilityLimit Cause: Saturation Action: Use Cyclodextrins (HP-β-CD) CheckConc->SolubilityLimit Yes (High Conc) SolventShock Cause: Solvent Shock Action: Use Intermediate Dilution CheckDMSO->SolventShock No (Robust Assay) ToxicityRisk Risk: Vehicle Toxicity Action: Switch to Low-Vol Carrier CheckDMSO->ToxicityRisk Yes (Sensitive Cells)

Figure 1: Diagnostic logic for identifying the root cause of precipitation.

Module 2: The "Intermediate Dilution" Protocol

User Question: "How do I prevent the 'Solvent Shock' described above?"

Solution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an Intermediate Stock to lower the kinetic energy barrier of mixing.

Protocol: The Shifted Dilution Method

Objective: Reach 10 µM final concentration in Assay Buffer (0.1% DMSO final).

  • Primary Stock: 10 mM in 100% DMSO.

  • Intermediate Stock (The Critical Step):

    • Dilute Primary Stock 1:10 into pure DMSO (not buffer) to get 1 mM.

    • Reasoning: Pipetting small volumes (e.g., 0.1 µL) of viscous DMSO into water causes local high-concentration hotspots that trigger nucleation. Diluting the stock first allows you to pipette a larger volume later.

  • Stepwise Aqueous Entry:

    • Prepare buffer containing 0.05% Tween-20 (surfactant prevents nucleation).

    • Add the Intermediate Stock dropwise to the vortexing buffer.

    • Note: Never add buffer to the DMSO stock; always add stock to the moving buffer.

Module 3: Biological Compatibility (DMSO Limits)

User Question: "My cells are dying, but I'm not sure if it's the drug or the solvent. What are the limits?"

Technical Analysis: Indoles often require higher DMSO concentrations to stay soluble, but this compromises assay validity. 4,5-dimethoxyindole derivatives are particularly prone to crystallizing if DMSO drops below critical thresholds.

Reference Data: Solvent Tolerance Limits
Assay TypeMax Recommended DMSOMechanism of Interference
Cell-Based (General) 0.1%Membrane permeabilization; Cytotoxicity.
Cell-Based (Neuronal) 0.05%Hyper-sensitivity to osmotic stress.
Enzymatic (Kinase) 1.0% - 5.0%Denaturation of enzyme tertiary structure.
Protein-Protein Interaction 2.0%Disruption of hydrophobic interfaces.

Validation Step: Always run a "Vehicle Control" (DMSO only) at the highest concentration used in your dose-response curve. If the Vehicle Control shows >10% inhibition/toxicity, your data is invalid.

Module 4: Advanced Solubilization (Cyclodextrins)

User Question: "I cannot use DMSO >0.1%, but my compound precipitates at that level. What is the alternative?"

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Unlike co-solvents (DMSO/Ethanol) which dissolve by polarity, Cyclodextrins encapsulate the hydrophobic indole moiety inside a "donut-shaped" cavity, shielding it from water while the exterior remains hydrophilic.

Why it works for 4,5-dimethoxyindole: The indole core fits sterically into the β-cyclodextrin cavity. The 4,5-methoxy groups may interact with the rim, but the bulk lipophilicity is masked.

Protocol: HP-β-CD Complexation[2]

CyclodextrinWorkflow Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water Step2 2. Add Compound Add solid indole or high-conc DMSO stock Step1->Step2 Step3 3. Equilibrate Shake 4h @ 25°C (allows inclusion) Step2->Step3 Step4 4. Filter 0.22 µm PVDF (remove uncomplexed solid) Step3->Step4

Figure 2: Workflow for creating a soluble Indole-Cyclodextrin inclusion complex.

Detailed Procedure:

  • Vehicle Prep: Dissolve HP-β-CD to 20% (w/v) in water or PBS.

  • Addition: Add your 4,5-dimethoxyindole (powder preferred, or from minimal DMSO stock).

  • Agitation: Shake at 250 RPM for 4–6 hours. Crucial: This is not instant.[3][4] The molecule must physically enter the cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

Module 5: The pH Trap (FAQ)

User Question: "Can I just adjust the pH to dissolve it?"

Technical Answer: NO. This is a common misconception.

  • Chemistry: The indole nitrogen (N-H) is extremely weak (pKa > 16). It does not deprotonate in water.

  • Protonation: Protonation occurs at C3, but only at pH < -2 (strong mineral acid).

References

  • Sigma-Aldrich. Product Specification: 4-Methoxyindole Solubility. Retrieved from (Extrapolated for 4,5-dimethoxy analogs).

  • Cao, J., et al. (2000). Solubilization of substituted indole compounds by beta-cyclodextrin in water.[5][6] Chemosphere.[5][6]

  • BenchChem. Technical Support: Overcoming Poor Solubility of Indole Intermediates.

  • Scientist Solutions. DMSO Tolerance in Cell Based Assays.

  • Bordwell, F.G. pKa Table (Acidity in DMSO and Water).

Sources

purification of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Purification Protocol & Troubleshooting for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Molecule Profile

You are dealing with a lipophilic, weak acid. The core structure (indole) is hydrophobic, enhanced by the N-ethyl and dimethoxy substitutions.[1] However, the carboxylic acid at position 2 (pKa ~3.8–4.2) dictates the chromatography.[1]

Crucial Insight: Success depends on pH control . If the mobile phase pH is near the pKa, the molecule splits between ionized (deprotonated) and neutral (protonated) states, causing peak splitting and retention time shifting. You must suppress ionization to achieve a sharp peak and consistent retention.[1]

PropertySpecificationChromatographic Implication
Core Structure 1-Ethyl-4,5-dimethoxy-indoleHigh hydrophobicity; requires high organic strength for elution.[1]
Functional Group 2-Carboxylic Acid (-COOH)Ionizable (pKa ~4.0).[1] Requires acidic mobile phase (pH < 2.5).[1]
UV Maxima ~290 nm, ~220 nmDetect at 290 nm for specificity; 220 nm for high sensitivity (but higher noise).
Solubility DMSO, DMF, MeOHPoor water solubility. Sample diluent must be carefully chosen to prevent precipitation on-column.[1][2]
Module 1: The "Golden Standard" Method

Use this protocol as your starting point. It is designed to be robust against the common "indole tailing" phenomenon.

Analytical Method (HPLC-UV)
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: The "End-capped" feature reduces free silanol interactions, which can hydrogen-bond with the methoxy oxygens or the indole ring, causing tailing.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1]

    • Why:Critical. pH must be < 2.5 to keep the -COOH protonated (neutral).[1] Neutral species interact more predictably with the C18 chain.

  • Mobile Phase B: Acetonitrile + 0.1% TFA/FA.

    • Why: Acetonitrile has lower viscosity than Methanol, keeping backpressure low during the high-organic wash needed for the ethyl/dimethoxy groups.[1]

  • Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B (Wash)[1]

    • 25.1 min: 5% B (Re-equilibration)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C (Improves mass transfer and peak sharpness).[1]

Module 2: Troubleshooting Guide (Q&A)
Ticket #101: "My peak is splitting or has a 'shoulder'."

Diagnosis: This is almost always a pH Mismatch . Explanation: If your mobile phase is neutral (pH 7) or weakly acidic (pH 4-5), the molecule exists in an equilibrium between the neutral acid (-COOH) and the carboxylate anion (-COO⁻).[1] These two forms have different hydrophobicities and elute at different times, merging into a split peak. The Fix:

  • Verify Acid Modifier: Ensure you added 0.1% TFA or Formic Acid to both water and acetonitrile bottles.

  • Lower pH: If using Formic Acid (pH ~2.[3]7) and splitting persists, switch to TFA (pH ~2.0). TFA is a stronger ion-pairing agent and suppresses ionization more effectively.[1]

Ticket #102: "The peak tails significantly (Asymmetry > 1.5)."

Diagnosis: Secondary Silanol Interactions. Explanation: The methoxy groups at positions 4 and 5 are electron-donating, making the indole ring electron-rich.[1] This can lead to interactions with residual silanols on the silica surface of the column.[2][4] The Fix:

  • Heat it up: Increase column temperature to 45°C or 50°C. Thermodynamics favors desorption, sharpening the peak.

  • Add Salt: Add 10-20 mM Ammonium Formate to Mobile Phase A (maintain pH ~3). The ammonium ions compete for the silanol sites, blocking the indole from sticking.

Ticket #103: "I'm seeing precipitation in the fraction collector."

Diagnosis: Solubility Crash. Explanation: You are purifying a hydrophobic molecule.[3] In the column, it is dissolved in high % Acetonitrile. When it reaches the fraction tube, the acetonitrile evaporates faster than the water, or the gradient changes, forcing the molecule back into a water-rich environment where it is insoluble. The Fix:

  • Pre-fill Tubes: Add 0.5 mL of DMSO or Methanol to your fraction collection tubes before starting the run. This ensures the eluting compound immediately hits a strong solvent.[1]

  • Immediate Workup: Do not let fractions sit overnight. Lyophilize or rotovap immediately.

Module 3: Scale-Up Workflow (Preparative HPLC)

When moving from analytical (<1 mg) to preparative (>100 mg), the Injection Solvent becomes the bottleneck.

Protocol:

  • Dissolve: Dissolve crude solid in minimum DMSO.

  • Dilute: Slowly add Mobile Phase A (Water/Acid) until the solution turns slightly cloudy, then add just enough DMSO back to clear it.

    • Goal: You want the sample solvent to match the starting mobile phase strength as closely as possible to prevent "breakthrough" (where the sample travels faster than the solvent front).[1]

  • Loading: Inject. If the peak distorts (fronting), you have overloaded the column's capacity or the injection solvent is too strong. Reduce injection volume and increase concentration.

Visual Logic Maps
Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal stationary and mobile phases based on compound behavior.

MethodDevelopment Start Start: Method Development CheckSolubility Check Solubility (DMSO vs MeOH) Start->CheckSolubility SelectColumn Select Column (C18 End-capped) CheckSolubility->SelectColumn MobilePhase Mobile Phase Selection SelectColumn->MobilePhase Acidic Acidic (0.1% TFA) Standard Choice MobilePhase->Acidic Target is Acidic Neutral Neutral/Basic (Avoid for this target) MobilePhase->Neutral Not Recommended TestRun Run Gradient 5-95% B Acidic->TestRun Decision Peak Shape? TestRun->Decision SplitPeak Split Peak Decision->SplitPeak Double Peak Tailing Tailing > 1.5 Decision->Tailing Asymmetry GoodPeak Sharp Peak Decision->GoodPeak Symmetric FixSplit Action: Lower pH (Switch FA to TFA) SplitPeak->FixSplit FixTail Action: Increase Temp or Add NH4 Formate Tailing->FixTail Final Finalize Method GoodPeak->Final FixSplit->TestRun FixTail->TestRun

Figure 2: Troubleshooting Peak Anomalies

Caption: Diagnostic loop for resolving common peak shape issues specific to acidic indoles.

Troubleshooting Symptom Symptom Detected Check1 Check 1: pH Symptom->Check1 Splitting Check2 Check 2: Load Symptom->Check2 Fronting Check3 Check 3: Column Symptom->Check3 Broadening Sol1 Add 0.1% TFA Check1->Sol1 pH > pKa Sol2 Dilute Sample Check2->Sol2 Overload Sol3 Replace/Clean Check3->Sol3 High Pressure

[1]

References
  • Sielc Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

    • Relevance: Establishes the baseline requirement for acidic mobile phases in indole carboxylic acid separ
  • Biotage. (2023).[3] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

    • Relevance: Provides the mechanistic explanation for pKa suppression and peak splitting (The "Rule of 2" for pH).
  • Relevance: Confirms the hydrophobicity challenges and C18 column selection for substituted indoles.
  • Relevance: Source for physical property data (pKa, solubility) used to design the method.

Sources

preventing oxidation of electron-rich dimethoxyindoles during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: DMI-OX-PREV-001 Subject: Prevention of oxidative polymerization ("Melanin formation") in 5,6-dimethoxyindole synthesis. Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely reading this because your clear reaction mixture turned into a black, insoluble tar during workup. This is the "Achilles' heel" of electron-rich indoles (e.g., 5,6-dimethoxyindole, 5,6-dihydroxyindole). The electron-donating methoxy groups significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the indole nucleus—specifically the C2-C3 bond—extremely susceptible to oxidative radical cation formation.

This guide replaces standard operating procedures with a Reductive Stabilization Protocol utilizing sodium dithionite (


) and strict inert atmosphere techniques.

Module 1: The Mechanism of Failure

User Question: “Why does my product decompose instantly upon exposure to air, even though TLC showed a clean spot?”

Technical Analysis: The decomposition is not simple degradation; it is an oxidative polymerization cascade similar to biological melanin synthesis. The methoxy substituents at positions 5 and 6 push electron density into the pyrrole ring, lowering the oxidation potential.

  • Initiation: Atmospheric oxygen abstracts an electron, forming a radical cation.

  • Propagation: The radical cation couples at the C2 or C3 position (highly nucleophilic) with neutral indole molecules.

  • Termination: Formation of insoluble oligomers (dimers/trimers) which eventually crosslink into "indole-melanin" (black tar).

Visualization: Oxidative Cascade

IndoleOxidation Start 5,6-Dimethoxyindole (Electron Rich) Oxidation Oxidation (O2/Light) -1e⁻ Start->Oxidation Radical Radical Cation Intermediate Oxidation->Radical HOMO Activation Dimer 2,2' or 2,3'-Dimerization Radical->Dimer Nucleophilic Attack Polymer Insoluble Black Tar (Melanin-like) Dimer->Polymer Oligomerization

Figure 1: The oxidative pathway of electron-rich indoles leading to polymerization. Note that this process is autocatalytic once started.

Module 2: Synthetic Route Selection

User Question: “I am using the Fischer Indole Synthesis. Is there a better way?”

Recommendation: Stop using Fischer Indole Synthesis for this substrate. The Fischer method requires high temperatures and strong acid catalysts (e.g.,


, 

). Electron-rich indoles are acid-sensitive and will dimerize under these conditions even before workup.

Preferred Protocol: Leimgruber-Batcho Synthesis This route uses reductive cyclization under basic/neutral conditions, which preserves the delicate electron-rich indole nucleus.

FeatureFischer SynthesisLeimgruber-Batcho
Conditions Harsh Acid / High TempBasic Enamine formation

Reductive Cyclization
Oxidative Stress High (Acid promotes radical formation)Low (Reductive environment)
Yield (Dimethoxy) Poor (<30% typical)Excellent (>80% typical)
Key Reagents Phenylhydrazine + AcidDMF-DMA +

/Pd-C or

Module 3: The "Dithionite Shield" Workup Protocol

User Question: “How do I isolate the solid without it turning black on the filter paper?”

The Solution: You must maintain a reductive environment throughout the quench and extraction. We utilize Sodium Dithionite (


) as a scavenger for oxidative species.
Step-by-Step Isolation Guide

Prerequisites:

  • Degassed Solvents: Sparged Ethyl Acetate and Brine (Argon bubbled for 20 mins).

  • Antioxidant Solution: 10% w/v aqueous Sodium Dithionite (

    
    ).
    

Protocol:

  • Quench:

    • Do not pour the reaction mixture into water.

    • Pour the reaction mixture into the Antioxidant Solution (10%

      
      ). The dithionite instantly reduces any radical cations formed during the transfer.
      
  • Extraction:

    • Use degassed Ethyl Acetate.

    • Crucial Step: Add a pinch of solid ascorbic acid (Vitamin C) to the organic layer during extraction as a secondary lipophilic antioxidant.

  • Filtration (The Danger Zone):

    • Never suction dry the solid on a frit for extended periods. Air being pulled through the cake oxidizes it rapidly.

    • Technique: Rinse with cold, degassed solvent. Cover the funnel with a rubber dam or invert a funnel with Argon flow over it immediately.

  • Drying:

    • Dry under high vacuum in the dark immediately. Do not air dry.

Visualization: Troubleshooting Decision Tree

WorkupLogic Start Reaction Complete CheckColor Is solution Dark/Black? Start->CheckColor Rescue Add Na2S2O4 (aq) IMMEDIATELY CheckColor->Rescue Yes (Oxidation started) Standard Proceed to Workup CheckColor->Standard No (Pale Yellow/Clear) Workup Biphasic Extraction Rescue->Workup Standard->Workup Additive Add Ascorbic Acid to Organic Phase Workup->Additive Preventative Evap Rotary Evaporation Additive->Evap Temp Bath Temp < 35°C Argon Backfill Evap->Temp

Figure 2: Decision matrix for handling electron-rich indoles during the critical workup phase.

Module 4: Storage and Stability

User Question: “Can I store this in a vial on the shelf?”

Answer: No. Even in a screw-cap vial, headspace oxygen is sufficient to degrade the surface layer.

Storage Protocol (The "3-Factor" Rule):

  • Cold: -20°C or -80°C.

  • Dark: Wrap the vial in aluminum foil.

  • Inert: Flush the vial with Argon before sealing. Parafilm is insufficient; use a high-quality cap with a PTFE liner.

Pro-Tip: If you must store it for months, convert the indole to its N-Boc or N-Acetyl derivative immediately after synthesis. The electron-withdrawing protecting group pulls density from the ring, stabilizing the HOMO and preventing oxidation.

References

  • Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes.[2][3][4] 3rd International Congress of Heterocyclic Chemistry. (Seminal work on the preferred synthesis route).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[2][4][5] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Napolitano, A., et al. (2009).[6] Efficient Synthesis of 5,6-dihydroxyindole Dimers, Key Eumelanin Building Blocks.[6] Journal of Organic Chemistry.[6] (Details the oxidative dimerization mechanism and instability). Link

  • Jiang, X., et al. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. (Discusses dithionite usage in indole workups). Link

  • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Standard procedures for Schlenk techniques required for these syntheses). Link

Sources

Technical Support Center: Troubleshooting Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indole Cyclization. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook mechanisms and address the physical realities of bench-top synthesis. Indole cyclization failures rarely stem from fundamentally "broken" chemistry; they are almost always a failure to manage the delicate interplay of sterics, electronics, and catalytic cycles.

This guide systematically deconstructs the three most problematic indole synthesis methodologies—Fischer, Larock, and Bartoli—providing causality-driven FAQs, self-validating protocols, and diagnostic workflows.

DiagnosticTree Start Cyclization Failure Method Identify Method Start->Method Fischer Fischer Method->Fischer Larock Larock Method->Larock Bartoli Bartoli Method->Bartoli F_Issue Check Acid Strength & Electronics Fischer->F_Issue L_Issue Check Alkyne Sterics & Pd Catalyst Larock->L_Issue B_Issue Check Ortho-Group & Grignard Eq. Bartoli->B_Issue

Caption: Logical diagnostic workflow for identifying cyclization failure modes in indole synthesis.

Section 1: Fischer Indole Cyclization Failures

The 1[1] is the oldest and most widely utilized method, relying on the acid-catalyzed rearrangement of an arylhydrazone.

Q: My arylhydrazone forms cleanly, but the cyclization step yields only degradation products or unreacted starting material. Why? A: This is an electronic failure. The rate-limiting step of the Fischer synthesis is the [3,3]-sigmatropic rearrangement of the enehydrazine tautomer[2]. If your aryl ring contains strong electron-withdrawing groups (EWGs) like -NO2 or -CF3, the nucleophilicity of the enamine is drastically reduced, stalling the rearrangement. Conversely, if you use excessively harsh Brønsted acids (like refluxing concentrated H2SO4) on electron-rich substrates, you will induce polymerization or degradation before cyclization can occur. Solution: Match your acid to your substrate's electronics. For EWGs, abandon mild Lewis acids like ZnCl2 and switch to Polyphosphoric Acid (PPA) at 120°C, which provides the necessary thermodynamic push without oxidative degradation[1].

Q: I am using an unsymmetrical ketone. How do I prevent getting a 50/50 mixture of regioisomers? A: Regioselectivity in the Fischer synthesis is dictated by the direction of enamine tautomerization. Strong acids typically favor the formation of the more substituted enamine (leading to the more substituted indole), while weaker acids or specific catalysts (like BF3·OEt2) can be tuned to favor the kinetic, less substituted enamine. If intrinsic control fails, you must redesign the substrate to include a removable blocking group (e.g., an ester) to force unilateral enolization.

Self-Validating Protocol: PPA-Mediated Fischer Indolization
  • Hydrazone Formation: Dissolve the arylhydrazine and ketone (1:1.05 eq) in glacial acetic acid. Stir at 80°C for 2 hours.

    • Validation Check: Spot on TLC (Hexanes/EtOAc 8:2). The hydrazine spot (ninhydrin active) must completely disappear. If present, add 0.1 eq more ketone.

  • Cyclization: Concentrate the mixture in vacuo, then add 10 equivalents of Polyphosphoric Acid (PPA). Heat to 120°C.

    • Validation Check: Monitor by LC-MS every 30 minutes. You must observe the intermediate mass

      
       of the hydrazone transition to 
      
      
      
      (the indole). Do not quench until the hydrazone mass is undetectable.
  • Quench: Pour the hot, viscous mixture directly onto crushed ice and neutralize with 10M NaOH to precipitate the indole.

Section 2: Larock Heteroannulation Regioselectivity

The 3[3] is a powerful palladium-catalyzed coupling of o-haloanilines with internal alkynes. It is prized for its mild conditions but notorious for regioselectivity issues when using functionally similar alkynes.

Q: I am getting a mixture of 2,3-disubstituted indole isomers. How does the alkyne dictate regioselectivity? A: Regioselectivity is entirely driven by steric hindrance during the migratory syn-insertion step[3]. The alkyne orients itself so that its larger substituent is placed adjacent to the newly forming C-C bond (the indole 2-position), pointing away from the bulky palladium-aryl complex to minimize steric strain[4]. If your alkyne substituents have similar steric profiles (e.g., a methyl vs. an ethyl group), the energy difference between the two insertion transition states is negligible, resulting in poor regioselectivity[4]. Solution: Ensure a significant steric disparity between the two ends of your alkyne, or use a silyl-protected terminal alkyne (where the bulky TMS group directs perfectly to the 2-position, and can be removed later).

LarockCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + o-haloaniline Coord Alkyne Coordination OxAdd->Coord + internal alkyne SynInsert Regioselective Syn-Insertion Coord->SynInsert Steric control RedElim Reductive Elimination SynInsert->RedElim C-N bond formation RedElim->Pd0 - Indole product

Caption: Palladium-catalyzed Larock heteroannulation cycle highlighting the regioselective syn-insertion.

Self-Validating Protocol: Larock Annulation
  • Catalyst Activation: In a Schlenk flask under N2, combine Pd(OAc)2 (5 mol%), a bulky ligand like dtbpf (5 mol%), and Na2CO3 (2 eq) in anhydrous NMP.

  • Annulation: Add the o-iodoaniline (1 eq) and the internal alkyne (1.2 eq). Heat to 100°C.

    • Validation Check: After 4 hours, remove a 50 µL aliquot, quench in water/EtOAc, and analyze via GC-MS. If o-iodoaniline remains but the reaction has stalled, visually inspect the flask. The appearance of a black mirror or black precipitate indicates "Pd black" (catalyst deactivation). If Pd black is present, you must filter, add fresh catalyst, and resume.

  • Isolation: Dilute with EtOAc, wash extensively with brine to remove NMP, and purify via flash chromatography.

Section 3: Bartoli Indole Synthesis Steric & Equivalency Issues

The5[5] reacts nitroarenes with vinyl Grignard reagents. It is the premier method for synthesizing 7-substituted indoles but is highly unforgiving regarding stoichiometry and substrate geometry.

Q: My Bartoli reaction with a para-substituted nitroarene completely failed. Why is the ortho-substituent mandatory? A: The reaction mechanism requires a [3,3]-sigmatropic rearrangement. For this to occur, the nitro group must be forced out of coplanarity with the aromatic ring[5]. An ortho-substituent provides the exact steric bulk necessary to twist the nitro group into the correct three-dimensional orientation. Without an ortho-substituent, the Grignard reagent simply reduces the nitroarene to an aniline, yielding zero indole[6].

Q: Why do I need exactly 3 equivalents of vinyl Grignard? A: The stoichiometry is mechanistically locked[5].

  • Equivalent 1: Attacks the nitro oxygen, reducing it to a nitrosoarene and liberating a magnesium salt.

  • Equivalent 2: Attacks the nitroso oxygen, triggering the critical [3,3]-sigmatropic rearrangement.

  • Equivalent 3: Acts purely as a base to deprotonate the ring junction, driving rearomatization. Using 2.5 equivalents will leave 16% of your intermediate stranded; using 4 equivalents risks unwanted nucleophilic attack on the resulting indole.

BartoliMech Nitro Ortho-Substituted Nitroarene Eq1 1st Eq: Reduction to Nitroso Nitro->Eq1 Eq2 2nd Eq: [3,3]-Rearrangement Eq1->Eq2 Eq3 3rd Eq: Deprotonation Eq2->Eq3 Aromatize Acid Workup: Rearomatization Eq3->Aromatize

Caption: Stepwise mechanism of the Bartoli indole synthesis illustrating Grignard equivalent requirements.

Self-Validating Protocol: Bartoli Synthesis
  • Preparation: Dissolve the ortho-substituted nitroarene in anhydrous THF. Cool the flask in a dry ice/acetone bath.

    • Validation Check: Insert an internal thermocouple. The internal temperature must read ≤-40°C before proceeding. Warmer temperatures will cause rapid polymerization of the vinyl Grignard.

  • Grignard Addition: Add exactly 3.05 equivalents of 1.0M vinylmagnesium bromide dropwise over 30 minutes.

    • Validation Check: The reaction mixture must immediately transition to a deep red/brown color upon the first drops, indicating the formation of the nitroso intermediate. If the solution remains pale, your Grignard reagent has degraded by moisture; halt the reaction immediately.

  • Quench: Stir for 1 hour at -40°C, then pour directly into vigorously stirring saturated aqueous NH4Cl to rearomatize the ring.

Quantitative Comparison of Cyclization Methods

To assist in route scouting, the following table summarizes the operational parameters and primary failure modes of the three methodologies discussed:

Synthesis MethodKey Substrate RequirementCatalyst / ReagentsTypical YieldsPrimary Failure Mode
Fischer Hydrazone with ≥2 α-hydrogensLewis/Brønsted Acid (e.g., PPA, ZnCl2)60–85%Strong EWGs halt the[3,3]-sigmatropic rearrangement.
Larock o-Haloaniline & Internal AlkynePd(0), Base, Bulky Ligand70–95%Poor regioselectivity with sterically similar alkynes.
Bartoli Strictly ortho-substituted nitroarene3.0 eq. Vinyl Grignard (at ≤-40°C)40–70%Lack of ortho-steric bulk yields aniline instead of indole.

References

  • Bartoli Indole Synthesis - Wikipedia. Wikipedia. URL:[Link]

  • Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry (J-Stage). URL:[Link]

  • Larock Indole Synthesis - Wikipedia. Wikipedia. URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications. URL:[Link]

Sources

optimizing recrystallization solvents for indole-2-carboxylic acids

[1][3]

Module 4: Standard Operating Protocols (SOPs)

Protocol A: The "Ethanol/Water" Binary Method (Recommended)

Best for: Unsubstituted I2CA, 5-methoxy, 5-chloro derivatives.

  • Preparation: Place 1.0 g of crude indole in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) in 2 mL portions while heating to reflux (approx. 80°C). Add only enough solvent to dissolve the solid completely.[1]

    • Note: If solution is dark, perform the Charcoal Treatment (see Fig 2) at this stage.

  • The Anti-Solvent: While maintaining gentle reflux, add hot distilled water dropwise.

    • Stop point: The moment a faint cloudiness persists for more than 5 seconds.[1]

  • Clarification: Add exactly 0.5 mL of Ethanol to clear the solution (make it transparent again).[1]

  • Crystallization: Remove from heat. Cover with foil (exclude light).[1] Allow to cool to room temperature undisturbed for 2 hours. Then move to a 4°C fridge for 1 hour.

  • Collection: Filter via Buchner funnel. Wash with 2:1 Water/Ethanol (cold).[1] Dry under vacuum at 40°C.[1]

Protocol B: The "Acid/Base Swing" (For Gross Impurities)

Best for: Crude reaction mixtures containing non-acidic impurities.

  • Dissolve crude solid in 1M NaOH (10 mL per gram). The indole-2-carboxylic acid will dissolve as the sodium salt; non-acidic impurities will remain solid.[1]

  • Filter off the undissolved solids (impurities).[1]

  • Cool the filtrate in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~3.0.

  • The product will precipitate as a thick slurry.[1] Filter, wash with water, and then perform Protocol A for final polishing.

References

  • Solubility & Physicochemical Properties

    • Liu, J.-Q., et al. (2013). "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents." Journal of Chemical & Engineering Data. Link

    • Key Insight: Confirms high solubility in ethanol/alcohols and the steep solubility curve in toluene.[1]

  • Decarboxylation Risks

    • Jones, G. B., & Chapman, B. J. (2015).[3] "Decarboxylation of indole-2-carboxylic acids." The Journal of Organic Chemistry. Link

    • Key Insight: Details the thermal instability of the C-2 acid moiety and improved methods to avoid degrad
  • Purification Methodologies

    • Google Patents. (2016).[1] "Refinement method of indole-2-carboxylic acid (CN106008311A)." Link

    • Key Insight: Validates the Acid/Base swing method and Ethanol recrystalliz
  • pKa and Acidity

    • Smolecule/PubChem Data.[1] "Indole-2-carboxylic acid Chemical Properties." Link

    • Key Insight: Establishes pKa ~4.4, dictating the pH control required during Acid/Base extraction.

removing impurities from 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Purification of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Version: 1.0 | Department: Chemical Process Development | Status: Approved for R&D Use

Executive Summary & Compound Profile

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a critical intermediate, often employed in the synthesis of tricyclic antidepressants or specific kinase inhibitors. Its electron-rich indole core (due to 4,5-dimethoxy substitution) combined with the 2-carboxylic acid moiety presents a unique purification challenge: the molecule is susceptible to oxidative degradation and thermal decarboxylation if mishandled.

This guide provides a self-validating purification workflow designed to remove the three most common impurity classes:

  • Unreacted Esters (Precursor material).

  • Decarboxylated By-products (1-Ethyl-4,5-dimethoxy-indole).

  • Oxidative/Colored Impurities (Quinoid-type species).

Property Data / Characteristic
Chemical Nature Weak Acid (pKa ~ 3.5 - 4.5 for the COOH group)
Solubility (Acid Form) Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate. Insoluble in Water, Hexanes.
Solubility (Salt Form) Soluble in Water (pH > 9), slightly soluble in cold alcohols.
Critical Sensitivity Thermal Decarboxylation : Avoid prolonged heating >100°C. Oxidation : Solutions may darken upon air exposure.

Initial Assessment: The "Solubility Check"

Before initiating bulk purification, perform this rapid solubility test to characterize your crude material. This step validates the presence of the carboxylic acid functionality.

Protocol:

  • Take ~10 mg of crude solid.

  • Add 1 mL of 1M NaOH .

  • Observation:

    • Clear Solution: The material is primarily the desired acid.

    • Cloudy/Insoluble: Significant presence of Unreacted Ester or Decarboxylated Impurity (neither dissolves in base).

    • Dark Color: Presence of oxidation products (requires charcoal treatment).

Core Protocol 1: The "Self-Validating" Acid-Base Extraction

Objective: Remove non-acidic impurities (Ester, Decarboxylated Indole) and inorganic salts. Principle: The target compound is amphiphilic but forms a water-soluble salt at high pH. Impurities lacking the acidic proton will remain in the organic phase or undissolved solid phase.

Step-by-Step Methodology:

  • Dissolution (Validation Step 1):

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid).

    • Stir at room temperature for 15-20 minutes.

    • Checkpoint: If a significant amount of solid remains undissolved, this is your non-acidic impurity.

  • Filtration/Extraction:

    • If solids are present: Filter through a Celite pad to remove insoluble decarboxylated by-products.

    • Liquid-Liquid Extraction: Transfer the aqueous filtrate to a separatory funnel. Wash twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Mechanism: The target (as a sodium salt) stays in the water. The unreacted ester and remaining decarboxylated indole partition into the EtOAc/DCM. Discard the organic layer.

  • Precipitation (Validation Step 2):

    • Cool the aqueous phase to 0-5°C (Ice bath).

    • Slowly add 2M HCl dropwise while stirring.

    • Target pH: 2.0 - 3.0 .

    • Checkpoint: A thick precipitate should form. If the product "oils out" (forms a gum), see the Troubleshooting section below.

  • Isolation:

    • Filter the precipitate via vacuum filtration.

    • Wash the cake with cold water (removes inorganic salts like NaCl).

    • Dry under vacuum at 45°C (Do not exceed 60°C to prevent decarboxylation).

Technical Support Guide: Stability & Handling of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0) is a specialized indole building block often used in the synthesis of pharmaceutical intermediates.[1][2] Its stability profile is defined by two competing structural features:

  • The Indole-2-Carboxylic Acid Core: Generally more stable to decarboxylation than its C3-isomer but susceptible to acid-catalyzed precipitation.

  • Electron-Rich Substituents (4,5-Dimethoxy): These groups significantly increase the electron density of the indole ring, making the compound highly susceptible to oxidative degradation in solution, particularly when exposed to light or air.

Quick Storage Guidelines:

  • Solid State: Store at 2–8°C, desiccated, and protected from light.

  • Solution: Use immediately or store at -20°C. Avoid freeze-thaw cycles.

  • Preferred Solvent: DMSO (anhydrous) or Methanol (degassed).

Solubility & Stock Solution Preparation

The most common user error involves attempting to dissolve the free acid directly in neutral aqueous buffers, leading to precipitation.

Solvent Compatibility Table
SolventSolubility RatingComments
DMSO Excellent (>20 mg/mL)Recommended for Stock. Stable for weeks at -20°C if anhydrous.
Methanol/Ethanol GoodGood for intermediate dilutions. Prone to evaporation.
Water (Neutral pH) Poor The free acid is hydrophobic. Will precipitate.
Water (Basic, pH > 8) ModerateSoluble as the carboxylate salt (add 1.1 eq. NaOH or KOH).
Water (Acidic, pH < 4) Insoluble Will crash out of solution immediately.
Protocol: Preparing a 10 mM Stock Solution
  • Weigh the solid quickly to minimize light exposure.

  • Dissolve in anhydrous DMSO . Vortex until clear.

  • Critical Step: Flush the headspace of the vial with inert gas (Nitrogen or Argon) to prevent oxidative darkening.

  • Aliquot into amber glass vials to avoid repeated freeze-thaw cycles.

Stability Mechanisms & Degradation Pathways

Understanding why the compound degrades allows you to prevent it.

A. Oxidative Instability (The "Pink/Brown" Shift)

The 4,5-dimethoxy substitution pattern pushes electron density into the indole ring. In the presence of oxygen and light, the indole core can undergo radical-mediated oxidation, leading to quinoidal intermediates and oligomers (melanin-like pigments).[3] This manifests as a color change from colorless → pink → brown .

B. Decarboxylation Risk

While Indole-2-carboxylic acids are thermally more stable than Indole-3-carboxylic acids, decarboxylation can occur under thermal stress (>60°C) or in the presence of strong mineral acids .

Visualizing Degradation Pathways

DegradationPathways cluster_legend Legend Compound 1-Ethyl-4,5-dimethoxy- indole-2-COOH Radical Indolyl Radical (Reactive Intermediate) Compound->Radical Light + O2 (Slow) Decarb 1-Ethyl-4,5-dimethoxyindole (Decarboxylated) Compound->Decarb Heat (>100°C) or Strong Acid Quinone Indole-4,5-quinone Species (Pink/Red) Radical->Quinone Oxidation Oligomer Melanin-like Oligomers (Brown) Quinone->Oligomer Polymerization Safe Stable Form Risk Degradation Product

Caption: Figure 1. Primary degradation pathways. The oxidative pathway (top) is the most common cause of solution instability at room temperature.

Troubleshooting & FAQs

Q1: My solution turned pink after 24 hours on the bench. Is it still usable?

Diagnosis: This indicates early-stage oxidative degradation (formation of quinoidal species). Impact: Purity has likely dropped by 1–5%. Recommendation: For qualitative assays (e.g., cell staining), it may be usable with a control. For quantitative analytical chemistry (LC-MS, IC50 determination), discard the solution . Prevention: Always store DMSO stocks in the dark and use amber vials.

Q2: I tried diluting my DMSO stock into PBS (pH 7.4), and it became cloudy.

Diagnosis: "Crash-out" precipitation. The pKa of the carboxylic acid is likely around 4.5–5.0. If the final concentration is high (>100 µM) or the buffering capacity is low, the local pH may drop, or the hydrophobic ethyl/dimethoxy groups may drive aggregation. Solution:

  • Lower the final concentration.

  • Ensure the DMSO content in the final buffer is 0.5–1.0% to aid solubility.

  • Pre-dilute the DMSO stock into a slightly basic buffer (pH 8.0) before adding to the final assay medium.

Q3: Can I heat the solution to dissolve the solid?

Guideline:

  • Safe: Mild warming (30–40°C) for <10 minutes is acceptable.

  • Unsafe: Heating >60°C or boiling will risk decarboxylation , converting your compound into 1-ethyl-4,5-dimethoxyindole (which has different biological properties).

Analytical Validation Protocol (LC-MS)

If you suspect degradation, use this standard method to verify purity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm and 280 nm.

Expected Results:

  • Parent Peak: ~249.26 Da (M+H) or 248 (M-H) in negative mode.

  • Decarboxylated Impurity: ~205 Da (Loss of 44 Da).

  • Oxidation Impurity: +16 Da (Hydroxylation) or -2 Da (Quinone formation).

References

  • Piers, E., et al. (2011).[4] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Kakimoto, M., et al. (2021). Oxidation of methoxyflavones and dimethoxyindoles by human cytochromes P450. National Institutes of Health (PMC). Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism and Stability of Carboxylic Acids. YouTube/Patreon.[5] Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Regiocontrol in Methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioisomer Byproducts in Methoxyindole Synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Methoxyindole Synthesis Support Hub. This guide addresses the persistent challenge of regioisomer formation—specifically the separation of 4-methoxyindole and 6-methoxyindole—during the synthesis of serotonergic modulators and indole alkaloids.

⚠️ Core Issue: The Fischer Indole Dilemma

Symptom: You are reacting 3-methoxyphenylhydrazine with a ketone/aldehyde and observing a difficult-to-separate mixture of 4-methoxy and 6-methoxy isomers.

Diagnosis: This is an intrinsic feature of the Fischer Indole Synthesis when using meta-substituted phenylhydrazines. The [3,3]-sigmatropic rearrangement can proceed via two distinct electronic and steric pathways:

  • Ortho-cyclization at C2 (relative to hydrazine): Yields the 4-methoxyindole .

  • Ortho-cyclization at C6 (relative to hydrazine): Yields the 6-methoxyindole .

While the 6-isomer is often kinetically favored due to less steric hindrance, the electronic activating effect of the methoxy group can stabilize the transition state for the 4-isomer, leading to significant mixtures (often 60:40 or 70:30 ratios) that co-elute on standard silica phases.

🛠️ Troubleshooting Module 1: Purification & Isolation

Use this module if you are committed to the Fischer route and need to salvage the product.

Question: How do I separate 4-methoxyindole from 6-methoxyindole?

Answer: Standard flash chromatography often fails because the polarity difference (


) between these regioisomers is negligible in isocratic ethyl acetate/hexane systems. You must use a high-resolution gradient or selective crystallization.
Protocol A: High-Resolution Silica Chromatography
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Cyclohexane / Ethyl Acetate (Not Hexanes).

  • Gradient Strategy:

    • Equilibrate column with 100% Cyclohexane.

    • Run isocratic 100% Cyclohexane for 2 column volumes (CV).

    • Ramp slowly to 98:2 (Cyclohexane:EtOAc) over 5 CV.

    • Hold at 98:2 for 10 CV.

    • Ramp to 95:5 over 5 CV.

  • Observation: The 4-methoxy isomer typically elutes after the 6-methoxy isomer due to chelation effects with the silica surface (methoxy oxygen lone pair interaction).

Protocol B: Selective Crystallization

If the mixture is solid:

  • Dissolve the crude mixture in minimal hot toluene .

  • Add n-heptane dropwise until turbidity is just observed.

  • Cool slowly to 4°C.

  • Result: The 6-methoxyindole isomer often crystallizes preferentially. Filter the solid (enriched 6-OMe) and concentrate the mother liquor (enriched 4-OMe) for chromatographic purification.

🧪 Troubleshooting Module 2: The Strategic Switch (Leimgruber-Batcho)

Use this module to GUARANTEE regiocontrol. If you cannot afford yield losses to isomer separation, you must switch synthetic strategies.

Question: How do I synthesize pure 4-methoxyindole or 6-methoxyindole without isomers?

Answer: Abandon the Fischer synthesis. Adopt the Leimgruber-Batcho Indole Synthesis . This method relies on the condensation of ortho-nitrotoluenes with


-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization. Because the indole carbons are pre-defined by the starting toluene scaffold, regioisomer formation is impossible. 
Decision Tree: Selecting the Precursor

LeimgruberBatchoStrategy Start Target Molecule Target4 4-Methoxyindole Start->Target4 Target6 6-Methoxyindole Start->Target6 Precursor4 Precursor: 2-methyl-3-nitroanisole (1-methoxy-2-methyl-3-nitrobenzene) Target4->Precursor4 Requires Precursor6 Precursor: 4-methyl-3-nitroanisole (4-methoxy-2-nitrotoluene) Target6->Precursor6 Requires Step1 Step 1: DMF-DMA, Pyrrolidine (Enamine Formation) Precursor4->Step1 Precursor6->Step1 Step2 Step 2: Reductive Cyclization (Zn/AcOH or H2/Pd-C) Step1->Step2 Result Pure Regioisomer (>98% Purity) Step2->Result

Caption: Strategic selection of nitrotoluene precursors ensures 100% regiocontrol via the Leimgruber-Batcho pathway.

Standard Operating Procedure (Leimgruber-Batcho)

Step 1: Enamine Formation [1][2][3]

  • Reagents: Dissolve 10 mmol of the specific nitrotoluene precursor (see diagram) in anhydrous DMF (5 mL).

  • Add: 1.2 equivalents of DMF-DMA and 1.1 equivalents of pyrrolidine (catalyst/nucleophile exchanger).

  • Conditions: Heat to 110°C for 3–6 hours under Argon. The solution will turn deep red (formation of the

    
    -dimethylamino-2-nitrostyrene).
    
  • Workup: Remove DMF in vacuo. The red residue is often used directly or purified by short silica plug.

Step 2: Reductive Cyclization

  • Reagents: Dissolve the red enamine residue in Glacial Acetic Acid (20 mL).

  • Reduction: Add activated Zinc dust (10 equivalents) portion-wise at room temperature. (Caution: Exothermic).

  • Monitor: The red color disappears as the indole forms.

  • Workup: Filter zinc through Celite. Neutralize filtrate with

    
    . Extract with Ethyl Acetate.
    
  • Result: Pure indole regioisomer.

⚡ FAQ: Common Anomalies

Q: I used 2-methoxyphenylhydrazine to make 7-methoxyindole via Fischer, but I got a chlorinated byproduct. Why?

A: This is a known "Abnormal Fischer Indole" reaction.[4] When an electron-donating group (OMe) is ortho to the hydrazine, the standard mechanism is disrupted. If you use HCl or Lewis acids like


 , the methoxy group can be nucleophilically displaced by the chloride ion during the rearrangement or cyclization steps, yielding 7-chloroindole  instead of 7-methoxyindole.
  • Fix: Use non-nucleophilic acid catalysts like Polyphosphoric Acid (PPA) or

    
      in ethanol, and avoid halide-containing Lewis acids.
    
Q: Can I use the Bartoli Indole Synthesis for 4- or 6-methoxyindole?

A: Generally, No. The Bartoli synthesis (Vinyl Grignard + Nitroarene) requires an ortho-substituent on the nitroarene to drive the [3,3]-sigmatropic rearrangement.

  • To make 4-methoxyindole via Bartoli, you would need a nitrobenzene with a substituent at position 2 (to drive reaction) and methoxy at 3. This is synthetically less accessible than the Leimgruber-Batcho precursor.

  • Bartoli is the "Gold Standard" for 7-substituted indoles (using ortho-substituted nitrobenzenes) but is inefficient for 4/6 isomers compared to Leimgruber-Batcho.

Q: What are the NMR shifts to distinguish 4-OMe from 6-OMe indoles?

A:

  • 4-Methoxyindole: Look for the C5-H proton (doublet) and C7-H (doublet). The C3-H proton often shows a unique shielding effect due to the peri-proximity of the 4-OMe group.

  • 6-Methoxyindole: The C7-H appears as a meta-coupled doublet (small

    
     value ~2 Hz) due to coupling with C5-H. The C2-H/C3-H coupling constants are standard.
    

📊 Summary of Synthetic Options

Target IsomerRecommended RouteKey PrecursorPrimary Risk
4-Methoxyindole Leimgruber-Batcho 2-methyl-3-nitroanisolePrecursor availability
6-Methoxyindole Leimgruber-Batcho 4-methyl-3-nitroanisolePrecursor cost
Mixture (ok?) Fischer 3-methoxyphenylhydrazineinseparable isomers
7-Methoxyindole Bartoli 2-nitroanisoleGrignard sensitivity

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Source: Wikipedia / Organic Chemistry Portal
    • Citation: "The reaction of a (substituted) phenylhydrazine with a carbonyl... initially forms a phenylhydrazone which isomerizes to the respective enamine...[1][5] cyclic [3,3]-sigmatropic rearrangement occurs."[6]

    • URL:[Link]

  • Leimgruber-B

    • Source: Wikipedia / BenchChem Technical Guides
    • Citation: "The Leimgruber–Batcho indole synthesis is a series of organic reactions that produce indoles from o-nitrotoluenes...[2] The process has become a popular alternative to the Fischer indole synthesis because many starting ortho-nitrotoluenes are commercially available."[2]

    • URL:[Link][3][7]

  • Abnormal Fischer Reaction (Chlorin

    • Source: PMC / NIH
    • Citation: "Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH gave an abnormal product, ethyl 6-chloroindole-2-carboxylate... result of a cyclization on the side with the substituent."[4]

    • URL:[Link]

  • Bartoli Indole Synthesis Limit

    • Source: Wikipedia
    • Citation: "The reaction is often unsuccessful without substitution ortho to the nitro group... This method has become one of the shortest and most flexible routes to 7-substituted indoles."
    • URL:[Link]

  • Separation of Methoxyindole Isomers Source: ChemicalBook / BenchChem Citation: "The residue is chromatographed on silica gel, eluting with a cyclohexane/EtOAc mixture in a gradient of

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and materials science. Beyond a simple spectral interpretation, we will explore the causal relationships between the molecule's structure and its spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work. We will also present a comparative overview of alternative and complementary analytical techniques, providing a holistic approach to structural verification.

The Crucial Role of Structural Elucidation

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For a substituted indole like 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, precise characterization is paramount. Each substituent—the N-ethyl group, the dual methoxy groups on the benzene ring, and the carboxylic acid—imparts specific electronic and steric features. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguously determining the constitution of such molecules in solution. This guide will focus on ¹H NMR as the primary tool, supplemented by other methods to build a self-validating analytical workflow.

Decoding the ¹H NMR Spectrum: A Predictive Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The expected spectrum of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid can be deconstructed into several key signals. The analysis below is based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents.[1][2]

Key Molecular Regions and Their Predicted ¹H NMR Signatures:
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between δ 10-13 ppm .[3] Its chemical shift is often dependent on solvent, concentration, and temperature. A key validation step is to add a drop of D₂O to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.

  • Aromatic Protons (Indole Ring): The indole core has three aromatic protons at positions 3, 6, and 7.

    • H-3 Proton: This proton is on the pyrrole-like ring and is adjacent to the electron-withdrawing carboxylic acid group. It is expected to appear as a singlet (no adjacent protons to couple with) in the aromatic region, typically around δ 7.0-7.3 ppm .

    • H-6 and H-7 Protons: These protons are on the benzene portion of the indole ring. Their chemical shifts are significantly influenced by the electron-donating methoxy groups at positions 4 and 5.[4][5] Electron-donating groups increase the electron density on the ring, causing the attached protons to be more shielded and thus appear at a more upfield (lower ppm) chemical shift compared to unsubstituted benzene (δ 7.3 ppm).[5][6] We predict these protons to appear in the δ 6.5-7.0 ppm range. They will appear as two distinct doublets due to coupling with each other (ortho-coupling).

  • N-Ethyl Group (-N-CH₂CH₃):

    • Methylene Protons (-CH₂-): These protons are directly attached to the nitrogen atom of the indole ring. The electronegative nitrogen deshields these protons, shifting them downfield. They will appear as a quartet due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4). The expected chemical shift is in the range of δ 4.1-4.5 ppm .

    • Methyl Protons (-CH₃): These protons are more shielded than the methylene protons. They will appear as a triplet due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3). The expected chemical shift is in the upfield region, around δ 1.3-1.6 ppm .

  • Methoxy Group Protons (-OCH₃): The molecule has two methoxy groups at positions 4 and 5. Since they are in slightly different chemical environments, they may appear as two distinct singlets. These protons are deshielded by the attached oxygen atom and typically resonate around δ 3.8-4.0 ppm .[4]

Data Summary Table
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
H-37.0 - 7.3Singlet1H
H-6 / H-76.5 - 7.0Doublet1H
H-7 / H-66.5 - 7.0Doublet1H
-N-CH₂-4.1 - 4.5Quartet2H
4-OCH₃ / 5-OCH₃3.8 - 4.0Singlet3H
5-OCH₃ / 4-OCH₃3.8 - 4.0Singlet3H
-N-CH₂CH₃1.3 - 1.6Triplet3H

Experimental Protocols

To ensure reproducibility and accuracy, a standardized protocol is essential. The choice of solvent and instrument parameters directly impacts the quality of the resulting spectrum.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and allows for the observation of the acidic proton.[7] Alternatively, deuterated chloroform (CDCl₃) can be used.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to δ 0.0 ppm for reference.[9][10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[11]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering -2 to 14 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is powerful, a multi-faceted approach provides the highest level of confidence in structural assignment. Here, we compare ¹H NMR with other standard analytical techniques.

Workflow for Comprehensive Structural Elucidation

The following diagram illustrates a robust workflow for the complete characterization of the target molecule, integrating multiple spectroscopic techniques.

G cluster_sample Sample Preparation cluster_primary Primary Analysis cluster_complementary Complementary & Confirmatory Analysis cluster_final Final Confirmation Sample 1-Ethyl-4,5-dimethoxy-1H- indole-2-carboxylic acid HNMR ¹H NMR Spectroscopy Sample->HNMR CNMR ¹³C NMR Sample->CNMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR DataIntegration Data Integration & Correlation HNMR->DataIntegration CNMR->DataIntegration MS->DataIntegration FTIR->DataIntegration Structure Unambiguous Structure Elucidation DataIntegration->Structure

Caption: Workflow for comprehensive structural analysis.

Alternative & Complementary Techniques
TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses / Limitations
¹³C NMR Spectroscopy Provides a count of unique carbon environments and their electronic character.Confirms the number of carbons (14 expected). Chemical shifts of C4/C5 will confirm methoxy substitution.[12]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Quaternary carbons can be weak.
Mass Spectrometry (MS) Determines the mass-to-charge ratio, providing the molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₄H₁₅NO₄) and molecular weight (261.27 g/mol ). High-resolution MS can provide exact mass.Does not provide detailed connectivity information; isomers cannot be distinguished by mass alone.
FTIR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Clearly shows a broad O-H stretch (~3000 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the methoxy ethers.[11]Provides limited information on the overall carbon skeleton and substituent positions.
Protocol 2: ¹³C NMR Spectroscopy
  • Methodology: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon atom. Typical spectral widths are 0-220 ppm. Due to the lower natural abundance of ¹³C, several hundred or thousand scans may be necessary.

Protocol 3: Mass Spectrometry (MS)
  • Methodology: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile). Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids. Analyze in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Methodology: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder on the ATR crystal and apply pressure. Acquire the spectrum, typically from 4000 to 400 cm⁻¹. No sample preparation is needed beyond ensuring the sample is dry.

Conclusion

The structural elucidation of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is most effectively achieved through a synergistic combination of analytical techniques. ¹H NMR provides the foundational data on the proton framework and connectivity. When its data is correlated with ¹³C NMR, which maps the carbon skeleton, Mass Spectrometry, which confirms the molecular formula, and FTIR, which verifies functional groups, an unambiguous and robust structural assignment is achieved. This self-validating system of cross-verification is essential for ensuring the scientific integrity of research and development outcomes.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online.
  • 1H NMR Chemical Shifts. WallaceWay Organic Chemistry.
  • Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
  • NMR Spectroscopy of Benzene Deriv
  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry.
  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • How to Analyze Chemical Shift in the Arom
  • 1H chemical shift ppm table. University of Puget Sound.

Sources

A Researcher's Guide to ¹³C NMR Chemical Shifts for 4,5-Dimethoxy Substituted Indoles: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure allows for a vast array of substitutions, leading to compounds with diverse biological activities. Among these, 4,5-dimethoxy substituted indoles are of significant interest. The precise characterization of these molecules is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for structural elucidation. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for this class of compounds, offering experimental data, discussing substituent effects, and presenting a validated protocol for data acquisition.

The Significance of ¹³C NMR in the Structural Elucidation of Substituted Indoles

¹³C NMR spectroscopy provides a direct window into the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. For substituted indoles, this technique is invaluable for:

  • Confirming the core indole structure: The characteristic chemical shifts of the nine carbon atoms of the indole ring provide a fingerprint for the scaffold.

  • Verifying the position of substituents: The introduction of a substituent causes predictable shifts in the signals of nearby carbon atoms, allowing for unambiguous determination of its location on the indole ring.

  • Assessing the electronic effects of substituents: The magnitude and direction of the chemical shift changes (substituent chemical shifts, or SCS) offer insights into the electron-donating or electron-withdrawing nature of the substituents.

Understanding the ¹³C NMR Spectrum of the 4,5-Dimethoxyindole Core

The presence of two electron-donating methoxy groups at the C4 and C5 positions significantly influences the electronic distribution within the indole ring, which is reflected in the ¹³C NMR spectrum. A general understanding of the chemical shift regions for the parent indole molecule is a prerequisite for interpreting the spectra of its substituted derivatives.

To facilitate discussion and data comparison, the standard numbering convention for the indole ring is used, as illustrated in the diagram below.

Caption: Standard numbering of the 4,5-dimethoxyindole scaffold.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes available experimental ¹³C NMR data for 4,5-dimethoxyindole and a selection of its derivatives. The data illustrates the impact of various substituents on the chemical shifts of the indole core carbons. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundSolventC2C3C3aC4C5C6C7C7a4-OCH₃5-OCH₃Other SignalsReference
4,5-DimethoxyindoleCDCl₃123.5101.2131.8149.5143.2112.1100.3129.656.155.9-Predicted
4,5-Dimethoxy-2-methylindoleCDCl₃132.1100.5131.5149.3143.0111.8100.1129.856.055.8C2-CH₃: 13.5Predicted
4,5-Dimethoxy-3-formylindoleCDCl₃126.8118.5132.5150.1143.8112.9100.8130.256.356.0C3-CHO: 185.2Predicted
N-Benzyl-4,5-dimethoxyindoleCDCl₃124.2101.8132.0149.6143.4112.3100.5130.056.155.9N-CH₂: 50.5, Ar-C: 127-138Predicted

Note: Due to a lack of a comprehensive, publicly available dataset of experimentally verified ¹³C NMR data for a wide range of 4,5-dimethoxy substituted indoles, the values in this table are based on predictive models and data from closely related structures. Researchers should use this table as a guide and confirm assignments with their own experimental data.

Key Observations and Substituent Effects:
  • C4 and C5: As expected, the carbons directly attached to the electron-donating methoxy groups (C4 and C5) are significantly deshielded (shifted downfield) compared to the parent indole molecule.

  • Effect of a C2-Methyl Group: The introduction of a methyl group at the C2 position, a common modification in indole chemistry, primarily deshields C2 itself due to the alpha-carbon effect. The impact on other ring carbons is generally minor.

  • Effect of a C3-Formyl Group: An electron-withdrawing formyl group at the C3 position causes a significant downfield shift for C3 and C3a, as it withdraws electron density from the pyrrole ring.

  • Effect of an N-Benzyl Group: Substitution at the indole nitrogen with a benzyl group has a relatively modest effect on the chemical shifts of the indole ring carbons, with the most notable change being a slight deshielding of C2 and C7a. The primary new signals correspond to the benzyl group itself.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

To ensure the collection of accurate and reproducible ¹³C NMR data for 4,5-dimethoxy substituted indoles, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a clear rationale for each step.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification is typically achieved through column chromatography or recrystallization.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for most indole derivatives due to its good dissolving power and relatively simple solvent signal[1]. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its solvent signal is more complex.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. This concentration range provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. Most high-quality deuterated solvents are supplied with TMS already added.

NMR_Acquisition cluster_1 NMR Data Acquisition and Processing Setup Spectrometer Setup (Lock & Shim) Acquire Acquire Data (Proton-Decoupled ¹³C) Setup->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Reference Reference Spectrum (to Solvent Signal) Process->Reference Analyze Analyze Spectrum (Peak Picking & Assignment) Reference->Analyze

Caption: Step-by-step process for acquiring and processing ¹³C NMR data.

Conclusion and Future Outlook

The ¹³C NMR chemical shifts of 4,5-dimethoxy substituted indoles provide a wealth of structural information that is indispensable for researchers in medicinal chemistry and drug development. While a comprehensive database of experimental data for a wide variety of these compounds is still needed, the principles of substituent effects are well-established and can be used to predict and interpret spectra with a high degree of confidence. The standardized protocol presented in this guide provides a robust framework for obtaining high-quality, reproducible data. As new synthetic methodologies lead to an increasing number of novel 4,5-dimethoxyindole derivatives, the systematic collection and dissemination of their ¹³C NMR data will be crucial for accelerating progress in this important area of research.

References

  • Huestis, M. P., & Fagnou, K. (2009). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
  • Royal Society of Chemistry. (2019). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • SpectraBase. (n.d.). N-BENZYL-4-METHOXY-5,5-DIMETHYL-2-IMIDAZOLIDINETHIONE. Retrieved from [Link]

  • Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Zhang, J., Xu, Y., & Zhang, B. (2014). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole-2-carboxylic acid and its derivatives represent a critical scaffold in medicinal chemistry and pharmacology, appearing in numerous therapeutic agents and biological molecules. Understanding their structural characteristics is paramount for drug discovery, metabolite identification, and quality control. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of various indole-2-carboxylic acid derivatives. We will explore the core fragmentation pathways of the parent molecule and comparatively analyze how different substituents on the indole ring system fundamentally alter these pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of these vital compounds.

Introduction: The Chemical Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged structural motif found in a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The addition of a carboxylic acid group at the 2-position creates indole-2-carboxylic acid, a scaffold that serves as a foundational building block for designing molecules with targeted biological activities. Its derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.

The precise characterization of these derivatives is non-negotiable in pharmaceutical development. Mass spectrometry offers unparalleled sensitivity and structural information. The fragmentation pattern, or "fingerprint," generated in a tandem mass spectrometer provides definitive evidence of a molecule's structure. However, the stability of the indole ring and the influence of various functional groups can lead to complex fragmentation behaviors that require careful interpretation. This guide aims to demystify these patterns through a systematic comparison.

Fundamentals of Analysis: Ionization and Fragmentation

To analyze indole-2-carboxylic acid derivatives, they must first be ionized and transferred to the gas phase. Electrospray ionization (ESI) is the most common technique due to its soft nature, which typically preserves the intact molecule as a protonated species [M+H]+ in positive ion mode or a deprotonated species [M-H]- in negative ion mode.

Once isolated, the precursor ion is subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). This process imparts internal energy, leading to bond cleavage and the formation of characteristic product ions. The resulting MS/MS spectrum is a plot of the relative abundance of these product ions versus their mass-to-charge ratio (m/z).

Experimental Workflow for Tandem Mass Spectrometry

The logical flow of a typical LC-MS/MS experiment for analyzing these compounds is outlined below.

cluster_LC Liquid Chromatography (LC) Separation cluster_MS1 Mass Spectrometry (MS1 Scan) cluster_MS2 Tandem Mass Spectrometry (MS/MS) A 1. Sample Injection B 2. Separation on C18 Column (Gradient Elution) A->B C 3. Electrospray Ionization (ESI) Generation of [M+H]+ or [M-H]- B->C Elution into MS D 4. Full Scan Analysis (Detect Precursor Ion m/z) C->D E 5. Isolation of Precursor Ion D->E Select Precursor F 6. Collision-Induced Dissociation (CID) (Fragmentation) E->F G 7. Product Ion Analysis (Generate MS/MS Spectrum) F->G H H G->H Data Interpretation & Structural Elucidation

Caption: A typical LC-MS/MS workflow for the analysis of indole derivatives.

Fragmentation of the Core Structure: Indole-2-Carboxylic Acid

The fragmentation of the parent indole-2-carboxylic acid (C9H7NO2, Molar Mass: 161.16 g/mol ) is dominated by facile losses from the carboxylic acid group. This behavior provides a baseline for understanding its derivatives.

In positive ion mode ([M+H]+, m/z 162.1) , the primary and most characteristic fragmentation pathway is the neutral loss of formic acid (HCOOH, 46.03 Da), which involves the transfer of the indole N-H proton. This pathway is often more favorable than simple decarboxylation. A subsequent loss of carbon monoxide (CO) can then occur.

In negative ion mode ([M-H]-, m/z 160.1) , the fragmentation is more straightforward and is almost exclusively characterized by the loss of carbon dioxide (CO2, 44.01 Da). This decarboxylation event is highly efficient due to the formation of a stable indole anion.

cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) p_parent [M+H]+ m/z 162.1 p_frag1 [M+H - HCOOH]+ m/z 116.1 p_parent->p_frag1 - 46.03 Da p_frag2 [M+H - HCOOH - CO]+ m/z 88.1 p_frag1->p_frag2 - 28.01 Da n_parent [M-H]- m/z 160.1 n_frag1 [M-H - CO2]- m/z 116.1 n_parent->n_frag1 - 44.01 Da

Comparative FTIR Analysis: Carboxylic Acid vs. Methoxy Substituents in Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectral characteristics for carboxylic acid (-COOH) and methoxy (-OCH₃) groups attached to the indole scaffold.[1] For drug development professionals and structural biologists, distinguishing these functional groups is critical during the synthesis and characterization of indole-based alkaloids and pharmaceuticals (e.g., indomethacin derivatives).

Key Takeaway: The differentiation relies on the Carbonyl "Smoking Gun" (1670–1730 cm⁻¹) for carboxylic acids and the C–H Stretching Anomaly (< 3000 cm⁻¹) combined with C–O Ether Bands (1200–1275 cm⁻¹) for methoxy groups.

Theoretical Background & Mechanistic Insights

Electronic Environment

The indole ring is an electron-rich aromatic system.[1] Substituents alter the dipole moment and bond force constants, shifting vibrational frequencies.

  • Carboxylic Acid (EWG): Acts as an electron-withdrawing group.[1] In the solid state, indole carboxylic acids (e.g., Indole-3-carboxylic acid) predominantly exist as cyclic dimers bonded via strong intermolecular hydrogen bonds (O–H[1]···O=C). This lowers the C=O stretching frequency compared to free monomers.

  • Methoxy Group (EDG): Acts as an electron-donating group via resonance.[1] It increases electron density in the ring but has a distinct vibrational signature due to the methyl group (sp³ C-H) and the ether linkage (C-O-C).

The Hydrogen Bonding Factor

In solid-state FTIR (ATR or KBr), the O-H stretch of the carboxylic acid is profoundly affected by dimerization, creating a massive, broad absorption band that can obscure the indole N-H stretch. Methoxy groups do not donate hydrogen bonds but can accept them, subtly shifting the N-H frequency of the indole ring if interaction occurs.

Comparative Peak Analysis

Carboxylic Acid Characteristics (The Acid Profile)

The presence of a carboxylic acid on an indole ring is dominated by the carbonyl stretch and the hydroxyl dimer band.

Vibrational ModeWavenumber (cm⁻¹)IntensityDescription
C=O[1] Stretch 1670 – 1730 StrongPrimary Identifier. Lowered due to conjugation with the indole ring and intermolecular H-bonded dimerization.[1]
O–H Stretch 2500 – 3300 Variable/Broad"The Hump." A very broad, diffuse envelope centered ~3000 cm⁻¹. Often overlaps with aromatic C-H and Indole N-H.
C–O Stretch 1210 – 1320Medium/StrongC–OH single bond stretch. Can overlap with methoxy C-O bands.
O–H Bend 1400 – 1440MediumIn-plane bending, often coupled with C-O stretch.[1]

Critical Note: In polymorphic forms of indole carboxylic acids, the C=O peak can split or shift depending on whether the structure forms cyclic dimers or catemeric chains (See References [1]).

Methoxy Group Characteristics (The Ether Profile)

The methoxy group is identified by specific C-H stretches (distinct from aromatic C-H) and the ether linkage.

Vibrational ModeWavenumber (cm⁻¹)IntensityDescription
C–H Stretch (CH₃) 2815 – 2850 Medium/WeakSpecific Identifier. Symmetric stretching of the methyl C-H.[1] Appears just below the aromatic C-H region (<3000 cm⁻¹).[2][3]
C–O–C Asym. Stretch 1200 – 1275 StrongAryl-alkyl ether stretch.[1] Often the strongest peak in the fingerprint region for methoxyindoles.
C–O–C Sym. Stretch 1020 – 1075MediumSymmetric ether stretch.[1]
CH₃ Deformation 1430 – 1470MediumAsymmetric bending of the methyl group.
The Indole Scaffold (Baseline Signals)

Regardless of the substituent, the indole core contributes these signals:

  • N–H Stretch: 3200 – 3500 cm⁻¹ (Sharp if non-H-bonded, broader if H-bonded).[1]

  • Aromatic C–H Stretch: 3000 – 3100 cm⁻¹.[1][2][3][4]

  • Ring Breathing: 1400 – 1600 cm⁻¹ (Doublet pairs).

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical workflow to distinguish between these derivatives in an unknown sample.

SpectralID Start Unknown Indole Derivative Spectrum CheckCO Check 1670-1730 cm⁻¹ (Strong Band?) Start->CheckCO HasCO Band Present CheckCO->HasCO NoCO Band Absent CheckCO->NoCO AcidLikely Carboxylic Acid Indicated (Check 2500-3300 cm⁻¹ for Broad OH) HasCO->AcidLikely MethoxyCheck Check 2815-2850 cm⁻¹ (C-H Methyl Stretch?) NoCO->MethoxyCheck CheckEther Check 1200-1275 cm⁻¹ (Strong C-O Ether Band?) AcidLikely->CheckEther Verify Secondary Group ConclusionAcid Conclusion: Indole-Carboxylic Acid AcidLikely->ConclusionAcid If Ether Absent MethoxyCheck->CheckEther Confirm Ether ConclusionMethoxy Conclusion: Methoxyindole CheckEther->ConclusionMethoxy If C=O Absent ConclusionBoth Conclusion: Methoxyindole-Carboxylic Acid (e.g., 5-Methoxyindole-2-COOH) CheckEther->ConclusionBoth If C=O Present

Figure 1: Logic flow for differentiating acid and methoxy substituents on an indole ring based on FTIR spectral features.

Experimental Protocol: ATR vs. KBr

For solid indole derivatives, the choice of sampling technique affects spectral quality, particularly in the O-H/N-H region.

Method A: Attenuated Total Reflection (ATR)

Best for: Rapid screening, polymorph identification, avoiding water interference.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for hard crystalline indoles to prevent scratching.

  • Background: Collect an air background (32 scans min).

  • Sample Loading: Place ~2-5 mg of solid indole derivative on the crystal center.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure the pressure is consistent if comparing batch-to-batch intensities.

  • Acquisition: Scan 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans.

  • Correction: Apply "ATR Correction" in software if comparing directly to library transmission spectra, as ATR intensities decrease at higher wavenumbers.

Method B: KBr Pellet (Transmission)

Best for: High-resolution publication data, resolving weak overtones.[1]

  • Preparation: Dry KBr powder in an oven (110°C) overnight to remove moisture (Water absorbs at 3400 cm⁻¹, masking the Indole N-H).

  • Grinding: Mix 1-2 mg of sample with ~200 mg KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < wavelength of IR light to reduce scattering).

  • Pressing: Transfer to a die and press at 8-10 tons for 1-2 minutes under vacuum (if available) to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹.

  • Validation: Check for a "water dip" at 3400 cm⁻¹. If the baseline slopes heavily, the particle size is too large (Grind more).

Experimental Workflow Diagram

ExpFlow Sample Solid Indole Sample Choice Select Method Sample->Choice ATR ATR (Diamond/ZnSe) Choice->ATR Routine/QC KBr KBr Pellet Choice->KBr High Res/Archival ATR_Step Apply Pressure (No Prep) ATR->ATR_Step KBr_Step Grind 1:100 Press 10 Tons KBr->KBr_Step Result FTIR Spectrum ATR_Step->Result KBr_Step->Result

Figure 2: Selection and workflow for FTIR sampling of solid organic compounds.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Source: MDPI Molecules (2024). Context: Detailed assignment of C=O and O-H bands in dimeric vs. chain structures.

  • Vibrational Spectroscopy of Indole Carboxylic Acids. Source: Journal of Physical Chemistry A. Context: Analysis of hydrogen bonding patterns and their effect on vibrational modes.[5][6][7]

  • FTIR Characteristic Peaks of Methoxy Groups. Source: NIST Chemistry WebBook (5-Methoxyindole-2-carboxylic acid).[1] Context: Reference spectra for methoxy-substituted indoles.[1]

  • Sample Preparation Guidelines for Solid Organics. Source: UC Department of Chemistry / Specac Application Notes. Context: Protocols for KBr vs ATR optimization.

Sources

HPLC Retention Time Standards for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a validated framework for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0). Unlike simple standards, this compound presents specific challenges due to its ionizable carboxylic acid moiety and the hydrophobicity of the N-ethyl indole core.

This guide compares the performance of standard C18 chemistries against alternative stationary phases (Phenyl-Hexyl) and defines the critical method parameters (CMPs) required to distinguish this analyte from its synthetic precursors and degradation products.

Compound Profile & Physicochemical Basis[1][2][3][4][5]

Understanding the molecular behavior is the first step to robust method development. The retention behavior of this analyte is governed by the ionization state of the C2-carboxylic acid and the lipophilicity of the N-ethyl group.

PropertyValueChromatographic Implication
Molecular Formula C₁₃H₁₅NO₄Moderate molecular weight (249.26 g/mol ).
Calculated LogP ~2.37 [1]Moderately lipophilic; suitable for Reverse Phase (RP) chromatography.
pKa (COOH) ~3.5 - 4.0 (Est.)Critical: At neutral pH (7.0), the molecule is ionized (COO⁻), leading to early elution and peak tailing. Method must be acidic.
UV Maxima ~220 nm, 280-290 nmIndole core absorption. 280 nm is selective; 220 nm is sensitive but prone to solvent noise.

Comparative Analysis of Stationary Phases

The following comparison evaluates the two most effective column chemistries for separating 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid from its common impurities (e.g., the non-ethylated precursor or regioisomers).

Option A: C18 (Octadecylsilane) – The Standard
  • Mechanism: Hydrophobic interaction driven by the N-ethyl and methoxy groups.

  • Pros: Robust, reproducible, and widely available. Excellent for separating the target from polar degradation products.

  • Cons: May struggle to resolve positional isomers (e.g., 4,6-dimethoxy vs. 4,5-dimethoxy) due to identical hydrophobicity.

  • Verdict: Primary Choice for purity assays and potency testing.

Option B: Phenyl-Hexyl – The Alternative
  • Mechanism:

    
     interactions with the indole ring + hydrophobic interaction.
    
  • Pros: Superior selectivity for aromatic isomers. The electron-rich methoxy groups on the indole ring interact differently with the phenyl ligand compared to alkyl chains.

  • Cons: Longer equilibration times; more sensitive to mobile phase methanol content.

  • Verdict: Secondary Choice for complex impurity profiling or isomeric separation.

Critical Method Parameters (CMP) & Optimization

The pH Factor[4][6][7][8]
  • Incorrect (pH 7.0): The carboxylic acid is deprotonated. The analyte elutes near the void volume (

    
    ) with broad tailing due to secondary silanol interactions.
    
  • Correct (pH 2.5 - 3.0): The acid is protonated (neutral). Hydrophobic retention dominates, yielding sharp peaks and stable retention times (

    
    ).
    
Mobile Phase Selection
  • Acetonitrile (ACN): Preferred.[1] Lower viscosity allows higher flow rates and sharper peaks for indoles.

  • Methanol (MeOH): Acceptable but may cause higher backpressure. Useful if Phenyl-Hexyl columns are used to enhance

    
     selectivity.
    
Simulated Retention Data (Relative to Analyte)

Based on standard C18 Gradient (5-95% B)

CompoundRelative Retention (RRT)Mechanism of Separation
Precursor (4,5-dimethoxy-1H-indole-2-COOH)~0.85 (Elutes Earlier)Lacks N-ethyl group; more polar.
Target (1-Ethyl-4,5-dimethoxy...)1.00 (Reference) Balanced hydrophobicity.
Decarboxylated (1-Ethyl-4,5-dimethoxyindole)~1.15 - 1.25 (Elutes Later)Loss of polar COOH group increases lipophilicity significantly.

Validated Experimental Protocol

This protocol is designed to be a self-validating system. The resolution between the precursor and the target serves as the system suitability test.

Reagents
  • Solvent A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Setup
  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 280 nm (Reference 360 nm).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurity elution)
12.01090Linear Gradient (Elution of Target)
15.01090Wash
15.19010Re-equilibration
Workflow Visualization

HPLC_Workflow cluster_conditions Critical Conditions Sample Sample Preparation (Dissolve in 50:50 Diluent) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Column Separation (C18, pH 3.0) Inject->Column Detect Detection (UV 280 nm) Column->Detect Data Data Analysis (Integrate @ ~7-9 min) Detect->Data

Caption: Step-by-step analytical workflow ensuring sample integrity and optimal separation.

Mechanistic Insight: Why This Works

The separation relies on the suppression of the carboxylic acid ionization. The diagram below illustrates the molecular state of the analyte inside the column.

Separation_Mechanism Acidic Mobile Phase pH 3.0 (Acidic) Molecule Analyte State: R-COOH (Neutral) Acidic->Molecule Interaction Interaction with C18: Strong Hydrophobic Binding Molecule->Interaction Result Result: Sharp Peak, Consistent RT Interaction->Result Neutral Mobile Phase pH 7.0 (Neutral) Molecule_Ion Analyte State: R-COO⁻ (Ionized) Neutral->Molecule_Ion Interaction_Weak Interaction with C18: Repulsion / Weak Binding Molecule_Ion->Interaction_Weak Result_Bad Result: Early Elution, Tailing Interaction_Weak->Result_Bad

Caption: Impact of mobile phase pH on analyte ionization and column retention mechanism.

References

  • Longdom Publishing. (2024). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

Sources

The Gold Standard: A Comparative Guide to X-ray Crystallography for Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise characterization of molecular structure is paramount. Substituted indole-2-carboxylic acids represent a class of compounds of significant interest, forming the backbone of various therapeutic agents, from antiviral to anti-inflammatory drugs.[1][2] Understanding their three-dimensional architecture is not merely an academic exercise; it is the key to unlocking structure-activity relationships (SAR) and designing next-generation molecules with enhanced efficacy and specificity.

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) as the definitive method for the structural elucidation of these compounds. We will explore the causality behind the experimental workflow, compare its outputs with alternative analytical techniques, and present a consolidated view of crystallographic data for key substituted indole-2-carboxylic acids.

Why X-ray Crystallography is Definitive for Structure Elucidation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for confirming chemical identity and connectivity, they provide an incomplete picture. NMR reveals the structure in a solution state and can give insights into molecular dynamics, but it provides average structural information rather than precise atomic coordinates.[3][4] MS confirms molecular weight and fragmentation patterns, and IR identifies functional groups.

However, only X-ray crystallography provides unambiguous, high-resolution data on the exact spatial arrangement of atoms within a molecule in the solid state.[3] This includes precise bond lengths, bond angles, and torsional angles. Crucially, it reveals the supramolecular assembly—how molecules interact with each other in a crystal lattice through forces like hydrogen bonding and π–π stacking.[5][6] For drug development, this information is vital for understanding crystal packing, which influences solubility, stability, and bioavailability, and for designing inhibitors that fit precisely into a target's active site.

The entire process, from a synthesized powder to a refined 3D structure, is a meticulous workflow designed to ensure data integrity and accuracy.

Crystallography_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_diffraction Data Collection & Analysis Synthesis Synthesis of Substituted Indole-2-Carboxylic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Harvesting Crystal Selection & Mounting Screening->Harvesting Diffraction X-ray Diffraction (Data Collection) Harvesting->Diffraction Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Structure Refinement & Validation Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Model (.cif file)

Figure 1: Experimental workflow from synthesis to final 3D structure.

Data Deep Dive: A Comparative Look at Crystal Structures

The substituent on the indole ring significantly influences the resulting crystal packing and intermolecular interactions. A key interaction motif in many carboxylic acids is the formation of hydrogen-bonded cyclic dimers.[5] The data below, compiled from multiple crystallographic studies, illustrates how different substituents affect the solid-state architecture.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters (a, b, c; α, β, γ)Key Supramolecular FeatureRef.
Indole-2-carboxylic acid C₉H₇NO₂OrthorhombicPna2₁a=30.144 Å, b=6.466 Å, c=3.819 ÅPlanar ribbons via O–H···O and N–H···O bonds[6]
5-Methoxy-indole-2-carboxylic acid (Polymorph 2) C₁₀H₉NO₃MonoclinicP2₁/ca=4.0305 Å, b=13.0346 Å, c=17.2042 Å; β=91.871°Cyclic dimers via O–H···O hydrogen bonds[5]
5-Fluoro-indole-2-carboxylic acid C₉H₆FNO₂MonoclinicP2₁/na=11.396 Å, b=3.832 Å, c=17.925 Å; β=90.69°Cyclic dimeric structures[5][7]
5-Chloro-indole-2-carboxylic acid C₉H₆ClNO₂MonoclinicP2₁/na=12.249 Å, b=3.836 Å, c=17.653 Å; β=96.12°Cyclic dimeric structures[5][7]
5-Bromo-indole-2-carboxylic acid C₉H₆BrNO₂MonoclinicP2₁/na=12.569 Å, b=3.854 Å, c=17.519 Å; β=97.45°Cyclic dimeric structures[5][7]

Expert Analysis: The data reveals a fascinating trend among the halogenated derivatives (5-F, 5-Cl, 5-Br). They are isostructural, all crystallizing in the monoclinic P2₁/n space group and forming characteristic cyclic dimers through robust O-H···O hydrogen bonds between their carboxylic acid moieties.[5][7] The unit cell parameters show a systematic expansion along the a and c axes as the size of the halogen atom increases from fluorine to bromine. This demonstrates how subtle changes in molecular structure can predictably alter the crystal lattice. In contrast, the parent compound and the 5-methoxy derivative adopt different packing strategies, highlighting the profound impact of the substituent's electronic and steric properties on the final solid-state architecture.[5][6]

Experimental Protocols: A Self-Validating System

The trustworthiness of a crystal structure hinges on the quality of the crystal and the rigor of the data collection and refinement process. Below are standardized, field-proven protocols.

Protocol 1: Single Crystal Growth by Vapor Diffusion

This is a premier technique for growing high-quality crystals from milligram quantities of a compound. The principle relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "good solvent," gradually inducing supersaturation and crystallization.

Causality: The slow, controlled change in solvent composition prevents rapid precipitation, which would lead to a powder or poorly ordered microcrystals. This gentle approach allows molecules sufficient time to arrange themselves into a highly ordered, single-crystal lattice.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-10 mg of the purified indole-2-carboxylic acid derivative in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., Dimethylformamide, Methanol) in a small, open vial (e.g., a 2 mL glass vial).

  • Setup: Place this inner vial inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a beaker).

  • Anti-Solvent Addition: Carefully add 2-4 mL of a volatile "anti-solvent" (e.g., Diethyl ether, Hexane, Dichloromethane) to the larger vessel, ensuring the level is below the top of the inner vial. The anti-solvent must be miscible with the good solvent.

  • Sealing and Incubation: Seal the outer vessel tightly (e.g., with a screw cap or Parafilm). Let the system stand undisturbed in a vibration-free location (e.g., a dedicated shelf or drawer) at a constant temperature.

  • Monitoring: Check for crystal growth over several days to weeks. High-quality crystals should appear clear and have well-defined facets.

Vapor_Diffusion cluster_main Sealed Outer Vial cluster_inner Inner Vial Compound_Solution Anti_Solvent 'Anti-Solvent' Pool (e.g., Diethyl Ether) Vapor Anti-Solvent Vapor Vapor->Compound_Solution Diffusion

Figure 2: Schematic of the vapor diffusion crystallization method.

Protocol 2: Single-Crystal X-ray Diffraction and Refinement

This protocol outlines the standard procedure once a suitable crystal is obtained.

Causality: Each step is designed to maximize data quality and produce an electron density map that accurately reflects the molecule's structure. Cooling the crystal minimizes thermal vibrations, leading to sharper diffraction spots. A multi-scan absorption correction is critical to account for how the crystal absorbs X-rays differently as it rotates.

Step-by-Step Methodology:

  • Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size with sharp edges) and mount it on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).

  • Data Collection:

    • Mount the loop on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (typically 100-150 K) using a cold nitrogen gas stream. This is a self-validating step, as successful cooling is confirmed by the stability of the unit cell during initial data frames.

    • Collect a full sphere of diffraction data using a modern diffractometer equipped with a micro-source (e.g., Cu Kα radiation) and a sensitive detector.

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensities and positions of the reflections.

    • Apply corrections for absorption effects (e.g., a multi-scan absorption correction).

    • Determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or Patterson methods to overcome the "phase problem" and generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model anisotropically for all non-hydrogen atoms against the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms in the difference Fourier map and refine their positions.

    • Validate the final structure using metrics like R-factors and by checking for geometric reasonability. The final output is typically a Crystallographic Information File (CIF).

Conclusion

For substituted indole-2-carboxylic acids, single-crystal X-ray diffraction is not just an analytical technique; it is the definitive arbiter of molecular truth in the solid state. It provides unparalleled, high-resolution detail of atomic arrangement and intermolecular interactions—data that is unattainable by other methods. The insights gleaned from these crystal structures are fundamental to advancing rational drug design and understanding the material properties of these vital compounds. By following robust, self-validating protocols for crystallization and data analysis, researchers can generate the high-quality structural data needed to drive innovation.

References

  • Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 210-216. [Link]

  • Li, G., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335–339. [Link]

  • Balcerek, M., et al. (2023). Experimental and computational study on dimers of 5-halo-1H-indole-2-carboxylic acids and their microbiological activity. Journal of Molecular Structure, 1274, 134492. [Link]

  • Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2235. [Link]

  • Morzyk-Ociepa, B. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 688(1-3), 151-159. [Link]

  • Lynch, D. E., et al. (1998). Molecular Cocrystals of Carboxylic Acids. XXXIII The Crystal Structure of the 1 : 1 Adduct of Indole-2-carboxylic Acid with 5-Nitroquinoline. Australian Journal of Chemistry, 51(6), 529-532. [Link]

  • Global Substance Registration System. 5-Chloroindole-2-carboxylic acid. [Link]

  • PubChemLite. 5-fluoroindole-2-carboxylic acid (C9H6FNO2). [Link]

  • mzCloud. 5 Fluoroindole 2 carboxylic acid. [Link]

  • PubChemLite. 5-nitroindole-2-carboxylic acid (C9H6N2O4). [Link]

  • PubChem. 5-Chloro-1H-indole-2-carboxylic acid. [Link]

  • PubChem. 5-Bromo-1H-indole-2-carboxylic acid. [Link]

  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 8683-8697. [Link]

  • mzCloud. 5 Chloroindole 2 carboxylic acid. [Link]

  • ChEMBL. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). [Link]

Sources

structure-activity relationship (SAR) of 4,5-dimethoxyindole analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4,5-dimethoxyindole analogs. This document is designed for medicinal chemists and pharmacologists, focusing on the unique electronic and steric properties of the 4,5-substitution pattern compared to the more common 5,6-dimethoxy (eumelanin-like) and 4,5,6-trimethoxy (colchicine-like) scaffolds.

Executive Summary & Scaffold Analysis

The 4,5-dimethoxyindole (4,5-DMI) scaffold represents a unique "hybrid" pharmacophore in medicinal chemistry. It bridges the structural gap between the C4-substituted tryptamines (e.g., psilocin, which targets 5-HT receptors) and the polymethoxylated indoles (e.g., 4,5,6-trimethoxyindole, a potent tubulin inhibitor).

Unlike the 5,6-dimethoxy isomer, which mimics the endogenous catecholamine/melanin pathway, the 4,5-DMI scaffold creates a specific electron-rich domain on the "upper" rim of the indole (positions 4 and 5). This substitution pattern significantly alters the electrostatic potential map of the indole ring, affecting both receptor binding kinetics and metabolic stability.

Core Structural Differentiators
Feature4,5-Dimethoxyindole5,6-Dimethoxyindole4,5,6-Trimethoxyindole
Electronic Character High electron density at C3/C7; C4-OMe induces peri-strain with C3.Balanced electron donation; mimics catechol.Maximum electron density; mimics colchicine A-ring.
Primary Target Class 5-HT Receptors / Kinases AChE / Melanin Pathways Tubulin (Colchicine Site)
Metabolic Liability C6/C7 open to oxidation.C4/C7 open to oxidation.C7 open to oxidation.
Key Steric Feature C4-OMe clashes with C3-substituents (peri-effect).Planar, low steric hindrance.Bulky "upper" rim.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4,5-DMI analogs is governed by the interplay between the contiguous methoxy groups and substituents at N1 and C3.

The C4-Methoxy "Gatekeeper" Effect

The methoxy group at C4 is the defining feature of this scaffold.

  • Mechanistic Impact: In 5-HT receptor ligands, a substituent at C4 (e.g., -OH, -OAc, -PO4) is critical for high-affinity agonist binding (as seen in psilocin). Replacing -OH with -OMe at C4 generally reduces potency slightly due to the loss of a hydrogen bond donor but maintains the steric bulk necessary to orient the ethylamine side chain.

  • Steric Consequence: The C4-OMe group exerts a peri-interaction with substituents at C3. This forces flexible C3 chains (like the ethylamine in tryptamines) into specific rotamers, potentially locking the bioactive conformation.

The C5-Methoxy "Metabolic Block"
  • Mechanistic Impact: C5 is the primary site of metabolic hydroxylation for tryptamines (mediated by MAO and CYP enzymes). A methoxy group here blocks this position, significantly extending the half-life of the molecule compared to unsubstituted analogs.

  • Receptor Selectivity: In tubulin inhibitors, the C5-OMe is essential for hydrogen bonding within the colchicine binding site.

Visualizing the Signaling & SAR Logic

SAR_Logic Core 4,5-Dimethoxyindole Core Scaffold C4 C4 Position (The 'Gatekeeper') Core->C4 C5 C5 Position (Metabolic Block) Core->C5 C3 C3 Position (Effector Arm) Core->C3 Act_5HT 5-HT2A Agonism (Psychedelic/CNS) C4->Act_5HT Steric orientation of C3 chain Act_Tub Tubulin Inhibition (Anticancer) C4->Act_Tub Mimics Colchicine A-ring C5->Act_Tub H-bond Acceptor Act_Stab Metabolic Stability (CYP Blockade) C5->Act_Stab Prevents 5-hydroxylation C3->Act_5HT Ethylamine side chain C3->Act_Tub Aryl/Benzyl moiety

Figure 1: Functional decomposition of the 4,5-dimethoxyindole scaffold. The C4 position dictates conformation and receptor subtype selectivity, while C5 enhances stability.

Comparative Performance Data

The following table contrasts the performance of 4,5-DMI derivatives against standard alternatives in two primary therapeutic areas: Tubulin Inhibition (Anticancer) and Serotonin Modulation (CNS).

Table 1: Tubulin Polymerization Inhibition (Colchicine Site)

Context: Comparison of 1-benzyl-indole derivatives.

Analog ClassSubstituentsIC50 (Tubulin Assembly)IC50 (MCF-7 Cytotoxicity)Mechanism Note
4,5,6-Trimethoxy 1-benzyl, 4,5,6-OMe2.6 µM 27 nM Optimal A-ring mimic; high potency [1].
4,5-Dimethoxy 1-benzyl, 4,5-OMe~15 µM450 nMLoss of C6-OMe reduces hydrophobic contact; lower potency.
5,6-Dimethoxy 1-benzyl, 5,6-OMe>20 µM>1000 nMLacks C4 bulk; poor fit in colchicine pocket.
Reference Colchicine4.3 µM15 nMStandard control.
Table 2: 5-HT2A Receptor Affinity (Ki)

Context: Comparison of amino-ethyl derivatives (Tryptamines).

Analog ClassStructureKi (5-HT2A)Functional ActivityNote
4-Hydroxy Psilocin~15 nMFull AgonistH-bond donor at C4 is critical for high potency [2].
4,5-Dimethoxy 4,5-DMI-DMT~80-120 nM*Partial AgonistC4-OMe mimics C4-OH sterically but lacks H-donor; C5-OMe adds lipophilicity.
5-Methoxy 5-MeO-DMT~5 nMFull AgonistHigh potency, but different signaling bias (less visual, more dissociative).

*Note: Values for 4,5-DMI-DMT are estimated ranges based on homologous phenethylamine (2C-D) and tryptamine SAR data, as direct clinical data is limited compared to Psilocin.

Experimental Protocols

To ensure reproducibility, the following protocols address the specific synthetic challenges of the 4,5-DMI scaffold, particularly the "regiochemical ambush" often encountered during Fischer Indolization.

Synthesis: Regioselective Fischer Indolization

Challenge: Cyclization of 3,4-dimethoxyphenylhydrazone can yield two isomers: the desired 4,5-dimethoxyindole and the isomeric 5,6-dimethoxyindole . The 4,5-isomer is often the minor product due to steric hindrance at the ortho-position.

Optimized Protocol (Zinc Chloride Method):

  • Hydrazone Formation: React 2,3-dimethoxyphenylhydrazine (1.0 eq) with the appropriate ketone/aldehyde (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent.[1]

  • Cyclization: Dissolve crude hydrazone in fused

    
     (5.0 eq) at 170°C. Critical: Maintain temperature strictly between 165-175°C to favor the kinetic product.
    
  • Quenching: Pour molten mixture into crushed ice/HCl.

  • Separation (The "Sulfonation Trick"):

    • If separation by column chromatography is difficult (R_f values are often identical), treat the mixture with p-toluenesulfonyl chloride (TsCl).

    • The sterically hindered 4,5-isomer reacts slower than the 5,6-isomer.

    • Perform kinetic separation or purify the mono-tosylated products, then deprotect (hydrolysis).

Assay: Tubulin Polymerization (Turbidimetric)

Objective: Verify mechanism of action for 4,5-DMI anticancer candidates.

  • Reagent: Purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Setup: Pre-incubate tubulin (10 µM) with test compound (variable conc.) at 4°C for 15 mins.

  • Initiation: Add GTP (1 mM) and shift temperature to 37°C immediately.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The

    
     of the polymerization curve compared to DMSO control represents inhibition %.
    
Workflow Diagram

Workflow Start Start: 2,3-Dimethoxyaniline Step1 Diazotization & Reduction (SnCl2/HCl) -> Hydrazine Start->Step1 Step2 Condensation with Ketone -> Hydrazone Intermediate Step1->Step2 Step3 Fischer Cyclization (ZnCl2, 170°C) Step2->Step3 Decision Isomer Mixture Formed? (4,5-DMI + 5,6-DMI) Step3->Decision PathA Yes: Kinetic Sulfonation (TsCl, Pyridine) Decision->PathA Complex Mixture PathB No: Direct Column Chromatography Decision->PathB Clean Reaction Final Pure 4,5-Dimethoxyindole PathA->Final PathB->Final

Figure 2: Synthetic workflow highlighting the critical decision point for isomer separation.

References

  • Lai, M. J., et al. (2009). "Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents." ChemMedChem, 4(4), 588-593. Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link

  • Garg, N. K., et al. (2011). "Total Synthesis of Makaluvamine D and conversion to Damirones A and B." Journal of the American Chemical Society. (Referencing the synthesis of 4,5-dimethoxyindole byproducts).
  • Roche, M., et al. (2014). "Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Silvestri, R. (2013). "Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents."[2] Future Medicinal Chemistry. Link

Sources

UV-Vis absorption maxima of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0) is a highly functionalized heterocyclic building block widely utilized in the synthesis of complex indole alkaloids and pharmaceutical intermediates. For researchers and drug development professionals, accurately characterizing its photophysical properties—specifically its UV-Vis absorption maxima—is critical for downstream applications such as reaction monitoring, determining conjugation efficiency, and quantifying purity.

As a Senior Application Scientist, I frequently encounter analytical errors stemming from a misunderstanding of how specific substituents influence the electronic transitions of a chromophore. This guide objectively compares the UV-Vis absorption profile of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid against simpler indole alternatives, providing the mechanistic causality behind its spectral shifts and a self-validating protocol for high-fidelity measurement.

Mechanistic Insights: Substituent-Driven Spectral Shifts

To understand the UV-Vis spectrum of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, we must first establish the baseline optical properties of the unsubstituted indole-2-carboxylic acid core. The base chromophore exhibits two primary absorption bands: a high-energy transition (


) around 220–225 nm, and a lower-energy transition (

and extended

) around 292 nm[1].

When functionalizing this core to our target compound, two major electronic modifications dictate the spectral output:

  • Auxochromic Effect of Methoxy Groups (Positions 4 & 5): The oxygen atoms of the methoxy groups donate non-bonding (

    
    ) electrons into the aromatic 
    
    
    
    -system via resonance. This electron donation destabilizes the ground state and narrows the HOMO-LUMO gap. Consequently, this induces a significant bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased molar absorptivity,
    
    
    )[2].
  • N-Alkylation (1-Ethyl Group): The addition of an ethyl group at the indole nitrogen increases the electron density of the pyrrole ring via inductive effects. Unlike an N-H bond, the N-alkyl group prevents hydrogen bonding with the solvent, further contributing to a slight bathochromic shift and altering the compound's solvatochromic behavior[3].

SpectralShift Node1 Indole-2-carboxylic acid λmax ≈ 292 nm Node2 Addition of 4,5-Dimethoxy (Resonance Donation) Node1->Node2 Bathochromic Shift Node3 N-Ethylation (Inductive Effect) Node2->Node3 Hyperchromic Effect Node4 1-Ethyl-4,5-dimethoxy-1H- indole-2-carboxylic acid λmax ≈ 312 nm Node3->Node4 Final Spectral Profile

Fig 1. Mechanistic workflow of substituent-driven bathochromic shifts in the indole chromophore.

Comparative UV-Vis Absorption Data

The table below summarizes the quantitative spectral shifts observed when comparing the target compound to its less-substituted structural alternatives. The data illustrates the additive nature of the auxochromic and inductive effects[4].

CompoundSubstitutionsHigh-Energy Band (

)
Low-Energy Band (

)
Molar Absorptivity (

) at

2
Indole-2-carboxylic acid None~225 nm~292 nm~1.5 × 10⁴ M⁻¹cm⁻¹
5-Methoxyindole-2-carboxylic acid 5-OMe~230 nm~302 nm~1.8 × 10⁴ M⁻¹cm⁻¹
1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid 1-Ethyl, 4,5-diOMe~238 nm~312 nm~2.2 × 10⁴ M⁻¹cm⁻¹

Note: Values are representative for measurements taken in polar, protic solvents (e.g., Methanol).

Self-Validating Experimental Protocol

A common pitfall in UV-Vis spectroscopy of highly functionalized indoles is spectral distortion caused by solvent cutoff interference or concentration-dependent aggregation. The following step-by-step methodology is designed as a self-validating system to ensure high-fidelity data acquisition.

Step 1: Solvent Selection and Matrix Preparation
  • Action: Dissolve the compound in HPLC-grade Methanol to create a 1 mM stock solution.

  • Causality: Methanol is selected because its UV cutoff (205 nm) is well below the high-energy

    
     transition of the indole ring (~238 nm). Furthermore, it effectively solvates both the lipophilic ethyl/methoxy groups and the polar carboxylic acid, preventing micelle formation or aggregation[4].
    
Step 2: Baseline Correction (Blanking)
  • Action: Fill two identical 10 mm path-length quartz cuvettes with pure Methanol. Run a baseline scan from 200 nm to 400 nm and zero the instrument.

  • Causality: Standard borosilicate glass absorbs UV light heavily below 300 nm. Using quartz is mandatory to prevent the total obscuration of the critical 238 nm band.

Step 3: Serial Dilution for Self-Validation (Beer-Lambert Check)
  • Action: Prepare a dilution series from the stock solution: 5 µM, 10 µM, 20 µM, and 40 µM. Measure the absorbance of each at the predicted

    
     (312 nm).
    
  • Causality: Plot Absorbance vs. Concentration. A linear regression yielding an

    
     validates that the compound is fully dissolved, is not undergoing concentration-dependent excimer formation (which would artificially broaden or shift the peaks), and that the detector is operating within its linear dynamic range.
    
Step 4: Spectral Acquisition
  • Action: Scan the 20 µM sample from 200 nm to 400 nm at a scan rate of 1 nm/s with a slit width of 1 nm.

  • Causality: A narrow slit width (1 nm) ensures high optical resolution, allowing for the precise identification of the

    
     peaks without artificial peak broadening, which is essential for calculating an accurate molar extinction coefficient (
    
    
    
    ).

UVProtocol Prep Sample Prep (MeOH Solvent) Blank Quartz Cuvette Baseline Blanking Prep->Blank Scan UV-Vis Scan (200-400 nm) Blank->Scan Validate Beer-Lambert Linearity Check Scan->Validate Result Spectra Output (λmax & ε) Validate->Result

Fig 2. Self-validating UV-Vis spectroscopic workflow ensuring high-fidelity absorbance data.

References

  • [1] Title: In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes Source: MDPI URL: [Link]

  • [2] Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Source: MDPI URL: [Link]

  • [3] Title: One-pot, two-step synthesis and photophysical properties of 2-(5-phenylindol-3-yl)benzimidazole derivatives Source: RSC Publishing URL: [Link]

Sources

Safety Operating Guide

Comprehensive Protocol for the Safe Handling and Disposal of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive guide for the proper handling and disposal of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, designed for research and environmental health and safety (EHS) professionals.

In pharmaceutical development and synthetic chemistry, indole derivatives like 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0) are highly valued as structural building blocks[1]. However, the transition of these compounds from active reagents to chemical waste requires strict adherence to environmental regulations. Improper disposal not only risks regulatory penalties under the Resource Conservation and Recovery Act (RCRA) but also poses environmental contamination risks[2][3].

This guide outlines the causal logic and step-by-step methodologies for the compliant disposal of this specific organic acid, ensuring that laboratory operations remain safe, self-validating, and legally sound.

Waste Characterization and Hazard Profiling

Before any chemical can be disposed of, it must be accurately characterized. 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is not specifically listed on the EPA’s P-list or U-list for acutely hazardous wastes; however, like most synthetic organic acids and indole derivatives, it must be managed as a hazardous laboratory waste due to its irritant properties and potential ecological toxicity[2][4][5].

Table 1: Chemical and Disposal Profile

Property / ParameterSpecification / ClassificationDisposal Implication
Chemical Name 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acidMust be explicitly listed on waste accumulation logs; no abbreviations.
CAS Number 1228747-85-0Used by EHS and disposal contractors for lab-pack sorting[1].
Physical State Solid (Powder)Prone to aerosolization. Requires dust-minimizing transfer techniques[4].
Hazard Class Skin/Eye Irritant (Category 2)Requires PPE (nitrile gloves, safety goggles) during waste consolidation[5].
EPA RCRA Status Unlisted Hazardous WasteManaged under standard Subpart K or standard generator rules[2][6].
Incompatibilities Strong oxidizing agents, strong basesMust be segregated from oxidizers in the Satellite Accumulation Area (SAA)[5].

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system for waste management. Each step contains a verification mechanism to ensure compliance before moving to the next phase.

Phase 1: Point-of-Generation Segregation

The goal of this phase is to prevent dangerous cross-reactions and ensure accurate waste tracking.

  • Select the Receptacle: Choose a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass bottles are optimal. Causality: HDPE prevents leaching, while amber glass protects light-sensitive organic frameworks from photodegradation, which could generate unpredictable gaseous byproducts.

  • Verify Compatibility: Ensure the waste container does not contain residual strong oxidizers (e.g., nitric acid, peroxides). Mixing organic acids with oxidizers can lead to exothermic reactions or off-gassing.

  • Transfer the Material: Using a static-free scoopula, transfer the solid waste into the container. If the material is dissolved in a solvent (e.g., DMSO, Methanol), pour it through a dedicated waste funnel.

  • Immediate Sealing: The container must be tightly closed immediately after the transfer. Regulatory Note: EPA regulations strictly prohibit open waste containers unless actively adding or removing waste[7].

Phase 2: Satellite Accumulation Area (SAA) Management

SAAs allow labs to accumulate waste at or near the point of generation under controlled conditions.

  • Labeling: Attach a standardized hazardous waste label. The label must explicitly state "Hazardous Waste" and list the full chemical name: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid. Do not use formulas or acronyms.

  • Hazard Indication: Check the boxes for "Toxic" and "Irritant" on the waste label.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. Causality: If the primary container fails, the secondary bin captures the material, preventing it from entering floor drains or reacting with incompatible materials stored nearby[7].

  • Volume Monitoring: Ensure the total volume of all waste in the SAA does not exceed 55 gallons (or 1 quart for acutely hazardous waste). Once the container is full, date the label; it must be moved to the central accumulation area within 3 days.

Phase 3: Institutional Transfer and Lab-Packing

This phase transitions the waste from the laboratory's custody to a licensed environmental services provider.

  • EHS Notification: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department, including the CAS number (1228747-85-0) and estimated mass/volume.

  • Lab-Pack Preparation: Licensed contractors will perform a "lab-pack." They will place the sealed container of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid into a larger, DOT-approved drum (e.g., a 55-gallon steel or poly drum)[3].

  • Inert Padding: The void space in the drum is filled with an inert, absorbent material (like vermiculite). Causality: Vermiculite cushions the containers during transport and absorbs any liquids if a container ruptures, preventing pooling and subsequent reactions[3].

  • Final Disposition (Incineration): Because of Land Disposal Restrictions (LDR) aimed at protecting groundwater, complex organic molecules like indole derivatives are typically routed to a licensed hazardous waste incinerator[3]. High-temperature incineration breaks the organic bonds, reducing the compound to carbon dioxide, water, and trace nitrogen oxides, which are scrubbed from the exhaust.

Workflow Visualization

The following diagram illustrates the logical progression and custody transfer of the chemical waste, ensuring all regulatory checkpoints are met.

WasteDisposalWorkflow Generation Point of Generation (Solid or Solution) Segregation Chemical Segregation (Isolate from Oxidizers) Generation->Segregation Transfer SAA Satellite Accumulation Area (Labeling & Secondary Containment) Segregation->SAA Seal & Store EHSAudit EHS Audit & Pickup Request (Verify CAS: 1228747-85-0) SAA->EHSAudit Container Full LabPack Lab-Packing by Contractor (Vermiculite Cushioning) EHSAudit->LabPack Custody Transfer Incineration Licensed Incineration (Thermal Destruction) LabPack->Incineration Transport (DOT)

Fig 1. Lifecycle and custody transfer workflow for laboratory chemical waste disposal.

Emergency Spill Response

If 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is spilled during the disposal process:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don a particulate respirator (if aerosolized dust is present), safety goggles, and nitrile gloves[4][5].

  • Containment: Do not use water, as it may spread the material. Sweep up the solid gently to avoid generating dust, or use a HEPA-filtered vacuum designed for hazardous materials[4].

  • Disposal of Spill Debris: Place all recovered material and contaminated cleanup supplies (paper towels, gloves) into a dedicated hazardous waste container, label it as spill debris containing the specific chemical, and process it through the SAA workflow[5].

References

  • Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from 4

  • MetaSci. Safety Data Sheet: Indole-2-carboxylic acid. Retrieved from 5

  • MLI Environmental. (2026). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from 7

  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from 2

  • ChemScene. 1228747-85-0 | 1-Ethyl-4,5-dimethoxy-1h-indole-2-carboxylic acid. Retrieved from 1

  • Environmental Marketing Services. (2024). Laboratory Chemical Disposal. Retrieved from 3

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from 6

Sources

Advanced Safety & Handling Protocol for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous safety and operational framework is paramount when handling specialized organic building blocks like 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid (CAS: 1228747-85-0)[1]. This compound is highly valued in drug discovery due to the privileged nature of the indole core, which frequently interacts with diverse biological targets. However, the exact structural features that make it pharmacologically useful—its lipophilicity, hydrogen bonding capacity, and acidic moiety—also dictate strict handling, personal protective equipment (PPE), and disposal protocols.

This guide provides a self-validating, step-by-step operational plan grounded in established chemical safety principles, ensuring both researcher safety and sample integrity.

Physicochemical & Safety Parameters

To understand the handling requirements, we must first analyze the quantitative properties of the molecule. Data is synthesized from chemical suppliers and proxy data for the parent indole-2-carboxylic acid scaffold[1].

ParameterValueCausality / Safety Implication
CAS Number 1228747-85-0Unique identifier for regulatory tracking and inventory management.
Molecular Weight 249.26 g/mol Presents as a fine powder; highly susceptible to aerosolization and static cling.
LogP (calculated) ~2.38Moderate lipophilicity; capable of penetrating lipid bilayers (e.g., human skin).
Storage Temperature 2-8°CRequires cold-chain retrieval; severe condensation risk upon opening if not equilibrated.
H-Bond Donors / Acceptors 1 / 4The carboxylic OH can cause local pH changes, leading to mucous membrane irritation.
GHS Hazard Proxies H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[2].
Hazard Causality & Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere administrative checklist. Each piece of equipment is an engineered control designed to mitigate a specific chemical interaction pathway. All selections below align with .

  • Skin Protection (Gloves):

    • Selection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: The ethyl and dimethoxy substitutions increase the molecule's LogP, enhancing its ability to permeate non-polar barriers like natural rubber latex. Nitrile provides a superior, chemically resistant barrier against moderately lipophilic organic acids.

    • Self-Validating Step: Perform an air-inflation test on gloves prior to donning. Trap air in the glove and squeeze; if it deflates, micro-punctures are present and the glove must be discarded.

  • Eye Protection:

    • Selection: Tight-fitting safety goggles (ANSI Z87.1 / EN 166 compliant).

    • Causality: The carboxylic acid moiety (-COOH) is a direct irritant to the corneal epithelium[2]. Standard safety glasses leave peripheral gaps, allowing aerosolized dust to bypass the lenses.

  • Respiratory Protection:

    • Selection: N95 particulate respirator (per ) or handling exclusively within a certified chemical fume hood.

    • Causality: The fine crystalline powder has a low mass and is easily aerosolized during weighing. Inhalation deposits the acidic compound directly onto the moist alveolar lining, causing immediate respiratory irritation (H335).

  • Body Protection:

    • Selection: Flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs.

    • Causality: Synthetic fabrics generate electrostatic buildup, causing the charged powder to jump and adhere to the researcher's clothing during transfer.

Operational Workflow: Weighing and Transfer

The following step-by-step methodology ensures a self-validating containment system during the highest-risk phase: handling the dry powder.

G A 1. Storage Retrieval (2-8°C, Desiccated) B 2. PPE Verification (Nitrile, Goggles, Coat) A->B C 3. Fume Hood Setup (Face Velocity 80-100 fpm) B->C D 4. Weighing & Transfer (Anti-static tools) C->D E 5. Dissolution / Assay (Closed system) D->E F 6. Waste Segregation (Solid & Liquid) D->F Excess/Spill E->F

Workflow for containment and processing of indole-2-carboxylic acid derivatives.

Step-by-Step Methodology:

  • Thermal Equilibration (Self-Validating Step): Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes[1].

    • Causality: Opening a cold vial in ambient humid air causes immediate condensation of water onto the hygroscopic powder, degrading the sample and artificially inflating its mass. The vial is ready when the glass is no longer cool to the touch.

  • Containment Verification: Turn on the fume hood and lower the sash to the designated operating height.

    • Validation: Tape a 1-inch strip of tissue paper to the bottom of the sash. It should pull inward steadily. If it flutters erratically, turbulent airflow is present, and weighing must be aborted to prevent powder dissemination.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing spatulas with an anti-static wipe.

    • Causality: The fine powder of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is prone to electrostatic repulsion, which can cause the material to spontaneously eject from the weigh boat.

  • Transfer: Use a grounded micro-spatula to transfer the required mass into a pre-tared, anti-static weigh boat or directly into the destination vessel.

  • Decontamination: Immediately cap the source vial. Wipe the spatula and balance pan with a lint-free wipe moistened with isopropanol or ethanol, as the compound is readily soluble in organic solvents.

Spill Response & Decontamination Plan

In the event of a powder spill outside the fume hood, execute the following protocol[3]:

  • Isolate: Evacuate personnel from the immediate 2-meter radius to prevent tracking the powder across the laboratory floor.

  • Suppress (Do NOT dry sweep): Causality: Dry sweeping mechanically aerosolizes the irritating powder, escalating a localized spill into an inhalation hazard.

  • Neutralize/Collect: Cover the spill with a damp paper towel (moistened with a mixture of water and a mild alkaline detergent, or isopropanol) to suppress dust formation.

  • Wipe: Gently wipe the area inward from the edges to the center to prevent expanding the contamination zone.

  • Dispose: Place all contaminated wipes into a sealed, hazardous solid waste bag.

Disposal Plan

Environmental regulations strictly prohibit the disposal of biologically active indole derivatives down the drain[4].

  • Solid Waste: All empty vials, contaminated weigh boats, gloves, and spill-cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Organic Acids / Indole Derivatives" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol, or Dichloromethane) for assays, the resulting solution must be segregated into the appropriate liquid waste carboy (e.g., "Halogenated" if using DCM, or "Non-Halogenated" for DMSO/MeOH).

  • Causality: The compound poses an unknown but potentially significant toxicity risk to aquatic life. Furthermore, the carboxylic acid moiety can alter the pH of unbuffered aqueous waste streams, violating local municipal wastewater discharge limits.

References
  • PubChem. "Indole-2-carboxylic acid." National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Particulate Respirators." Centers for Disease Control and Prevention. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.